molecular formula C20H21NO5 B1532308 Fmoc-O-methyl-D-threonine CAS No. 1301706-86-4

Fmoc-O-methyl-D-threonine

Cat. No.: B1532308
CAS No.: 1301706-86-4
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-KPZWWZAWSA-N
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Description

Fmoc-O-methyl-D-threonine is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Structure, Properties, and Strategic Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and therapeutic drug development, the use of non-canonical amino acids is a cornerstone of innovation. These specialized building blocks allow for the synthesis of peptides with enhanced stability, novel conformations, and improved pharmacological profiles. Among these, Fmoc-O-methyl-D-threonine stands out as a particularly valuable reagent. This guide provides an in-depth analysis of its chemical structure, properties, and the strategic rationale behind its application in solid-phase peptide synthesis (SPPS), offering field-proven insights for professionals in drug discovery and development.

This compound is a derivative of the amino acid threonine, distinguished by three critical modifications: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, a methyl ether on the side-chain hydroxyl group, and a D-chiral configuration.[1][2] This combination is not arbitrary; each feature is deliberately engineered to overcome specific challenges in peptide synthesis and to impart desirable characteristics to the final peptide product. This document will deconstruct the function of each component, present its physicochemical properties, and provide a detailed protocol for its effective use.

Section 1: Chemical Identity and Structure

The precise structure of this compound is fundamental to its function. The IUPAC name for this compound is (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid.[2] Its structure can be broken down into three key functional domains:

  • The D-Threonine Core: The scaffold of the molecule is D-threonine. The use of a D-enantiomer, as opposed to the proteinogenic L-enantiomer, is a critical strategy in drug design. Peptides incorporating D-amino acids exhibit significantly increased resistance to degradation by endogenous proteases, which preferentially recognize L-amino acids. This leads to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.[]

  • The Fmoc Protecting Group: The alpha-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[1][] This orthogonal deprotection strategy is the foundation of the widely used Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids without damaging the growing peptide chain or its acid-labile side-chain protecting groups.

  • The O-Methyl Side-Chain Modification: The hydroxyl group of the threonine side chain is protected as a methyl ether. This modification serves a dual purpose. Firstly, it prevents unwanted side reactions, such as O-acylation, during the activation and coupling steps of peptide synthesis. Secondly, the permanent methylation can enhance the biological activity of the final peptide by altering its conformational properties or by improving its binding affinity to a target receptor.[1]

Fmoc_O_methyl_D_threonine C_alpha C_carboxyl C C_alpha->C_carboxyl N_amino N C_alpha->N_amino C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha O_carboxyl1 O C_carboxyl->O_carboxyl1 OH_carboxyl OH C_carboxyl->OH_carboxyl H_amino H N_amino->H_amino Fmoc_group Fmoc Group N_amino->Fmoc_group C=O-O-CH2- H_beta H C_beta->H_beta O_methyl O C_beta->O_methyl C_gamma CγH3 C_beta->C_gamma C_methyl_side CH3 O_methyl->C_methyl_side

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthesis reagent is critical for experimental design, execution, and troubleshooting. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1301706-86-4[1]
Molecular Formula C₂₀H₂₁NO₅[1]
Molecular Weight 355.5 g/mol [1]
Appearance White to off-white powder[][4]
Melting Point 148-154 °C[1]
Optical Rotation +10.50° ± 1° (c=1.01 in DMF)[1]
Purity (HPLC) ≥ 99%[1]
Storage Conditions 0-8 °C, protect from moisture[1]

These properties indicate a stable, high-purity solid compound suitable for standard SPPS workflows. The specified storage conditions are crucial for preventing degradation of the Fmoc group and maintaining the compound's integrity over time.

Section 3: Strategic Rationale for Use in Peptide Synthesis

The decision to incorporate this compound into a peptide sequence is driven by specific, strategic objectives aimed at enhancing the final product's therapeutic potential.

  • Enhancing Proteolytic Stability: The primary driver for using a D-amino acid is to confer resistance to enzymatic degradation. Natural proteases are chiral catalysts that have evolved to cleave peptide bonds between L-amino acids. The presence of a D-residue at or near a cleavage site sterically hinders the enzyme's active site, dramatically reducing the rate of proteolysis and thereby extending the peptide's circulation half-life.

  • Preventing Side Reactions: The threonine side chain contains a secondary hydroxyl group that can, under certain conditions, undergo undesirable side reactions during peptide synthesis, most notably O-acylation during the coupling step. While temporary protecting groups like tert-butyl (tBu) can be used, the O-methyl group provides a permanent, stable protection that requires no additional deprotection step and persists in the final peptide.[4]

  • Modulating Peptide Conformation and Activity: The introduction of a methyl group on the side-chain oxygen atom adds steric bulk and removes a hydrogen bond donor. This can have profound effects on the peptide's secondary structure (e.g., stabilizing a specific turn or helical conformation) and its interaction with a biological target. This modification can fine-tune receptor binding affinity, selectivity, and agonist/antagonist activity, making it a powerful tool in peptide optimization.[1]

Section 4: Experimental Protocol: Incorporation in Fmoc-SPPS

This section provides a validated, step-by-step protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Objective: To couple this compound to the N-terminus of a resin-bound peptide chain.

Materials and Reagents:

  • Peptide synthesis resin with N-terminal Fmoc-deprotected peptide (e.g., Rink Amide or Wang resin)

  • This compound

  • Coupling/Activation Reagents:

    • Option A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Option B: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing Solvents: Isopropanol (IPA)

  • Kaiser Test Kit (for reaction monitoring)

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Causality: Swelling the resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Repeat with a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times), followed by IPA (2 times), and finally DMF (3 times).

    • Causality: The basic piperidine cleaves the Fmoc group via a β-elimination mechanism, exposing the free N-terminal amine for the next coupling reaction. The extensive washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent activation reagents.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the amino acid) in a minimal amount of DMF.

    • Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

    • Causality: HBTU converts the carboxylic acid of the Fmoc-amino acid into a highly reactive O-acylisourea ester. This active species readily reacts with the free amine on the resin to form a stable amide bond. DIPEA acts as an organic base to facilitate the reaction.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Reaction Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test.

    • A negative Kaiser test (beads remain yellow/colorless) indicates complete coupling. A positive test (beads turn blue/purple) indicates unreacted free amines, and the coupling step should be repeated.

    • Trustworthiness: The Kaiser test is a self-validating checkpoint. It provides a qualitative assessment of reaction completion, ensuring the integrity of the peptide sequence before proceeding to the next cycle.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

The resin is now ready for the next cycle of deprotection and coupling.

SPPS_Workflow start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 free_amine Resin with Free N-Terminus wash1->free_amine coupling Step 3: Coupling Reaction free_amine->coupling activate Step 2: Activate Fmoc-AA (Fmoc-O-methyl-D-Thr + HBTU/DIPEA) activate->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Step 4: Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Positive (Recouple) next_cycle Ready for Next Cycle kaiser->next_cycle Negative

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion

This compound is a sophisticated chemical tool designed for the specific challenges of modern therapeutic peptide synthesis. Its three core features—the base-labile Fmoc group, the proteolysis-resistant D-configuration, and the permanently protected O-methyl side chain—provide chemists with a reliable method for creating complex, stable, and potentially more active peptide molecules. By understanding the chemical principles and strategic rationale behind its use, researchers and drug developers can effectively leverage this building block to advance the frontiers of peptide-based therapeutics.

References

  • This compound. J&K Scientific LLC. [Link]

  • Fmoc-D-Thr(tBu)-OH. Aapptec Peptides. [Link]

Sources

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Properties, Synthesis, and Application in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH), a crucial building block for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed protocols for its synthesis and incorporation into peptide chains, and discuss the scientific rationale behind its use in modern peptide therapeutics.

Executive Summary: The Strategic Advantage of O-Methylation

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. This compound emerges as a key reagent in addressing this challenge. The strategic methylation of the threonine side-chain hydroxyl group offers a subtle yet powerful modification. This alteration sterically shields the residue from enzymatic degradation and can modulate the peptide's conformational pre-organization, potentially enhancing receptor binding affinity and improving pharmacokinetic profiles.[1] The use of the D-enantiomer further contributes to proteolytic resistance, making this compound a valuable tool in the design of robust and effective peptide drug candidates.

Core Physicochemical Properties

Accurate characterization of this compound is fundamental to its effective application. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₁NO₅[][3]
Molecular Weight 355.38 g/mol [3][4]
Appearance White to off-white powder or crystals
Purity (HPLC) ≥ 99%[]
Melting Point 148-154 °C[]
Optical Rotation +10.50º ± 1º (c=1.010% in DMF)[]
CAS Number 1301706-86-4[][4]
Storage Conditions 0-8°C[]

Synthesis of this compound: A Methodological Approach

While this compound is commercially available, an in-house synthesis may be required for specific research applications or large-scale production. The following protocol is a robust method for the O-methylation of Fmoc-D-threonine.

Causality Behind Experimental Choices

The direct O-methylation of the threonine side chain requires a careful selection of reagents to avoid competing N-methylation and to ensure the stability of the Fmoc protecting group. This protocol utilizes a strong base to deprotonate the hydroxyl group, followed by reaction with a methylating agent. The choice of a non-nucleophilic base and a suitable solvent system is critical to prevent side reactions and ensure a high yield of the desired product.

Detailed Experimental Protocol: O-Methylation of Fmoc-D-Threonine

Materials:

  • Fmoc-D-threonine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Fmoc-D-threonine (1 equivalent).

  • Solvent Addition: Add anhydrous THF to dissolve the Fmoc-D-threonine.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR and HPLC analysis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

The Principle of Orthogonal Protection

Fmoc-SPPS relies on the principle of orthogonal protection, where the temporary N-terminal Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), while the permanent side-chain protecting groups and the resin linkage are stable to these conditions and are removed at the end of the synthesis using strong acid (e.g., trifluoroacetic acid).

Detailed Experimental Protocol: Incorporation of Fmoc-D-Thr(Me)-OH into a Peptide Chain

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

    • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

  • The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle SPPS Cycle for Fmoc-D-Thr(Me)-OH Start Peptide-Resin (Free Amine) Coupling Coupling Reaction Start->Coupling Activation Activate Fmoc-D-Thr(Me)-OH (HBTU/DIPEA) Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle

Caption: A simplified workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

Trustworthiness: Ensuring Quality and Purity

The integrity of any synthetic peptide relies on the purity of its constituent building blocks. Verification of the identity and purity of this compound is non-negotiable.

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-protected amino acids. A sharp, single peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Characteristic peaks for the Fmoc group, the threonine backbone, and the newly introduced O-methyl group should be present and correctly assigned.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

Conclusion: A Versatile Tool for Peptide Innovation

This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists to enhance the drug-like properties of peptides. Its ability to confer proteolytic stability and potentially improve biological activity makes it an invaluable component in the development of next-generation peptide therapeutics.[1] The protocols and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of this important molecule.

References

  • PubChem. (n.d.). Fmoc-Thr-OMe. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. Retrieved from [Link]

  • Perich, J. W., & Reynolds, E. C. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. Australian Journal of Chemistry, 72(3), 159-165. Retrieved from [Link]

  • Sagai, T., et al. (2008). An improved synthesis of Fmoc-N-methyl serine and threonine. Tetrahedron Letters, 49(19), 3154-3156. Retrieved from [Link]

  • Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids.

Sources

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Identifiers, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the incorporation of modified amino acids is a cornerstone for enhancing the pharmacological properties of peptide-based drugs. Fmoc-O-methyl-D-threonine, a protected form of the non-proteinogenic amino acid D-threonine, is a valuable building block in this regard. The strategic methylation of the side-chain hydroxyl group and the utilization of the D-configuration can impart crucial characteristics to synthetic peptides, including increased metabolic stability, constrained conformation, and improved bioavailability.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its fundamental identifiers, a detailed synthetic protocol, and its application in solid-phase peptide synthesis (SPPS).

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a synthetic building block are paramount for its effective use. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1301706-86-4[1]
Synonyms Fmoc-D-Thr(Me)-OH[1]
Molecular Formula C₂₀H₂₁NO₅[1]
Molecular Weight 355.5 g/mol [1]
PubChem ID 46737426[1]
MDL Number MFCD01632052[1]
IUPAC Name (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid[3]
Melting Point 148-154 °C[1]
Optical Rotation +10.50° ± 1° (c=1.010% in DMF)[1]
Appearance White to off-white powder
Storage Conditions 2-8°C[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves a multi-step process starting from D-threonine. The following protocol outlines a representative synthetic route, emphasizing the protection of the amine and carboxylic acid functionalities, followed by the crucial O-methylation step.

Diagram: Synthetic Pathway for this compound

Synthesis_Pathway D_Threonine D-Threonine Fmoc_D_Threonine Fmoc-D-Threonine D_Threonine->Fmoc_D_Threonine Fmoc-OSu, NaHCO₃, Acetone/H₂O Protected_Fmoc_D_Threonine Fmoc-D-Thr-O-TBDMS Fmoc_D_Threonine->Protected_Fmoc_D_Threonine TBDMS-Cl, Imidazole, DMF Fmoc_O_methyl_D_Threonine_protected Fmoc-D-Thr(Me)-O-TBDMS Protected_Fmoc_D_Threonine->Fmoc_O_methyl_D_Threonine_protected NaH, MeI, THF Final_Product This compound Fmoc_O_methyl_D_Threonine_protected->Final_Product TBAF, THF

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: N-Terminal Protection of D-Threonine

  • Dissolution: Dissolve D-threonine in a 10% aqueous sodium carbonate solution.

  • Fmoc Introduction: To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in acetone dropwise at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the aqueous solution with 1 M HCl to pH 2-3. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-D-threonine.

Step 2: Carboxyl Group Protection (Optional but Recommended)

For some methylation procedures, protection of the carboxylic acid as a methyl or benzyl ester can prevent side reactions. This can be achieved using standard esterification methods (e.g., methanol with a catalytic amount of acid).

Step 3: O-Methylation of the Side Chain

  • Deprotonation: Dissolve the Fmoc-D-threonine (or its ester derivative) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C.

  • Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. Stir for 30-60 minutes at 0°C to allow for the formation of the alkoxide.

  • Methylation: Add methyl iodide (MeI) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Step 4: Deprotection of the Carboxyl Group (if applicable)

If the carboxylic acid was protected as an ester, it must be deprotected. For a methyl ester, saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water is a common method.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Fmoc/tBu strategy of SPPS. The methyl ether on the side chain is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage, thus not requiring an additional side-chain protecting group.[2]

Diagram: Fmoc-SPPS Cycle for this compound Incorporation

SPPS_Cycle Start Resin-Bound Peptide with Free N-terminus Coupling Coupling: This compound + Coupling Reagent (e.g., HBTU/DIPEA) in DMF Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle

Caption: Standard cycle for incorporating this compound in SPPS.

Detailed SPPS Protocol

1. Resin Preparation and Swelling

  • Select an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. N-Terminal Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines. A negative result (yellow beads) indicates a successful coupling.

4. Washing

  • After the coupling reaction is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF to remove excess reagents and by-products.

5. Chain Elongation

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

6. Cleavage and Final Deprotection

  • Once the peptide synthesis is complete, wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail. A common cocktail for peptides without particularly sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5).[2]

  • The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Lyophilize the crude peptide to obtain a fluffy white powder.

Conclusion

This compound is a strategically important building block for the synthesis of modified peptides with enhanced therapeutic potential. Its synthesis, while requiring careful control of protecting group chemistry, is achievable through established organic chemistry methodologies. Its seamless integration into the standard Fmoc-SPPS workflow, owing to the stability of the O-methyl ether, makes it a versatile tool for peptide chemists. The detailed protocols and identifiers provided in this guide are intended to support researchers in the successful synthesis and application of this valuable compound in their drug discovery and development endeavors.

References

  • Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/05710]
  • BenchChem. Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine. [URL: https://www.benchchem.com/product/B2043]
  • J&K Scientific LLC. This compound | 1301706-86-4. [URL: https://www.jk-scientific.com/Fmoc-O-methyl-D-threonine-1301706-86-4-05710.html]

Sources

Physical and chemical properties of Fmoc-O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Properties and Applications in Peptide Synthesis

Authored by Senior Application Scientist

Abstract

This compound, a cornerstone derivative in synthetic peptide chemistry, offers a unique combination of stereochemical and side-chain modifications essential for modern drug discovery and protein engineering. This guide provides a comprehensive analysis of its core physical and chemical properties, grounded in established principles of peptide synthesis. We will explore the causality behind its application, detailing the strategic importance of the N-α-Fmoc protection and the chemically stable O-methyl side chain. This document serves as a technical resource for researchers, offering field-proven protocols and mechanistic insights to ensure the successful incorporation of this valuable building block into complex peptide structures.

Introduction: The Strategic Value of this compound

In the landscape of peptide-based therapeutics, precise molecular engineering is paramount. This compound, or Fmoc-D-Thr(Me)-OH, is a non-canonical amino acid derivative designed for just this purpose. Its utility in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) stems from two key modifications to the native threonine structure:

  • D-Configuration: The incorporation of a D-amino acid fundamentally alters the peptide backbone, conferring significant resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This can dramatically increase the in-vivo half-life and bioavailability of peptide drugs.[1]

  • O-Methylation: The replacement of the side-chain hydroxyl group with a methoxy group serves a dual purpose.[2] First, it removes a polar hydrogen-bond donor, increasing the local hydrophobicity of the peptide, which can enhance cell permeability.[2] Second, the methyl ether acts as a permanent and highly stable protecting group for the side-chain oxygen, preventing potential side reactions during synthesis without requiring a separate deprotection step.[2]

This guide will deconstruct the properties of this reagent, providing the technical foundation needed to leverage its full potential in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of the reagent's fundamental properties is the first step toward its effective use.

Chemical Identifiers
PropertyValue
IUPAC Name (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid[1]
Synonyms Fmoc-D-Thr(Me)-OH
CAS Number 1301706-86-4[1][3][4]
Molecular Formula C₂₀H₂₁NO₅[3][4]
Molecular Weight 355.38 g/mol [3][4]
PubChem CID 51340485[1]
Physical Properties
PropertyValueSource
Appearance White to off-white powder/solid[]
Solubility Soluble in polar aprotic solvents such as DMF, DMSO, and NMP. Limited solubility in less polar solvents like DCM and insoluble in non-polar solvents.[6][7][8]
Storage Conditions Store at 2-8 °C, keep dry.

Note: While specific quantitative solubility data is not widely published, Fmoc-amino acids are generally highly soluble in DMF, the standard solvent for SPPS.[7]

Chemical Reactivity and Role in Synthesis

The synthetic utility of Fmoc-D-Thr(Me)-OH is defined by the orthogonal nature of its protecting group and the stability of its side chain.

The N-α-Fmoc Group: Temporary Amine Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the linchpin of modern SPPS. Its function is to temporarily block the N-terminal amine, preventing self-polymerization and directing the reaction to the C-terminal carboxyl group.[9]

Mechanism of Deprotection: The key to the Fmoc group's utility is its lability to basic conditions.[6] The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[10]

  • A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[6][11]

  • This generates a stabilized carbanion, which triggers a β-elimination, releasing CO₂ and the highly reactive dibenzofulvene (DBF) intermediate.[6][11]

  • The excess piperidine in the reaction medium acts as a scavenger, trapping the DBF to form a stable adduct and preventing it from reacting with the newly liberated N-terminal amine of the peptide chain.[11]

Caption: Mechanism of Fmoc deprotection using piperidine.

The O-Methyl Group: A Stable Side-Chain Modification

Unlike the temporary Fmoc group, the O-methyl ether on the threonine side chain is a permanent modification. Its critical chemical feature is its stability. The ether linkage is robust and remains intact under the standard conditions of SPPS:

  • Base Stability: It is completely stable to the repeated cycles of piperidine treatment used for Fmoc removal.[2]

  • Acid Stability: It is also stable to the strong acidic conditions of the final cleavage step, typically performed with a Trifluoroacetic Acid (TFA)-based cocktail.[2]

This stability is a significant advantage, as it requires no dedicated side-chain protecting group that would need to be removed. This contrasts with Fmoc-Thr(tBu)-OH, where the acid-labile tert-butyl (tBu) group is used to protect the hydroxyl side chain during synthesis and is removed during the final TFA cleavage.[12]

The Carboxylic Acid: Activation for Amide Bond Formation

The C-terminal carboxylic acid is the reactive site for peptide bond formation. To facilitate this, it must first be activated to create a more potent electrophile susceptible to nucleophilic attack by the free amine of the resin-bound peptide. This is achieved using coupling reagents.[13]

Mechanism of Activation (HBTU example):

  • A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Fmoc-D-Thr(Me)-OH.[14]

  • The resulting carboxylate attacks the aminium reagent (e.g., HBTU), forming a highly reactive HOBt active ester.[14]

  • This active ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the desired amide (peptide) bond.[14]

Peptide_Coupling_Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase FmocAA Fmoc-D-Thr(Me)-OH ActiveEster HOBt Active Ester (Reactive Intermediate) FmocAA->ActiveEster Activation HBTU HBTU + DIPEA HBTU->ActiveEster Resin Resin-Bound Peptide (with free N-terminus) ActiveEster->Resin Coupling NewPeptide Elongated Peptide-Resin Resin->NewPeptide Nucleophilic Attack

Caption: Workflow for HBTU-mediated peptide coupling.

Field-Proven Experimental Protocols

The following protocols represent standard, validated procedures for the use of Fmoc-D-Thr(Me)-OH in manual SPPS.

Protocol 1: Standard SPPS Coupling Cycle

This protocol details a single cycle for adding one residue to the growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF. Agitate for 7-10 minutes.[6][15]

    • Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second ensures the reaction goes to completion.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

    • Causality: Residual piperidine will neutralize the subsequent activation reagents, preventing the coupling reaction.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-D-Thr(Me)-OH (3-5 eq.), a coupling reagent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex for 1 minute.[16]

    • Causality: Pre-activation ensures the formation of the reactive ester before it is introduced to the resin, maximizing coupling efficiency.

    • Drain the wash DMF from the resin and immediately add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Final Wash: Drain the coupling solution. Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage from Resin

This procedure is performed after the full peptide sequence has been assembled. It simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups from other amino acids.

  • Resin Preparation: Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For most peptides, a standard choice is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[2]

    • Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups like Boc and tBu.[17] TIS and water act as scavengers to quench reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Tyrosine.[17]

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel. Add the cold cleavage cocktail (approx. 10 mL per 1 gram of resin).

    • Agitate gently at room temperature for 2-3 hours.[2][18]

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate, which now contains the crude peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitation and Purification:

    • Add the concentrated TFA solution dropwise into a large volume of cold diethyl ether. The peptide will precipitate as a white solid.

    • Causality: Peptides are generally insoluble in ether, allowing for effective separation from soluble protecting group fragments and scavengers.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.

Conclusion

This compound is a powerful and reliable reagent for synthesizing modified peptides with enhanced stability and unique conformational properties. Its chemical design—a base-labile N-terminal protectant and a robust, permanent O-methyl side chain—provides a streamlined and efficient path for its incorporation via standard SPPS protocols. By understanding the underlying mechanisms of deprotection, activation, and cleavage, researchers can confidently employ this building block to advance the frontiers of peptide chemistry, from fundamental biological studies to the development of next-generation therapeutics.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • O-Methyl-L-threonine: A Crucial Amino Acid Derivative for Advanced Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • This compound | 1301706-86-4. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019). PubMed Central. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved from [Link]

  • Fragment synthesis of disulfide-containing peptides. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of N-protected N-methyl serine and threonine. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not provided].
  • Fmoc-Thr(Me)-OH [928063-81-4]. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. Retrieved from [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over traditional small molecules. However, native peptides often suffer from poor metabolic stability and limited cell permeability. The strategic incorporation of modified amino acids is a cornerstone of next-generation peptide design, addressing these intrinsic limitations. O-methylation of hydroxyl-containing residues, such as threonine, is a subtle yet powerful modification. It eliminates a hydrogen bond donor, increasing hydrophobicity and potentially enhancing cell permeability and resistance to enzymatic degradation.

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH), a crucial building block for the solid-phase peptide synthesis (SPPS) of rationally designed therapeutic peptides. As your Senior Application Scientist, I will not only provide step-by-step protocols but also delve into the underlying chemical principles and rationale behind each procedural choice, empowering you to not just follow a recipe, but to understand and troubleshoot the entire workflow. Every protocol herein is designed as a self-validating system, ensuring the highest standards of scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be conceptually broken down into two primary transformations: the selective O-methylation of the D-threonine side-chain hydroxyl group and the subsequent protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

Retrosynthesis target This compound intermediate1 O-methyl-D-threonine target->intermediate1 Fmoc Protection starting_material D-threonine intermediate1->starting_material O-Methylation

Caption: Retrosynthetic analysis of this compound.

The key challenge lies in the selective methylation of the side-chain hydroxyl group without affecting the more nucleophilic amino group or the carboxyl group. This necessitates a carefully planned protection strategy or a methylation reagent with high selectivity for alcohols over amines under specific conditions.

Synthesis of O-methyl-D-threonine: An Eco-Friendly Approach

Traditional methylation methods often rely on hazardous reagents like methyl iodide or dimethyl sulfate. A more contemporary, safer, and environmentally benign approach utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, promoted by an acid catalyst.[1][2] This method offers high yields and selectivity, minimizing the need for extensive purification of the intermediate.[1]

Underlying Principle of DMC-Mediated O-Methylation

Dimethyl carbonate is a non-toxic, green methylating agent. In the presence of a strong acid, the carbonyl oxygen of DMC is protonated, rendering the methyl groups susceptible to nucleophilic attack. The side-chain hydroxyl group of threonine, while less nucleophilic than the amino group, can selectively react under acidic conditions where the amine is protonated and thus, non-nucleophilic.

Experimental Protocol: O-methylation of D-threonine

Materials:

Reagent/SolventMolar Mass ( g/mol )Grade
D-Threonine119.12≥98%
Dimethyl Carbonate (DMC)90.08Anhydrous, ≥99%
Perchloric Acid (HClO₄)100.4670% in H₂O
Diethyl Ether74.12Anhydrous

Procedure:

  • Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, suspend D-threonine (1.0 eq.) in dimethyl carbonate (20 eq.).

  • Catalyst Addition: Carefully add a stoichiometric amount of perchloric acid (1.0 eq.) to the suspension at room temperature.

  • Reaction: Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring for 12 hours.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any residual pressure. The reaction mixture will be a solution.

  • Isolation: Concentrate the solution under reduced pressure to remove excess DMC. The resulting residue will primarily be O-methyl-D-threonine perchlorate salt. For the subsequent Fmoc-protection step, this crude salt can often be used directly after thorough drying under high vacuum.

Fmoc Protection of O-methyl-D-threonine

The introduction of the Fmoc group is a standard procedure in peptide chemistry, valued for its stability to acidic conditions and its lability to mild bases like piperidine.[3] A common and efficient method for Fmoc protection in an aqueous medium utilizes Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a mild base.[4]

Mechanism of Fmoc Group Introduction

The amino group of O-methyl-D-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent (e.g., Fmoc-OSu). A base, such as sodium bicarbonate, is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Fmoc_Protection cluster_reactants Reactants cluster_products Products Amino_Acid H₂N-CHR-COOH (O-methyl-D-threonine) Fmoc_AA Fmoc-NH-CHR-COOH (this compound) Amino_Acid->Fmoc_AA Nucleophilic Attack Fmoc_Reagent Fmoc-OSu Fmoc_Reagent->Fmoc_AA Byproduct N-Hydroxysuccinimide Fmoc_Reagent->Byproduct Base NaHCO₃ Base->Amino_Acid Deprotonation

Caption: Workflow for the Fmoc protection of an amino acid.

Experimental Protocol: Fmoc Protection

Materials:

Reagent/SolventMolar Mass ( g/mol )Grade
Crude O-methyl-D-threonine-From previous step
Fmoc-succinimide (Fmoc-OSu)337.33≥98%
Tetrahydrofuran (THF)72.11ACS Grade
Sodium Bicarbonate (NaHCO₃)84.01ACS Grade
Ethyl Acetate88.11ACS Grade
1 M Hydrochloric Acid (HCl)36.46ACS Grade
Brine (Saturated NaCl solution)--
Sodium Sulfate (Na₂SO₄)142.04Anhydrous

Procedure:

  • Dissolution: Dissolve the crude O-methyl-D-threonine (1.0 eq.) and Fmoc-succinimide (1.05 eq.) in a 2:1 (v/v) mixture of THF and saturated aqueous sodium bicarbonate solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Aqueous Work-up: Dilute the reaction mixture with water and adjust the pH to ~9 with additional saturated sodium bicarbonate solution.

  • Extraction (1): Extract the aqueous layer with diethyl ether (3 x volume) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.

  • Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white foam or solid.[3]

Purification of this compound

The purity of Fmoc-amino acid building blocks is critical for the successful synthesis of high-quality peptides. Impurities can lead to deletion sequences or difficult-to-remove byproducts in the final peptide. The primary methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds to a high degree. The choice of solvent is crucial and often requires some empirical optimization. For many Fmoc-amino acids, a common strategy is to dissolve the crude product in a good solvent and then induce precipitation by adding a poor solvent (anti-solvent) or by cooling. A reported general method for the purification of Fmoc-amino acids involves the use of toluene.[5]

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, charge the crude this compound and add a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) to achieve complete dissolution with gentle warming.

  • Precipitation: While stirring, slowly add a non-polar anti-solvent such as heptane or petroleum ether until the solution becomes turbid.

  • Crystallization: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) or freezer (-20 °C) overnight to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Purity Assessment and Chiral Analysis by HPLC

Analytical HPLC is the gold standard for assessing the purity of the final product. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). Chiral HPLC is also essential to confirm the enantiomeric purity of the D-threonine derivative.

Typical HPLC Conditions:

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 3.6 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

Characterization of this compound

Unambiguous characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₅[6]
Molecular Weight 355.38 g/mol [6]
CAS Number 1301706-86-4[6]
Melting Point 148-154 °C[6]
Optical Rotation +10.50º ± 1º (c=1.0 in DMF)[6]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and the CH and CH₂ protons around 4.2-4.5 ppm), the methoxy group singlet (~3.3 ppm), and the threonine backbone protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (~174 ppm), the carbons of the Fmoc group (120-144 ppm), the methoxy carbon (~59 ppm), and the carbons of the threonine backbone.

  • Mass Spectrometry (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ is approximately 356.14 m/z.

Conclusion and Best Practices

The synthesis and purification of this compound is a multi-step process that requires careful execution and attention to detail. The use of a modern, green O-methylation protocol followed by a standard Fmoc protection provides a reliable route to this valuable building block. Rigorous purification, preferably by recrystallization, and thorough analytical characterization are paramount to ensure the quality required for successful solid-phase peptide synthesis. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. The integrity of your final peptide therapeutic begins with the purity of its constituent parts.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Formylating Reagent: N -(Diethylcarbamoyl)- N -methoxyformamide. Retrieved from [Link]

  • Semantic Scholar. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fmoc-Thr-OMe. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). Retrieved from [Link]

  • MDPI. (n.d.). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyleugenol with dimethyl carbonate as methylating agent. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Fmoc-O-methyl-D-threonine: Commercial Suppliers and Strategic Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Methylated Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug development is increasingly focused on overcoming the inherent limitations of native peptides, namely their susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, with methylation emerging as a powerful, albeit nuanced, modification. O-methylation of hydroxyl-containing residues, such as threonine, offers a subtle yet impactful alteration to the physicochemical properties of a peptide. This modification can enhance metabolic stability, modulate hydrogen bonding capacity, and impose conformational constraints that may lead to improved receptor affinity and selectivity.

This guide provides a comprehensive technical overview of Fmoc-O-methyl-D-threonine, a key building block for introducing O-methylated D-threonine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale for its use, a comparative analysis of commercial suppliers, detailed protocols for its application, and a discussion of the potential challenges and their mitigation.

The Chemical and Functional Significance of this compound

This compound, systematically named (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid, is an amino acid derivative where the side-chain hydroxyl group of D-threonine is protected by a methyl ether linkage. The use of the D-enantiomer is often a strategic choice to confer resistance to enzymatic degradation.

The decision to incorporate an O-methylated threonine is driven by several key objectives in peptide design:

  • Enhanced Proteolytic Stability: The methyl group can sterically hinder the approach of proteases that would typically cleave at or near a threonine residue.

  • Modulation of Hydrogen Bonding: The replacement of a hydroxyl group with a methoxy group eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets that may lead to aggregation.[1] This can also improve membrane permeability by reducing the desolvation penalty.

  • Conformational Rigidity: The presence of the methyl group can restrict the conformational freedom of the side chain, potentially locking the peptide into a more bioactive conformation.[2]

  • Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, which can influence its pharmacokinetic profile.[3]

The choice of the O-methyl protecting group itself is significant. Unlike the more common tert-butyl (tBu) or trityl (Trt) groups, the methyl ether is a permanent modification that remains on the peptide after final cleavage from the resin. This is a critical distinction, as tBu and Trt are cleaved under acidic conditions. Therefore, the use of this compound is a deliberate design choice to incorporate a permanent methoxy group into the final peptide.

Commercial Suppliers of this compound: A Comparative Overview

The quality and purity of the amino acid derivatives used in SPPS are paramount to the success of the synthesis. Several reputable suppliers offer this compound. Below is a comparative table of key specifications from prominent vendors.

Supplier Product Name CAS Number Purity Molecular Weight Pack Sizes
Chem-Impex This compound1301706-86-4≥ 99% (HPLC)[4]355.5 g/mol [4]Contact for details
J&K Scientific LLC This compound1301706-86-4Not specifiedNot specifiedContact for details
US Biological Life Sciences This compoundNot specifiedHighly PurifiedNot specified500mg, 1g, 2g, 5g[5]

Note: Purity and availability may vary. It is crucial to obtain a certificate of analysis (CoA) from the supplier for each lot to confirm identity and purity.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS. However, due to the potential for steric hindrance from the O-methyl group, careful consideration of coupling conditions is warranted to ensure high efficiency.

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Steps Final Cleavage and Purification Resin Start with Fmoc-protected amino acid-loaded resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple this compound (e.g., with HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for subsequent amino acids Final_Deprotection Final Fmoc Deprotection Cleavage Cleave from resin and remove side-chain protecting groups (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify peptide by RP-HPLC Cleavage->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Caption: A generalized workflow for the incorporation of this compound in Fmoc-based SPPS.

Detailed Protocol for Coupling this compound

This protocol is designed for manual SPPS and may need to be adapted for automated synthesizers.

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Rink Amide or Wang resin) with the desired C-terminal amino acid.
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HCTU (2.9-4.9 equivalents), and an additive like HOBt (3-5 equivalents) in a minimal amount of DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and vortex for 1-2 minutes.
  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.
  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates complete coupling).

4. Washing and Iteration:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
  • If subsequent amino acids are to be added, return to the Fmoc deprotection step.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
  • Treat the resin with a cleavage cocktail appropriate for the resin and other side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
  • After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

Navigating Potential Challenges and Side Reactions

The incorporation of methylated amino acids can present unique challenges. Awareness of these potential issues is key to successful synthesis.

  • Slower Coupling Kinetics: The steric bulk of the O-methyl group may lead to slower coupling reactions. To mitigate this, consider using more potent coupling reagents (e.g., HATU), increasing the coupling time, or performing a double coupling.

  • Epimerization: While less common with urethane-protected amino acids like Fmoc derivatives, prolonged exposure to basic conditions during activation can lead to epimerization at the α-carbon.[6] Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can sometimes reduce this risk.

  • Dehydration (β-elimination): Although the hydroxyl group is protected, harsh basic conditions could potentially lead to β-elimination, forming a dehydroamino acid residue. This is more of a concern with unprotected threonine but should be considered if unexpected byproducts are observed.[6]

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance from the O-methyl group.Perform a second coupling with fresh reagents. Increase coupling time. Use a more potent coupling reagent like HATU.
Presence of Deletion Sequences in Final Peptide Incomplete coupling at the O-methyl-D-threonine step.Optimize coupling conditions as described above. Consider using a capping step (e.g., with acetic anhydride) after the coupling of this compound to block any unreacted amines.
Unexpected Byproducts in Mass Spectrum Possible side reactions such as epimerization or dehydration.Review activation and deprotection conditions. Consider using milder bases or shorter reaction times where possible. Analyze byproducts by MS/MS to identify their structures.

Quality Control and Analytical Characterization

Ensuring the purity and correct identity of the final peptide is a critical, self-validating step in the synthesis process.

  • RP-HPLC: This is the primary method for assessing the purity of the crude and purified peptide. The increased hydrophobicity from the O-methyl group will typically result in a longer retention time compared to the non-methylated analogue.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final peptide. The mass will be 14 Da higher for each O-methylated threonine compared to a native threonine residue.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the sequence of the peptide and the location of the O-methylated residue.

Conclusion: A Valuable Tool for Advanced Peptide Design

This compound is a valuable reagent for medicinal chemists and peptide scientists seeking to enhance the drug-like properties of their peptide candidates. The permanent introduction of a methyl ether on the threonine side chain can confer increased metabolic stability, modulate conformation, and improve permeability. While its use requires careful consideration of coupling conditions to overcome potential steric hindrance, the strategic application of this building block can lead to the development of more robust and efficacious peptide therapeutics. By sourcing high-quality reagents from reputable suppliers and employing optimized SPPS protocols, researchers can confidently incorporate O-methyl-D-threonine into their peptide designs and explore new avenues in drug discovery.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Gantt, R. W., et al. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Molecular Biosciences, 10, 1129655. Retrieved from [Link]

  • Live, D., et al. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Molecular Biosciences, 10. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. Fmoc Amino Acids. Retrieved from [Link]

  • Novabiochem®. Innovation 2/03: Synthesis of Phosphotyrosine- and (Difluorophosphonomethyl)phenylalanine-Containing Peptides. Retrieved from [Link]

  • Nagy, V., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(10), 1465-1476. Retrieved from [Link]

  • Simon, M., et al. (2017). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science, 3(12), 1265-1273. Retrieved from [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 443-450. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. O-Methyl-L-threonine: A Crucial Amino Acid Derivative for Advanced Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(11), 1785-1796. Retrieved from [Link]

  • Mező, G., et al. (2020). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

  • Houée-Levin, C., et al. (2015). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Journal of Physical Chemistry B, 119(19), 5979-5986. Retrieved from [Link]

  • Ahern, K., & Rajagopal, I. (2023). Biochemistry, Peptide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Fmoc-O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the purity and integrity of each building block are paramount to the success of the final therapeutic or research molecule. Fmoc-O-methyl-D-threonine, a specialized amino acid derivative, offers unique conformational constraints and metabolic stability to novel peptide structures. As a Senior Application Scientist, this guide provides an in-depth, experience-driven perspective on the safe and effective handling of this valuable reagent, ensuring both the well-being of the researcher and the fidelity of the synthesis.

Compound Identification and Physicochemical Properties

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is methylated. This strategic protection allows for its sequential incorporation into a peptide chain during solid-phase peptide synthesis (SPPS).

PropertyValueSource
CAS Number 1301706-86-4Chem-Impex
Molecular Formula C₂₀H₂₁NO₅Chem-Impex
Molecular Weight 355.5 g/mol Chem-Impex
Appearance White to off-white powderGeneral observation for Fmoc-amino acids
Melting Point 148-154 °CChem-Impex
Storage Temperature 2-8 °CChem-Impex

Hazard Identification and Risk Assessment: A Pragmatic Approach

Analogous Compound Analysis: Safety data sheets for similar compounds, such as Fmoc-L-Threonine-(tBu), consistently indicate that they are not classified as hazardous substances according to GHS/CLP regulations. They are generally considered to have low acute toxicity.

Class-Based Hazard Assessment: The primary risks associated with Fmoc-protected amino acids in their solid form are mechanical irritation to the eyes and respiratory tract from airborne dust. Inhalation of fine powders should always be minimized.

The Real Hazard: The Synthetic Environment: It is crucial to recognize that the most significant hazards in handling this compound arise from the reagents and solvents used during solid-phase peptide synthesis (SPPS).

  • Coupling Reagents: Many common coupling reagents, such as HBTU, HCTU, and DIC, are known skin and respiratory sensitizers.[1][2] Repeated exposure can lead to allergic reactions.[1][2]

  • Deprotection Agents: The standard reagent for Fmoc removal is piperidine, a toxic and flammable liquid with a strong, unpleasant odor.[3][4] It is readily absorbed through the skin and can cause irritation.[3][4]

  • Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are extensively used in SPPS. Both are hazardous, with DMF being a reproductive toxin and DCM a suspected carcinogen.

Therefore, the safety protocols for using this compound must be holistic, addressing the entire experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following diagram outlines the minimum required PPE for handling this compound and associated SPPS reagents.

PPE_Workflow cluster_ppe Standard Laboratory PPE cluster_handling Handling Operations lab_coat Lab Coat (Chemically resistant) safety_glasses Safety Glasses (with side shields) gloves Nitrile Gloves (Check compatibility) weighing Weighing Solid (this compound) weighing->lab_coat Protects clothing weighing->safety_glasses Prevents eye contact weighing->gloves Avoids skin contact solution_prep Preparing Solutions (Coupling/Deprotection Reagents) solution_prep->lab_coat solution_prep->safety_glasses solution_prep->gloves synthesis Solid-Phase Synthesis (Automated or Manual) synthesis->lab_coat synthesis->safety_glasses synthesis->gloves

Caption: Essential PPE for handling Fmoc-amino acids and SPPS reagents.

Handling and Storage: Preserving Integrity

Proper handling and storage are critical for maintaining the chemical and chiral purity of this compound.

Storage:

  • Temperature: Store refrigerated at 2-8°C for long-term stability.[5]

  • Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.[5]

  • Light: Protect from light by storing in an opaque or amber vial.[5]

Handling:

  • Weighing: Always weigh the solid powder in a chemical fume hood to avoid inhalation of dust.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold powder.

Spill and Emergency Procedures

Spill:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Containment: For a solid spill, gently cover with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Collection: Carefully sweep the contained material into a designated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: Incorporation into a Peptide Chain

The following is a generalized, step-by-step protocol for the coupling of this compound in a manual solid-phase peptide synthesis workflow.

SPPS_Workflow start Start: Resin with free amine deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 activation 3. Activation (this compound + Coupling Reagent e.g., HBTU/DIPEA) wash1->activation coupling 4. Coupling Reaction (Add activated amino acid to resin) activation->coupling wash2 5. Washing (DMF) coupling->wash2 next_cycle Ready for next cycle wash2->next_cycle next_cycle->deprotection Repeat for each amino acid end Final Cleavage & Deprotection next_cycle->end

Caption: A simplified workflow for a single coupling cycle in SPPS.

Detailed Steps:

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

  • Activation: In a separate vessel, dissolve 3-4 equivalents of this compound and a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) in DMF. Add an activating base such as diisopropylethylamine (DIPEA) and allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Waste Disposal

Chemical waste from peptide synthesis must be handled responsibly.

  • Solid Waste: Unused this compound and contaminated consumables (gloves, weighing paper) should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including solvents, deprotection solutions, and washing solutions, should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams. Piperidine-containing waste should be kept separate from acidic waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Conclusion

This compound is a valuable tool for advancing peptide-based drug discovery and research. While the compound itself presents a low intrinsic hazard, its use in the context of solid-phase peptide synthesis necessitates a comprehensive safety approach. By understanding the risks associated with the entire synthetic workflow, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can safely and effectively harness the potential of this and other specialized amino acid derivatives.

References

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2017). Peptide Synthesis – Safety Topics. [Link]

  • Yang, H. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1735. [Link]

  • Hess, K. L. et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 214–226. [Link]

  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Góngora-Benítez, M. et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 88(4), 2185–2193. [Link]

  • López, J. et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(17), 3844. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • White, P. D. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 333-349. [Link]

  • Vahdati, S. N., & Ebrahim-Habibi, A. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. International Journal of Peptide Research and Therapeutics, 27(3), 1951–1961. [Link]

Sources

A Senior Application Scientist's Guide to Threonine O-Methylation for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid proteolytic degradation in vivo. This technical guide provides an in-depth exploration of a key chemical modification strategy—O-methylation of threonine residues—to overcome this critical limitation. We will dissect the biochemical principles of this modification, its profound impact on peptide conformation and resistance to enzymatic cleavage, and its practical application in drug development. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for synthesis, stability assessment, and analysis of O-methylated peptides.

Introduction: The Challenge of Peptide Instability

Peptides represent a highly specific and potent class of therapeutics, bridging the gap between small molecules and large protein biologics.[1][2] However, their clinical utility is frequently challenged by poor metabolic stability.[3][4][5] The amide bonds that constitute the peptide backbone are natural substrates for a vast array of proteases found throughout the body, leading to rapid cleavage and short in vivo half-lives.[5][6][7]

To counteract this, various chemical modification strategies have been developed, including C- and N-terminal capping, incorporation of D- or unnatural amino acids, and cyclization.[1][5][8] Among the most effective strategies is the site-specific methylation of the peptide backbone or its side chains.[9] This guide focuses specifically on O-methylation , the substitution of the hydroxyl hydrogen on a threonine side chain with a methyl group. This seemingly minor alteration can induce significant changes in a peptide's physicochemical properties, leading to dramatically enhanced proteolytic resistance and improved pharmacokinetic profiles.[10][11]

The Biochemical Basis of O-Methylthreonine's Protective Effect

The stability-enhancing properties of O-methylthreonine (O-Me-Thr) stem from a combination of steric and electronic effects that fundamentally alter how a peptide interacts with proteolytic enzymes.

  • Steric Hindrance: The addition of a methyl group to the threonine side chain introduces significant steric bulk.[12][13] Many proteases, such as serine proteases, have specific recognition pockets and catalytic sites that require a precise fit of the substrate peptide. The methyl group can physically obstruct the peptide from docking correctly into the enzyme's active site, thereby preventing or slowing down the cleavage of adjacent peptide bonds.[12]

  • Elimination of Hydrogen Bonding: The native hydroxyl group (-OH) of threonine can act as both a hydrogen bond donor and acceptor. This capability can be crucial for the peptide's recognition by and binding to a protease. O-methylation converts the hydroxyl group into a methoxy group (-OCH₃), which can only act as a hydrogen bond acceptor. This loss of a hydrogen bond donor disrupts a key interaction point for enzymatic recognition, reducing the affinity of the protease for the peptide substrate.[12]

  • Increased Lipophilicity: The replacement of a polar hydroxyl group with a nonpolar methoxy group increases the local lipophilicity (hydrophobicity) of the peptide.[12][14] This can alter the peptide's conformational preferences and its interaction with the aqueous environment, indirectly influencing its susceptibility to enzymatic attack.

Conformational Impact and Bioactivity Considerations

While enhancing stability is paramount, any modification must be carefully evaluated for its impact on the peptide's three-dimensional structure and, consequently, its biological activity.

O-methylation restricts the conformational freedom of the threonine side chain, which can help to stabilize specific secondary structures, such as β-turns or helical folds.[12][15] This can be advantageous if the stabilized conformation is the one required for receptor binding. However, it can also be detrimental if the modification prevents the peptide from adopting its bioactive conformation.

Therefore, a critical step in the design process is a residue-by-residue analysis.[12] O-methylation should be strategically applied to positions known to be susceptible to proteolysis while avoiding residues that are critical for binding interactions with the therapeutic target.[12]

Experimental Section: Synthesis, Protocols, and Analysis

The successful implementation of O-methylation requires robust synthetic and analytical methodologies. This section provides validated, step-by-step protocols for the synthesis and stability assessment of O-Me-Thr-containing peptides.

Synthesis of O-Methylthreonine Peptides

The incorporation of O-methylated amino acids into a peptide sequence is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][16] The key building block, Fmoc-L-Thr(Me)-OH , is commercially available from specialized suppliers.[10]

Diagram: Key Structural Difference Below is a diagram illustrating the chemical modification.

Caption: Conversion of a threonine residue to O-methylthreonine via methylation of the side-chain hydroxyl group.

Protocol: Proteolytic Stability Assay in Human Plasma

This protocol provides a reliable method for comparing the stability of a native peptide versus its O-methylated analogue in a biologically relevant matrix.

Objective: To quantify the rate of degradation of a test peptide and its O-methylated analogue in human plasma over time.

Materials:

  • Test peptide and O-Me-Thr analogue (lyophilized, >95% purity)

  • Human plasma (pooled, with anticoagulant like EDTA)

  • Trichloroacetic acid (TCA), 10% (w/v) solution

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water

  • Thermomixer or incubating shaker (37°C)

  • Microcentrifuge

  • HPLC system with a C18 reversed-phase column

Workflow Diagram: Peptide Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis P0 Prepare Peptide Stock (1 mg/mL in H₂O) P2 Spike Peptide into Plasma (Final Conc. ~30-50 µM) P0->P2 P1 Thaw Human Plasma at 37°C P1->P2 I0 Incubate at 37°C with Shaking P2->I0 Start Incubation I1 Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) I0->I1 I2 Quench Reaction (Add equal volume of 10% TCA) I1->I2 I3 Incubate on Ice (10 min) & Centrifuge (12,000 x g, 5 min) I2->I3 A0 Collect Supernatant I3->A0 Protein Precipitation A1 Analyze by RP-HPLC (UV detection at 214 nm) A0->A1 A2 Quantify Peak Area of Intact Peptide A1->A2 A3 Calculate % Remaining vs. T=0 A2->A3

Caption: Experimental workflow for assessing peptide stability in plasma.

Step-by-Step Methodology:

  • Preparation: Dissolve the lyophilized native peptide and the O-methylated analogue in deionized water to create 1 mg/mL stock solutions.

  • Incubation: In separate microcentrifuge tubes, add a calculated volume of each peptide stock solution to pre-warmed human plasma to achieve a final peptide concentration of approximately 30-50 µmol/L.[6] Mix gently and place the tubes in a thermomixer set to 37°C with gentle agitation (e.g., 750 rpm).[4][6]

  • Time Points: Immediately after mixing (t=0), and at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to a new tube containing an equal volume (50 µL) of ice-cold 10% (w/v) TCA solution.[6] This step precipitates the plasma proteins and stops all enzymatic reactions.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for at least 10 minutes. Centrifuge the sample at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[6]

  • Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments. Analyze the supernatant by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[6] Use a linear gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent.[6]

  • Quantification: Monitor the peptide elution by recording absorbance at 214 nm.[6] The amount of intact peptide at each time point is determined by integrating the area of the corresponding peak. The percentage of peptide remaining is calculated relative to the peak area at t=0, which is set to 100%.[4]

Self-Validation and Controls:

  • T=0 Control: The t=0 sample serves as the baseline, representing 100% intact peptide.

  • Unmodified Peptide Control: The native peptide acts as a control to demonstrate the baseline rate of degradation, providing a direct comparison for the improvement seen with the O-methylated version.

  • Matrix Control: A sample of plasma treated with TCA without any added peptide should be run to identify any interfering peaks from the matrix itself.

Data Presentation and Interpretation

The results from the stability assay should be summarized in a table and plotted to visualize the degradation kinetics. The half-life (t½) of each peptide—the time it takes for 50% of the peptide to be degraded—is the key metric for comparison.

Table 1: Comparative Stability of Peptide-XYZ vs. Peptide-XYZ-[O-Me-Thr]

Time (minutes)% Peptide-XYZ Remaining (Mean ± SEM)% Peptide-XYZ-[O-Me-Thr] Remaining (Mean ± SEM)
0100100
1578 ± 3.198 ± 1.5
3055 ± 4.595 ± 2.0
6029 ± 2.891 ± 2.3
1208 ± 1.984 ± 3.1
240<172 ± 4.0
Calculated t½ ~35 min >400 min

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, the O-methylated analogue exhibits a dramatic increase in stability, with a half-life more than 10 times longer than the native peptide. The increased retention time on the RP-HPLC chromatogram for the O-methylated version, due to its higher hydrophobicity, also serves as a confirmation of its identity.[12]

Applications in Drug Development

The strategic incorporation of O-methylthreonine is a powerful tool for optimizing peptide drug candidates.[10][13]

  • Improved Pharmacokinetics: Enhanced proteolytic stability directly translates to a longer in vivo half-life, which can reduce the required dosing frequency and improve patient compliance.[10][13]

  • Enabling Oral Bioavailability: While still a major challenge, increasing resistance to digestive proteases is a critical first step toward developing orally bioavailable peptides. N-methylation, a related modification, has been shown to improve oral bioavailability in some cases.[9][17]

  • Fine-Tuning Bioactivity: By locking in a favorable conformation, O-methylation can sometimes lead to increased binding affinity and potency, in addition to improved stability.[18]

Conclusion

O-methylation of threonine is a highly effective and synthetically accessible strategy for mitigating the primary liability of peptide therapeutics: proteolytic instability. By introducing steric hindrance and altering local electronic properties, this modification shields the peptide backbone from enzymatic attack. When applied judiciously, avoiding critical binding residues, O-methylation can dramatically extend a peptide's half-life without compromising its biological function. The protocols and principles outlined in this guide provide drug development professionals with a robust framework for leveraging this powerful modification to engineer the next generation of stable and effective peptide drugs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. O-Methyl-L-threonine: A Crucial Amino Acid Derivative for Advanced Peptide Synthesis. Vertex AI Search.
  • LifeTein Peptide Blog. Should My Peptide Be Methylated?. LifeTein.
  • Creative Peptides. Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Creative Peptides.
  • Tan, Z. et al. Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). ResearchGate.
  • ChemInform Abstract: Synthesis of N-Protected N-Methyl Serine and Threonine. ResearchGate.
  • BenchChem. Side reactions associated with N-Methyl-L-threonine in peptide synthesis. BenchChem.
  • Muttenthaler, M. et al. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate.
  • Nie, M. et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Hewage, U. et al. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health.
  • Tuning of Protease Resistance in Oligopeptides through N- Alkylation. The Royal Society of Chemistry.
  • Otzen, D. et al. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Chatterjee, J. et al. Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate.
  • Manne, S. et al. Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. RSC Publishing.
  • Nie, M. et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
  • Delanote, J. et al. Peptides as epigenetic modulators: therapeutic implications. Clinical Epigenetics.
  • A. F. L. et al. Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online.
  • Li, Y. et al. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate.
  • G. A. H. et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PubMed Central.
  • Wang, L. et al. Strategic Approaches to Optimizing Peptide ADME Properties. PubMed Central.
  • Apostolopoulos, V. et al. Strategies for Improving Peptide Stability and Delivery. PubMed Central.
  • Ladeira, S. et al. Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate.

Sources

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide provides a comprehensive exploration of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the causality behind its widespread adoption, the mechanistic intricacies of its application, and the field-proven protocols that ensure the synthesis of high-purity peptides for therapeutic and research applications.

The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide is a meticulous process of sequentially linking amino acids via amide (peptide) bonds.[1] This process is complicated by the multifunctional nature of amino acids, each possessing a reactive α-amino group, a carboxyl group, and a variable side chain.[2] To prevent unwanted side reactions, such as self-polymerization, it is essential to temporarily block the α-amino group of the incoming amino acid, allowing for the controlled formation of the peptide bond.[3][4] This is the fundamental role of a protecting group.

An ideal protecting group strategy, particularly in the context of SPPS, hinges on the principle of orthogonality .[5][6] This means that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5] The Fmoc/tBu (tert-butyl) strategy exemplifies this, where the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (like tBu, Boc, and Trt) are acid-labile.[7][8] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains remain protected until the final cleavage from the resin.[7]

The Fmoc Group: Chemical Architecture and Strategic Advantages

The Fmoc group, introduced in the late 1970s, revolutionized peptide synthesis.[1][7] Its chemical structure, featuring a fluorenyl ring system attached to a methoxycarbonyl moiety, is the key to its utility.[7][9]

Caption: Chemical structure of the Fmoc protecting group.

The primary advantages of the Fmoc strategy, particularly in comparison to the older Boc (tert-butyloxycarbonyl) methodology, are numerous and significant:

  • Mild Deprotection Conditions: The most profound advantage is the use of a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), for Fmoc removal.[][11] This contrasts sharply with the harsh, repetitive acid treatments (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can lead to degradation of sensitive peptide sequences and the resin support.[9][]

  • Enhanced Orthogonality: The base-lability of Fmoc is truly orthogonal to the acid-labile side-chain protecting groups.[2][4] This prevents the premature loss of side-chain protection that can occur with the Boc strategy, where the acid lability of the Boc group and some side-chain protecting groups can overlap.[2]

  • Automation-Friendly: The milder reaction conditions and the ability to monitor the deprotection step in real-time via UV spectrophotometry make Fmoc chemistry exceptionally well-suited for automated peptide synthesizers.[][12] The fluorenyl group's strong UV absorbance allows for precise tracking of the deprotection reaction's completion.[2][12]

  • Compatibility with Complex and Modified Peptides: The gentle nature of the Fmoc protocol is highly compatible with the synthesis of peptides containing sensitive post-translational modifications, such as phosphorylation and glycosylation, which might not be stable under the harsh acidic conditions of Boc chemistry.[2][11]

The Core of Fmoc-SPPS: A Cyclical Workflow

Fmoc-based solid-phase peptide synthesis is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain anchored to a solid support.[8]

Caption: The cyclical workflow of Fmoc-based SPPS.

Mechanistic Insight: The Chemistry of Deprotection and Coupling

Fmoc Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[8][13] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring.[14][15] This leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free Nα-amine of the peptide.[14] The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct, which is then washed away.[2]

Caption: Mechanism of Fmoc deprotection by piperidine.

Amino Acid Coupling: Following deprotection and washing, the next Fmoc-protected amino acid is introduced. Its carboxyl group must be activated to facilitate the formation of the peptide bond with the newly freed Nα-amine of the resin-bound peptide.[3] A variety of coupling reagents are available, each with its own advantages.

Coupling Reagent ClassExamplesCharacteristics
Aminium/Uronium Salts HATU, HBTU, HCTUHigh reactivity, short coupling times, and low racemization. HATU and HCTU are generally preferred for their efficiency.[16]
Phosphonium Salts PyBOPHighly efficient with a low propensity for racemization.[16]
Carbodiimides DIC/HOBt, DIC/OxymaPure®Cost-effective and suitable for routine synthesis. The use of additives like HOBt or OxymaPure® is crucial to suppress side reactions and minimize racemization.[17]

Field-Proven Protocols for Fmoc-SPPS

The following protocols represent a self-validating system for the successful synthesis of peptides using Fmoc chemistry.

Experimental Protocol: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for at least 30 minutes in a reaction vessel.[3][18]

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[5]

    • Agitate the resin suspension for an initial 3 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 7-10 minutes.[5][18]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution by dissolving the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[16]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates complete coupling.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Experimental Protocol: Cleavage and Final Deprotection
  • Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5), though for many sequences, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient to scavenge reactive cationic species generated during deprotection.[19]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Navigating Potential Challenges: Side Reactions in Fmoc-SPPS

While robust, Fmoc chemistry is not without potential pitfalls. A thorough understanding of common side reactions is crucial for troubleshooting and optimizing synthesis outcomes.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, particularly during piperidine-mediated Fmoc deprotection.[20][21] This can lead to racemization and the formation of β-peptide linkages upon ring opening.[22] The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to mitigate this side reaction.[20]

  • Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, especially when proline is one of the first two amino acids.[20] The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the peptide from the support as a cyclic diketopiperazine. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[20]

  • Racemization: While generally low with modern coupling reagents, racemization can occur, particularly with sensitive amino acids like cysteine and histidine.[23] The choice of coupling reagent and base is critical; for instance, using DIC with an additive like OxymaPure® under base-free conditions can minimize racemization when coupling Fmoc-Cys(Trt)-OH.[17]

Conclusion: The Enduring Legacy of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl protecting group has fundamentally shaped the landscape of modern peptide synthesis. Its mild deprotection conditions, robust orthogonality, and compatibility with automated processes have made it the strategy of choice for the synthesis of a vast array of peptides, from simple research tools to complex therapeutic agents.[1][] A deep, mechanistic understanding of Fmoc chemistry, coupled with the implementation of validated protocols, empowers researchers and drug development professionals to confidently and efficiently construct the peptide molecules that drive scientific discovery and improve human health.

References

  • Vertex AI Search. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port.
  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.).
  • Nowick Laboratory. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • LGC Standards. (n.d.). Focus on FMOC chemistry.
  • PMC. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • PubMed. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • Benchchem. (n.d.). Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis.
  • Benchchem. (n.d.). understanding Fmoc protecting group chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis.
  • Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed. (2024).
  • Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • Benchchem. (n.d.). Role of the Fmoc protecting group in peptide synthesis.
  • ACS Combinatorial Science. (2020).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Request PDF. (n.d.).
  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-O-methyl-D-threonine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of O-Methylation in Peptide Therapeutics

In the landscape of modern drug development, the modification of peptide backbones and side chains is a critical strategy for enhancing therapeutic potential. Peptides often suffer from metabolic instability and poor cell permeability, limiting their clinical utility. The incorporation of non-canonical amino acids, such as Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH), offers a robust solution to these challenges. The O-methylation of the threonine side chain replaces a polar hydroxyl group with a more nonpolar methoxy group. This seemingly subtle alteration imparts significant advantages, including increased resistance to enzymatic degradation by sterically shielding the peptide backbone and enhancing hydrophobicity, which can improve membrane permeability.[1] Furthermore, the methyl group can enforce specific dihedral angles, locking the peptide into a more bioactive conformation.

This guide provides a comprehensive, field-proven protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, address potential challenges such as steric hindrance and side reactions, and provide detailed methodologies for synthesis and characterization.

Core Principles and Challenges

The primary challenge in incorporating Fmoc-D-Thr(Me)-OH stems from the steric bulk introduced by the O-methyl group on the β-carbon of the side chain. While not as pronounced as N-methylation, this steric hindrance can significantly impede the kinetics of the coupling reaction.[2][3] Inefficient coupling leads to the formation of deletion sequences, which are challenging to separate from the target peptide, ultimately reducing the overall yield and purity.

Therefore, the selection of an appropriate coupling strategy is paramount. Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient to drive the reaction to completion.[3] More potent uronium/aminium or phosphonium salt-based coupling reagents are required to overcome this kinetic barrier.

A secondary, yet critical, concern is the potential for side reactions under the basic conditions of Fmoc deprotection. For threonine derivatives, β-elimination is a known risk, which would lead to the formation of a dehydroamino acid residue.[2] While the O-methyl ether is generally stable, prolonged exposure to strong bases or elevated temperatures should be avoided.

Recommended Materials and Reagents

Reagent/MaterialSpecificationSupplier Example
Resin Rink Amide or Wang Resin (pre-loaded or for manual loading)NovaBiochem®, AAPPTec
Amino Acid This compound (Fmoc-D-Thr(Me)-OH)Chem-Impex, Bachem
Standard Amino Acids Fmoc-protected with acid-labile side-chain protection (e.g., tBu, Boc, Trt)Various
Solvent N,N-Dimethylformamide (DMF), peptide synthesis gradeVarious
Deprotection Reagent 20% Piperidine in DMF (v/v)Prepare fresh
Coupling Reagent HATU, HCTU, or PyBOPVarious
Coupling Additive Oxyma Pure or HOAtVarious
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineVarious
Washing Solvents Dichloromethane (DCM), Isopropanol (IPA)Various
Cleavage Cocktail 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂OPrepare fresh
Precipitation Solvent Cold Diethyl EtherVarious

Experimental Protocols

Workflow Overview: Single Coupling Cycle

The following diagram illustrates the key steps for a single cycle of incorporating an amino acid, including the specialized considerations for Fmoc-D-Thr(Me)-OH.

SPPS_Cycle cluster_coupling 1. Activation & Coupling cluster_deprotection 2. Fmoc Removal Resin Peptide-Resin (Free Amine) Preactivation Pre-activate: Fmoc-D-Thr(Me)-OH + HATU/Oxyma + Collidine in DMF Coupling Coupling Reaction (60-120 min) Preactivation->Coupling Add to Resin Wash1 DMF Wash (3-5x) Coupling->Wash1 Monitor w/ Kaiser Test Deprotection Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min) Wash1->Deprotection Wash2 DMF/DCM/DMF Wash (Extensive) Deprotection->Wash2 Next_Cycle Peptide-Resin (N-terminus elongated, Fmoc-protected) Wash2->Next_Cycle Final_Peptide Proceed to Next Cycle or Final Cleavage Next_Cycle->Final_Peptide

Caption: General workflow for incorporating Fmoc-D-Thr(Me)-OH in SPPS.

Step 1: Resin Preparation
  • Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.

  • Swell the resin in DMF for at least 30-60 minutes with gentle agitation. This step is crucial for exposing the reactive sites within the polymer matrix.[4]

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes. Standard deprotection times are sufficient and recommended to minimize the risk of base-catalyzed side reactions like β-elimination.[2]

  • Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Step 3: Coupling of this compound

This is the most critical step. Due to steric hindrance, a highly efficient activation method and extended coupling time are necessary. The use of HATU with collidine as the base is highly recommended, as collidine is less likely to cause racemization compared to DIPEA during prolonged reactions.

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Thr(Me)-OH (3-4 eq. relative to resin loading), HATU (2.9 eq.), and Oxyma Pure (3-4 eq.) in a minimal amount of DMF.

  • Add 2,4,6-Collidine (6-8 eq.) to the activation mixture and vortex for 1-2 minutes. The use of an additive like Oxyma is critical for accelerating the reaction and suppressing racemization.[5]

  • Coupling: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, this time can be extended or a double coupling can be performed.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (clear/colorless beads) indicates the absence of free primary amines and a complete reaction. If the test is positive, a second coupling is recommended.

Step 4: Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be irreversibly blocked (capped).

  • Wash the resin with DMF.

  • Add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin.

  • Agitate for 15-20 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection cycle.

Step 5: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The O-methyl ether linkage is stable to standard TFA cleavage conditions.[6][7]

  • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated from the cleavage of side-chain protecting groups.[8]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The incorporation of the O-methyl group increases the hydrophobicity of the threonine residue, which will result in a longer retention time on an RP-HPLC column compared to its non-methylated counterpart.

ParameterRecommended ConditionRationale
Column C18, 3.5-5 µm particle sizeStandard for peptide analysis
Mobile Phase A 0.1% TFA in H₂OIon-pairing agent for sharp peaks
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent
Gradient 5-65% B over 30 min (start with a shallow gradient, e.g., 0.5-1% B/min)A shallower gradient is often required to resolve the more hydrophobic peptide from closely eluting impurities.[3]
Detection 214 nm and 280 nmPeptide backbone and aromatic residues, respectively
Mass Spectrometry (MS)

Mass spectrometry is essential to confirm the successful incorporation of the modified amino acid and the overall integrity of the peptide.

  • Expected Mass: The intact mass of the final peptide should correspond to the theoretical mass, accounting for a +14 Da shift for each O-methyl-threonine residue compared to a standard threonine.

  • Common Side Products: Be vigilant for common mass adducts that indicate side reactions:

    • +16 Da: Oxidation, most commonly on Met or Trp residues.

    • +56 Da: Incomplete removal of a t-Butyl (tBu) protecting group.

    • -18 Da (from Thr): Potential β-elimination (dehydration), although less likely with the O-methyl group present.

  • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the precise location of the O-methyl-D-threonine residue within the peptide sequence.

Troubleshooting

ProblemProbable CauseRecommended Solution
Low Crude Purity / Deletion Sequences Incomplete coupling due to steric hindrance.Use a more potent coupling reagent (HATU/HCTU). Increase coupling time to 2-4 hours or perform a double coupling. Use a higher excess of the amino acid (4-5 eq.).
Presence of Diastereomers Racemization during the extended coupling step.Use collidine or NMM as the base instead of DIPEA. Ensure the use of an additive like Oxyma Pure or HOAt. Avoid elevated temperatures during coupling.
Unexpected +16 Da Peak in MS Oxidation of sensitive residues (Met, Trp).Degas solvents. Add scavengers like ammonium iodide to the cleavage cocktail if methionine is present.[4]

Conclusion

The successful incorporation of this compound is readily achievable with careful optimization of the coupling step. By employing potent coupling reagents like HATU in conjunction with racemization-suppressing additives and bases, researchers can effectively overcome the kinetic challenges posed by steric hindrance. The protocols outlined in this guide provide a validated framework for synthesizing O-methylated peptides, enabling the development of novel therapeutic candidates with enhanced stability and potentially improved biological activity. Rigorous analytical characterization by HPLC and mass spectrometry is crucial to confirm the identity and purity of the final product.

References

  • BenchChem. (n.d.). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1–18.1.28.
  • MerckMillipore. (n.d.). Novabiochem® Coupling reagents.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2004(10), 1644-1650.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Guide to Threonine Esters in Peptide Coupling.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450.
  • Bitan, G., et al. (2001). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic Letters, 3(24), 3951–3954.
  • Bio-Synthesis Inc. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Velkov, T., et al. (2021). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry, 64(2), 1084–1101.
  • AAPPTec. (n.d.). Coupling Reagents.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Valero, R., et al. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. ACS Omega, 4(2), 2733–2740.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Albericio, F., et al. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage.
  • Hayashi, Y. (2021).
  • Kuttel, M. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 866-874.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered amino acids, such as Fmoc-O-methyl-D-threonine, into peptide sequences is a critical step in the development of advanced therapeutic peptides and peptidomimetics.[1] The unique structure of this derivative, characterized by both β-branching and O-methylation, presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, demanding carefully optimized coupling strategies to ensure high yields and maintain chiral integrity. This guide provides a detailed analysis of recommended coupling reagents, their mechanisms of action, and field-proven protocols designed for researchers, scientists, and drug development professionals. We will explore the causality behind reagent selection, focusing on phosphonium and aminium salt-based activators, to overcome the kinetic barriers associated with these challenging residues.

The Challenge of Steric Hindrance in Peptide Synthesis

This compound is a valuable building block for creating modified peptides with enhanced stability, receptor selectivity, or bioavailability.[2] However, its structure poses a significant steric impediment to the incoming N-terminal amine of the growing peptide chain. This hindrance arises from two key features:

  • β-branched side chain: The threonine backbone itself is sterically demanding.

  • O-methylation: The replacement of the side-chain hydroxyl proton with a methyl group further increases the bulkiness around the reaction center.

These factors can lead to slow reaction kinetics and incomplete coupling reactions when using standard coupling reagents.[3] Consequently, more forceful activation methods are required. The primary goal is to generate a highly reactive acyl intermediate that can readily undergo nucleophilic attack by the amine, without promoting side reactions, most notably racemization.[4]

Comparative Analysis of Recommended Coupling Reagents

While numerous coupling reagents exist, their efficacy varies dramatically when faced with sterically hindered residues.[5] Traditional carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC), even with additives, can be inefficient for such difficult couplings.[6] Therefore, modern, in-situ activating reagents from the phosphonium and aminium/uronium salt classes are strongly recommended.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

This class of reagents, which exist as the more stable guanidinium or aminium isomers rather than true uronium salts, are renowned for their high reactivity and efficiency.[7][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is exceptionally effective for sterically hindered and N-methylated amino acids.[5][9] Its mechanism involves the formation of a highly reactive OAt-active ester.[10] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is superior to 1-hydroxybenzotriazole (HOBt) due to the lower pKa and the anchimeric assistance provided by the pyridine nitrogen, which accelerates the coupling reaction.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a highly efficient, cost-effective alternative to HATU.[10] It forms a 6-chloro-OBt active ester, which is more reactive than the standard OBt ester generated by reagents like HBTU or TBTU.[10] HCTU has demonstrated reduced rates of racemization compared to older reagents and is suitable for fast coupling protocols.[11]

A potential side reaction with aminium salts is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[12][13] This can be minimized by pre-activating the carboxylic acid for a short period before adding the mixture to the resin, rather than adding all components simultaneously.[12]

Phosphonium Salts: Robust and Reliable Activators

Phosphonium-based reagents are also highly effective and offer distinct advantages, such as greater solubility in DMF compared to their aminium counterparts.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a potent coupling reagent that activates the carboxylic acid by forming a reactive OBt ester via an acylphosphonium intermediate.[14][15] It is a safer alternative to the original BOP reagent, as its byproduct is non-carcinogenic.[14] PyBOP is highly efficient and known to suppress racemization, making it a workhorse for many challenging couplings.[14]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the phosphonium analogue of HATU, PyAOP incorporates the HOAt moiety, making it more reactive than PyBOP.[15] This heightened reactivity makes it particularly well-suited for coupling the most sterically demanding amino acids where other reagents may fall short.[15]

Data Summary: Reagent Performance Comparison

Reagent ClassSpecific ExampleMechanism HighlightCoupling Efficiency (Hindered Residues)Racemization RiskKey Considerations
Aminium Salt HATU / HCTU Forms highly reactive OAt or 6-Cl-OBt active esters.[10]ExcellentVery LowGold standard for difficult couplings.[9] Risk of N-terminal guanidinylation if not pre-activated.[12]
Phosphonium Salt PyBOP / PyAOP Forms reactive OBt or OAt active esters via an acylphosphonium intermediate.[14][15]Very Good to ExcellentLowHigh solubility in DMF. PyAOP is more reactive for extremely hindered cases.[15]
Carbodiimide DIC / Oxyma Pure Forms an O-acylisourea intermediate, which then reacts with Oxyma.[16]Moderate to GoodLow (with additive)Economical choice. Efficiency is highly dependent on the Oxyma additive. May require longer reaction times or double coupling.[16]

Visualization of Key Processes

Fmoc_SPPS_Workflow Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH + Reagent + Base) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Resin-NH-Peptide-(AA) Washing2->NextCycle

Caption: General workflow for one coupling cycle in Fmoc-SPPS.

HATU_Mechanism Simplified HATU Activation cluster_products Products AA Fmoc-AA-COO- Carboxylate Activation Activation (Base, e.g., DIPEA) AA->Activation HATU HATU Aminium Salt HATU->Activation ActiveEster Fmoc-AA-CO-OAt Highly Reactive OAt Active Ester Byproduct Tetramethylurea Activation->ActiveEster Activation->Byproduct

Caption: Simplified activation pathway using HATU.

Experimental Protocols

Safety Precaution: Always handle coupling reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for coupling this compound.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • This compound (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[17]

  • Activation Solution Preparation: In a separate vial, dissolve this compound (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

  • Pre-activation: Add DIPEA (8.0 eq.) to the activation solution. Gently swirl the mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.[18] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for another hour or proceed to a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (Optional but Recommended): For this particularly difficult residue, a second coupling is highly recommended to ensure maximum yield. Repeat steps 2-7.

Protocol 2: Robust Coupling using PyBOP

An excellent and reliable alternative to HATU.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • This compound (4.0 eq.)

  • PyBOP (4.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a single vial, dissolve this compound (4.0 eq.) and PyBOP (4.0 eq.) in a minimal volume of DMF.

  • Initiation: Add the amino acid/PyBOP solution to the resin first. Then, add DIPEA (8.0 eq.) to the reaction vessel to initiate the activation and coupling.

  • Reaction Incubation: Agitate the mixture at room temperature for 1.5-3 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

  • Double Coupling: As with HATU, a second coupling is strongly advised to drive the reaction to completion. Repeat steps 2-5.

Protocol 3: Economical Coupling using DIC/Oxyma Pure

A viable option when cost is a primary concern, though it may require more careful monitoring.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • This compound (4.0 eq.)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (4.0 eq.) and Oxyma Pure (4.0 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add DIC (4.0 eq.) to the vessel. Note that a tertiary base like DIPEA is not required for the DIC coupling mechanism itself.

  • Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours. DIC-mediated couplings are generally slower for hindered residues.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1. A positive ninhydrin test is more likely with this method on the first pass.

  • Double Coupling: A second coupling is almost certainly necessary. Repeat steps 2-5.

Conclusion and Best Practices

For the successful incorporation of the sterically demanding this compound, the choice of coupling reagent is paramount. Aminium salts such as HATU and HCTU represent the most effective and reliable options, providing rapid kinetics and high yields while minimizing racemization.[10] Phosphonium salts like PyBOP and PyAOP are also excellent choices, offering robust and clean reactions.[15]

Key Recommendations:

  • Reagent Choice: Prioritize HATU, HCTU, or PyAOP for maximum efficiency.

  • Stoichiometry: Use a 3- to 4-fold excess of amino acid and coupling reagents.

  • Double Coupling: Routinely perform a second coupling to ensure the reaction proceeds to completion.

  • Reaction Time: Allow for extended coupling times (1-4 hours per coupling) compared to non-hindered amino acids.

  • Monitoring: Always use a qualitative test like the ninhydrin test to confirm reaction completion before proceeding to the next cycle.[18]

By implementing these advanced reagents and optimized protocols, researchers can confidently incorporate this compound and other challenging residues, paving the way for the synthesis of novel and complex peptides for therapeutic and scientific discovery.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Benchchem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Albericio, F., & Carpino, L. A. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Application Note & Protocol: Optimizing Cleavage of Peptides Containing O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

O-methylated amino acids, such as O-methyl-D-threonine, are valuable modifications in peptide drug development. Replacing the side-chain hydroxyl group with a methoxy group increases peptide hydrophobicity and enhances metabolic stability by blocking sites of O-glycosylation or phosphorylation.[1] While this modification is advantageous for the peptide's therapeutic properties, it requires careful consideration during the final step of solid-phase peptide synthesis (SPPS): the acidolytic cleavage and deprotection.

This application note provides a comprehensive guide to the chemistry of cleaving peptides containing O-methyl-D-threonine from the solid support. We will dissect the mechanism of potential side reactions, explain the critical role of scavenger selection in preserving the integrity of the O-methyl ether linkage, and provide a detailed, field-proven protocol for achieving high yield and purity.

The ether linkage of the O-methyl group is generally stable under the standard conditions used for Fmoc-SPPS, including piperidine for Fmoc removal and strong acid for final cleavage.[1] However, the highly reactive cationic species generated during the removal of other side-chain protecting groups can, under suboptimal conditions, lead to unwanted side reactions, including the potential for demethylation. This guide provides the rationale and methodology to mitigate these risks.

The Chemistry of Cleavage: Protecting the O-methyl Group

The final cleavage in Fmoc-based SPPS is most commonly performed with a strong acid, typically Trifluoroacetic Acid (TFA).[2][3] TFA serves two purposes: it cleaves the acid-labile linker attaching the peptide to the resin, and it removes acid-labile protecting groups from amino acid side chains (e.g., Boc on Lys, tBu on Asp/Glu/Ser/Tyr, Pbf on Arg, and Trt on Cys/His).[4][5]

The cleavage of these protecting groups, particularly the tert-butyl (tBu) group, generates highly reactive carbocations.[6]

Equation 1: Generation of tert-butyl cation during deprotection. R-O-tBu + H⁺ (TFA) → R-OH + C⁺(CH₃)₃

These electrophilic carbocations can re-alkylate sensitive residues, such as tryptophan and methionine, leading to significant impurities. While the O-methyl ether of threonine is less nucleophilic than a tryptophan indole ring or a methionine thioether, it is not entirely inert. The primary risk is acid-catalyzed demethylation, which proceeds via protonation of the ether oxygen. This makes the methyl group susceptible to nucleophilic attack or heterolytic cleavage, resulting in the formation of a D-threonine residue—a loss of 14 Da from the target mass.

To prevent these unwanted outcomes, cleavage cocktails must contain scavengers . These are nucleophilic molecules added to the TFA to trap, or "scavenge," the reactive carbocations as they are formed, preventing them from modifying the peptide.[2][6]

Selecting the Optimal Cleavage Cocktail

The choice of scavenger cocktail is critical and depends on the other amino acids present in the sequence. For peptides containing O-methyl-D-threonine, the goal is to use a cocktail that is potent enough to remove all protecting groups efficiently but contains scavengers that effectively protect the O-methyl ether without being overly harsh.

Table 1: Recommended Cleavage Cocktails for O-methyl-D-threonine Peptides
Reagent NameComposition (% v/v)Function of Components & Suitability
Modified Reagent B TFA: 95%TIS: 2.5%H₂O: 2.5%TFA: Cleavage & deprotection agent.TIS (Triisopropylsilane): Highly effective carbocation scavenger, particularly for Trityl groups. Reduces carbocations via hydride transfer.[1]H₂O: Scavenges tert-butyl cations.[4]Suitability: An excellent first choice for peptides that do not contain other challenging residues like Met, Cys, or Trp. It is a clean, low-odor option.
Reagent K TFA: 82.5%Phenol: 5%H₂O: 5%Thioanisole: 5%EDT: 2.5%TFA: Cleavage & deprotection agent.Phenol: Aromatic scavenger for carbocations.[1][7]H₂O: Scavenges tert-butyl cations.Thioanisole: A "soft" nucleophile that protects against various side reactions, including those on Met and Trp.[1][8]EDT (1,2-Ethanedithiol): Potent scavenger for Trityl groups.[1][8]Suitability: A robust, general-purpose cocktail highly recommended for sequences containing O-methyl-D-threonine alongside other sensitive residues (Cys, Met, Trp).[1][8]

Expert Recommendation: For most sequences containing O-methyl-D-threonine, the Modified Reagent B (TFA/TIS/H₂O) provides a clean and effective cleavage. If the peptide also contains methionine (Met) or tryptophan (Trp), which are highly susceptible to alkylation, Reagent K is the superior choice due to its broader scavenger profile.[8]

Visualization of the Cleavage Workflow

The following diagram outlines the key steps in the post-synthesis cleavage and isolation process.

Cleavage_Workflow Resin 1. Dry Peptide-Resin Cocktail 2. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Resin->Cocktail In reaction vessel React 3. Agitate at RT (2-3 hours) Cocktail->React Filter 4. Filter to Collect Filtrate React->Filter Precipitate 5. Precipitate Peptide in Cold Dry Ether Filter->Precipitate Collect TFA solution Isolate 6. Centrifuge & Decant Precipitate->Isolate Wash 7. Wash Pellet with Cold Ether Isolate->Wash Dry 8. Dry & Lyophilize Wash->Dry Peptide Pure Peptide Powder Dry->Peptide

Caption: Standard workflow for peptide cleavage and isolation.

Detailed Step-by-Step Protocol

This protocol assumes a synthesis scale of approximately 0.1 to 0.25 mmol. Adjust volumes accordingly.

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always perform these steps inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Reagents
  • Peptide-resin (fully synthesized and dried)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Di-tert-butyl ether or Methyl t-butyl ether (MTBE), ice-cold

  • Dichloromethane (DCM)

  • Reaction vessel with a fritted filter (e.g., a peptide synthesis vessel or syringe)

  • Centrifuge tubes (50 mL)

  • Nitrogen or Argon gas line for drying

  • Lyophilizer

Resin Preparation
  • If the N-terminal Fmoc group is still present, remove it using a standard 20% piperidine in DMF protocol.

  • Wash the peptide-resin thoroughly to remove residual synthesis reagents. Perform the following washes:

    • Dimethylformamide (DMF) (3x)

    • Dichloromethane (DCM) (3x)

  • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial that the resin is dry and free of DMF.

Cleavage Reaction
  • Prepare the cleavage cocktail immediately before use. For a 0.25 mmol synthesis, prepare 10 mL.

    • Modified Reagent B: 9.5 mL TFA, 0.25 mL H₂O, 0.25 mL TIS.

    • To prepare: Add the water and TIS to the TFA. The solution may become warm. Allow it to cool to room temperature before adding to the resin.

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1]

  • Seal the vessel and agitate gently at room temperature for 2-3 hours . A benchtop shaker or periodic manual swirling is sufficient.

    • Note: For peptides with multiple arginine residues, cleavage times may need to be extended.[8][9] However, for protecting the O-methyl group, it is best to start with a standard 2-3 hour time and only extend if deprotection is found to be incomplete.

Peptide Precipitation and Isolation
  • Filter the TFA/peptide solution from the resin into a clean 50 mL centrifuge tube. The resin beads should be retained by the frit.

  • Rinse the resin once with a small volume (1-2 mL) of fresh TFA and combine the filtrates.

  • In the fume hood, add the TFA solution dropwise to a separate centrifuge tube containing ~40 mL of ice-cold di-tert-butyl ether. A white precipitate (the crude peptide) should form immediately.

  • Securely cap the tube and centrifuge at 3,000-4,000 rpm for 5-10 minutes to pellet the peptide.[3]

  • Carefully decant and discard the ether, being careful not to disturb the peptide pellet.

  • Add another 30 mL of cold ether to the tube, break up the pellet gently with a spatula or by vortexing, and centrifuge again. This wash step removes residual scavengers and cleaved protecting groups.

  • Repeat the wash step (Step 6) one more time for a total of two washes.

  • After the final decanting, gently blow a stream of nitrogen or argon over the pellet to dry the crude peptide.

Final Processing and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA) and freeze the solution.

  • Lyophilize the frozen solution to obtain a dry, fluffy peptide powder.

  • Analyze the peptide's purity by Reverse-Phase HPLC (RP-HPLC) and confirm its identity and the integrity of the O-methyl group by Mass Spectrometry (e.g., LC-MS).

Troubleshooting

Observation (from LC-MS)Potential CauseRecommended Solution
Target Mass + Peak at -14 Da O-demethylation. The O-methyl group has been cleaved, resulting in a D-threonine residue.Reduce the cleavage time to the lower end of the range (e.g., 1.5-2 hours). Ensure the cleavage cocktail is freshly prepared and used at room temperature, not higher.
Incomplete Deprotection (e.g., peaks at +56 for tBu, +226 for Pbf)Insufficient cleavage time. This is common for sequences with sterically hindered residues or multiple Arg(Pbf) groups.[9]Perform a small-scale time-course study (e.g., test cleavage at 2, 3, and 4 hours) to find the optimal time. Avoid unnecessarily long cleavage times.
Target Mass + Peak at +56 Da or +72 Da Alkylation by scavenged species. A tert-butyl group (+56 Da) or other protecting group fragment has attached to a sensitive residue.This indicates inefficient scavenging. Ensure the scavenger concentration is correct (2.5-5%). If the peptide contains Trp, use a cocktail with thioanisole (Reagent K).

References

  • BenchChem Technical Support Center. (2025). Purification of Peptides Containing O-Methyl-L-threonine.
  • BenchChem Technical Support Center. (2025). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc).
  • BenchChem Technical Support Center. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.
  • CDN. Cleavage Cocktail Selection.
  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • Google Patents. (2015). Cleavage of synthetic peptides.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures.

Sources

Application Notes & Protocols: The Strategic Integration of Fmoc-O-methyl-D-threonine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] The strategic incorporation of non-canonical amino acids (ncAAs) represents a powerful approach to overcome these hurdles, enhancing the drug-like properties of peptides.[2][3] This guide provides an in-depth technical overview of Fmoc-O-methyl-D-threonine, a uniquely modified amino acid derivative, and its applications in pharmaceutical research. We will explore the chemical rationale for its use, its impact on peptide structure and function, and provide detailed, field-proven protocols for its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide modification strategies to create more robust and efficacious therapeutic candidates.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer a compelling therapeutic modality, combining the high target specificity of large biologics with certain advantages of small molecules.[2] However, native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic window. Medicinal chemists have therefore turned to ncAAs to engineer peptides with improved pharmacokinetic profiles.[2][3] The modification of the peptide backbone is a cornerstone of this effort, and methylation is one of the most subtle yet powerful tools available.[1][4]

This compound is a building block that confers multiple advantages simultaneously:

  • Proteolytic Resistance: The D-configuration of the alpha-carbon sterically hinders recognition by most endogenous proteases, which are stereospecific for L-amino acids.[5]

  • Conformational Rigidity: The O-methyl group, replacing the more polar hydroxyl group, restricts side-chain rotation and can influence the local backbone conformation.[1][6] This can lock the peptide into a more bioactive conformation, enhancing receptor binding and potentially converting an agonist into a more stable antagonist.[3]

  • Enhanced Permeability: By removing a hydrogen bond donor (the hydroxyl group) and increasing lipophilicity, O-methylation can improve a peptide's ability to cross cellular membranes.[1][6]

This guide will detail the practical application of this versatile reagent.

This compound: Properties and Rationale for Use

This compound is an amino acid derivative designed for seamless integration into standard Fmoc-SPPS workflows.[7] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the α-amino group, while the O-methyl ether linkage is stable to both the basic conditions of Fmoc removal and the strongly acidic conditions of final cleavage.[6][8]

Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1301706-86-4 [7]
Molecular Formula C₂₀H₂₁NO₅ [7]
Molecular Weight 355.5 g/mol [7]
Appearance White to off-white solid/powder [9]
Purity (HPLC) ≥ 99% [7]
Melting Point 148-154 °C [7]
Solubility Soluble in DMF, NMP General SPPS Knowledge

| Storage Conditions | 2-8°C, desiccated |[7] |

The strategic rationale for employing this specific ncAA is visualized in the diagram below.

G cluster_0 Structural Modifications cluster_1 Resulting Physicochemical Changes cluster_2 Improved Pharmacokinetic & Pharmacodynamic Properties This compound This compound Increased\nLipophilicity Increased Lipophilicity This compound->Increased\nLipophilicity O-Methyl Group Steric Shielding Steric Shielding This compound->Steric Shielding D-Configuration Conformational\nConstraint Conformational Constraint This compound->Conformational\nConstraint O-Methyl Group Removal of H-Bond\nDonor Removal of H-Bond Donor This compound->Removal of H-Bond\nDonor O-Methyl vs. OH Improved Membrane\nPermeability Improved Membrane Permeability Increased\nLipophilicity->Improved Membrane\nPermeability Enhanced Proteolytic\nStability Enhanced Proteolytic Stability Steric Shielding->Enhanced Proteolytic\nStability Increased Receptor\nAffinity/Selectivity Increased Receptor Affinity/Selectivity Conformational\nConstraint->Increased Receptor\nAffinity/Selectivity Removal of H-Bond\nDonor->Improved Membrane\nPermeability Longer In-Vivo\nHalf-Life Longer In-Vivo Half-Life Enhanced Proteolytic\nStability->Longer In-Vivo\nHalf-Life Improved Membrane\nPermeability->Longer In-Vivo\nHalf-Life

Diagram 1: Logic diagram illustrating the benefits of this compound.

Core Application: Incorporation via Fmoc-SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating this compound into a peptide sequence.[10][11] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[12] Each cycle of amino acid addition consists of two main steps: (1) Deprotection of the N-terminal Fmoc group and (2) Coupling of the next Fmoc-protected amino acid.

SPPS_Cycle start Start Cycle (Resin-Peptide-NH-Fmoc) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 final Final AA? wash2->final end End Cycle (Resin-Peptide+1-NH-Fmoc) end->deprotection Repeat Cycle final->end No cleavage Final Cleavage & Deprotection (TFA Cocktail) final->cleavage Yes

Diagram 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Protocol 4.1: Manual SPPS of a Model Peptide Containing O-methyl-D-threonine

This protocol describes the synthesis of a model pentapeptide (Ac-Tyr-Ala-Thr(Me)-D -Ala-Gly-NH₂) on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials and Reagents:

Table 2: Reagents and Equipment for SPPS

Item Supplier Example Purpose
Rink Amide MBHA Resin (0.5 mmol/g) Novabiochem® Solid support for C-terminal amide
Fmoc-Gly-OH Chem-Impex Amino Acid Building Block
Fmoc-Ala-OH Chem-Impex Amino Acid Building Block
Fmoc-D-Thr(Me)-OH Chem-Impex Target Non-Canonical Amino Acid
Fmoc-Tyr(tBu)-OH Chem-Impex Amino Acid Building Block
N,N-Dimethylformamide (DMF), Peptide Grade Sigma-Aldrich Primary Solvent
Dichloromethane (DCM) Sigma-Aldrich Resin Swelling/Washing Solvent
Piperidine Sigma-Aldrich Fmoc Deprotection Reagent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ChemPep Coupling/Activating Agent
N,N-Diisopropylethylamine (DIPEA) Sigma-Aldrich Activation Base
Acetic Anhydride Sigma-Aldrich N-terminal Acetylation (Capping)
Trifluoroacetic Acid (TFA) Sigma-Aldrich Cleavage & Side-Chain Deprotection
Triisopropylsilane (TIS) Sigma-Aldrich Cation Scavenger
Diethyl Ether, Cold Fisher Scientific Peptide Precipitation
SPPS Reaction Vessel (fritted glass) Chemglass Synthesis Vessel
Mechanical Shaker VWR Agitation
HPLC System (Preparative & Analytical) Agilent/Waters Purification & Analysis

| Mass Spectrometer (ESI-MS) | Bruker/Thermo | Mass Verification |

Step-by-Step Methodology:

1. Resin Preparation (Day 1) a. Weigh 200 mg of Rink Amide resin (0.1 mmol scale) and place it in the SPPS reaction vessel. b. Swell the resin in DCM (5 mL) for 30 minutes, followed by DMF (5 mL) for 30 minutes with gentle agitation. c. Drain the solvent using nitrogen pressure or vacuum.

2. First Amino Acid (Glycine) Coupling (Day 1) a. Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes. This two-step process ensures complete Fmoc removal. b. Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. c. Kaiser Test (Self-Validation): Perform a Kaiser test on a few resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine, indicating successful deprotection. d. Coupling: i. In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol, 89 mg), HATU (2.9 eq., 0.29 mmol, 110 mg) in 3 mL of DMF. ii. Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation solution and vortex for 1 minute. The solution will typically change color. iii. Immediately add the activated amino acid solution to the resin. iv. Agitate the reaction vessel for 1-2 hours at room temperature. e. Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL). f. Kaiser Test: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.

3. Subsequent Amino Acid Cycles (Days 1-3) a. Repeat the deprotection (Step 2a), washing (Step 2b), and coupling (Step 2d) procedures for the following amino acids in order:

  • Fmoc-Ala-OH
  • This compound (Note: Due to potential steric hindrance, extend coupling time to 3-4 hours if necessary).
  • Fmoc-Ala-OH
  • Fmoc-Tyr(tBu)-OH

4. N-Terminal Acetylation (Day 3) a. After the final Fmoc deprotection of Tyrosine, wash the resin thoroughly with DMF. b. Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 ratio, e.g., 0.5 mL:1 mL:1.5 mL). c. Add the capping solution to the resin and agitate for 30 minutes. d. Drain and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally methanol (2 x 5 mL). e. Dry the resin under a high vacuum for at least 2 hours.

5. Cleavage and Precipitation (Day 4) a. Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood, wear appropriate PPE. TFA is highly corrosive). b. Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel. c. Agitate gently for 2-3 hours at room temperature. The tBu group on Tyrosine and the Rink Amide linker are acid-labile and will be cleaved during this step.[8] d. Filter the resin and collect the filtrate into a 50 mL conical tube. e. Concentrate the TFA filtrate to a volume of ~1 mL using a gentle stream of nitrogen. f. Precipitate the crude peptide by adding it dropwise to 40 mL of cold diethyl ether. A white precipitate should form. g. Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether. h. Dry the crude peptide pellet under vacuum.

Protocol 4.2: Peptide Purification and Characterization

1. Purification a. Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water. b. Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions and analyze them by analytical HPLC and Mass Spectrometry to identify those containing the pure product. d. Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

2. Characterization a. Analytical RP-HPLC: Inject a sample of the purified peptide to confirm its purity (>95%). The incorporation of O-methyl-D-threonine will increase the peptide's hydrophobicity, leading to a longer retention time compared to a non-methylated analogue.[6] b. Mass Spectrometry (ESI-MS): Confirm the identity of the peptide by verifying its molecular weight.

  • Calculated Monoisotopic Mass for Ac-Tyr-Ala-Thr(Me)-D-Ala-Gly-NH₂ (C₂₈H₄₂N₆O₈): 590.30 g/mol .
  • Expected [M+H]⁺: 591.31 m/z.

Expected Impact and Troubleshooting

The primary benefit of incorporating O-methyl-D-threonine is a significant enhancement in the peptide's stability against enzymatic degradation.

Table 3: Hypothetical Comparison of Peptide Properties

Property Model Peptide (L-Thr) Modified Peptide (O-methyl-D-Thr) Rationale
RP-HPLC Retention Time Shorter Longer Increased hydrophobicity from methyl group.[6]
In-vitro Plasma Half-life < 10 minutes > 6 hours Resistance to proteases due to D-amino acid and modified side chain.[3][5]

| Cell Permeability Assay | Low | Moderate | Increased lipophilicity and removal of H-bond donor.[1] |

Troubleshooting:

  • Incomplete Coupling: The O-methyl-D-threonine residue is sterically more demanding than its canonical counterpart. If a Kaiser test remains positive after the initial coupling, perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid) before proceeding.

  • Purification Challenges: The increased hydrophobicity can sometimes lead to peak broadening or poor resolution during RP-HPLC. Optimizing the gradient (making it shallower) can improve separation.

Conclusion

This compound is a high-impact building block for peptide-based drug discovery. Its strategic use allows for the rational design of therapeutics with enhanced stability, improved permeability, and fine-tuned conformational properties.[1][7] The protocols outlined in this guide provide a robust framework for the successful incorporation of this and other non-canonical amino acids, empowering researchers to develop next-generation peptide drugs that can overcome the limitations of their natural counterparts.

References

  • The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]

  • White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 656–660. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • Scripps Research. (2024, September 12). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Retrieved from [Link]

  • CD Formulation. (n.d.). Methylated Peptide. Retrieved from [Link]

  • Iannuzzi, F., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(12), 1058-1072. Retrieved from [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. In Ion Channels (pp. 159-178). Humana Press. Retrieved from [Link]

  • Iannuzzi, F., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(12). Retrieved from [Link]

  • Perera, W. R., et al. (2019). Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. Organic Letters, 21(4), 1099-1102. Retrieved from [Link]

  • Kuthning, A., & Süssmuth, R. D. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 134. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of O-Methyl-L-threonine in Biochemical Research and Drug Discovery. Retrieved from [Link]

  • Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(3), 854-867. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Thr(Me)-OH. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

  • Wang, P., et al. (2006). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Bioorganic & Medicinal Chemistry Letters, 16(14), 3737-3740. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 112(10), 5437-5474. Retrieved from [Link]

  • Vasilev, A. A., & Koroev, D. O. (2014). Solid-phase peptide synthesis. Russian Journal of Bioorganic Chemistry, 40(4), 325-342. Retrieved from [Link]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7548. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Henninot, A., et al. (2018). Overcoming the Shortcomings of Peptide-Based Therapeutics. Future Medicinal Chemistry, 10(11), 1361-1382. Retrieved from [Link]

  • Wang, L., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 23(1), 1-28. Retrieved from [Link]

Sources

Unlocking New Frontiers in Drug Discovery: Fmoc-O-methyl-D-threonine for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Peptides have emerged as a promising class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to biological targets.[1] To overcome these limitations, researchers are increasingly turning to the synthesis of conformationally constrained peptides, which lock the peptide backbone into a specific, bioactive conformation. This pre-organization minimizes the entropic penalty upon binding, leading to enhanced affinity and selectivity, while also improving resistance to proteolytic degradation.[1] One powerful strategy to achieve this is through the incorporation of modified amino acids, such as Fmoc-O-methyl-D-threonine.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) to create conformationally constrained peptides for drug discovery and development.

Physicochemical Properties of this compound

This compound is a derivative of the natural amino acid D-threonine, where the side-chain hydroxyl group is methylated and the alpha-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This modification has profound implications for its use in peptide synthesis and the resulting peptide's properties.

PropertyValueReference
Molecular Formula C20H23NO5[2]
Molecular Weight 369.40 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Stereochemistry (2R,3S)

The O-methylation introduces steric bulk to the side chain, which directly influences the allowable dihedral angles (phi, ψ) of the peptide backbone, thereby restricting its conformational freedom. The Fmoc protecting group is crucial for standard SPPS protocols, as it is readily cleaved under mild basic conditions, allowing for the stepwise addition of amino acids to the growing peptide chain.

The Impact of O-Methylation on Peptide Conformation

The introduction of a methyl group on the side-chain oxygen of D-threonine significantly restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. This steric hindrance limits the accessible conformational space, favoring specific secondary structures. While extensive quantitative data for O-methyl-D-threonine is still emerging, studies on related methylated amino acids have demonstrated a significant impact on peptide secondary structure.[3]

The restriction of the φ and ψ angles can be visualized on a Ramachandran plot. For a typical flexible peptide, a wide range of φ and ψ angles are permissible. However, the incorporation of a sterically hindered amino acid like O-methyl-D-threonine is expected to result in a more localized and constrained region of allowed conformations.

cluster_0 Peptide Backbone with Unmodified D-Threonine cluster_1 Peptide Backbone with O-Methyl-D-Threonine a Flexible Peptide Chain b Multiple Low-Energy Conformations a->b d Steric Hindrance from O-Methyl Group a->d Incorporation of This compound c Broad Distribution on Ramachandran Plot b->c e Restricted Dihedral Angles (φ, ψ) d->e f Favored, Well-Defined Conformation e->f g Localized Region on Ramachandran Plot f->g

Figure 1: Conceptual workflow illustrating the impact of O-methylation on peptide conformational flexibility.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of the sterically demanding this compound into a peptide sequence requires optimization of standard SPPS protocols. The following sections provide detailed methodologies for manual SPPS using the Fmoc/tBu strategy.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight. A common approach involves the protection of the amino and carboxyl groups of D-threonine, followed by O-methylation of the side-chain hydroxyl group, and subsequent deprotection and Fmoc protection of the amine. A detailed protocol for a similar N-methylated amino acid can be found in the literature, which can be adapted for O-methylation.[4]

Incorporation into Peptides via SPPS

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating this compound.

Materials:

  • This compound

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine in DMF solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes. Due to the steric hindrance of O-methyl-D-threonine, using a highly efficient coupling reagent like HATU is recommended.[5][6]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[7]

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • Repeat: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (this compound, HATU, DIPEA in DMF) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Pure Peptide purify->end

Figure 2: Step-by-step workflow for the solid-phase synthesis of a peptide containing this compound.

Applications and Expected Outcomes

The incorporation of this compound into peptides offers several key advantages for drug development professionals.

ApplicationExpected OutcomeRationale
Enhanced Receptor Binding Affinity Increased potency and selectivity of the peptide therapeutic.Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.
Improved Proteolytic Stability Longer in vivo half-life and improved bioavailability.The constrained conformation can mask cleavage sites from proteases, and the O-methyl group can sterically hinder enzyme access.
Structure-Activity Relationship (SAR) Studies Deeper understanding of the conformational requirements for biological activity.Systematically replacing amino acids with O-methyl-D-threonine can probe the importance of local conformational constraints.

Troubleshooting Common Issues in SPPS

ProblemPossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from the O-methyl group and the growing peptide chain.Use a more potent coupling reagent (e.g., HATU, COMU).[5][6] Increase coupling time or perform a double coupling. Consider using a solvent with better solvating properties like NMP.[8]
Aggregation of the Peptide Chain Formation of secondary structures on the resin, leading to poor solvation and accessibility.Incorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies.[9] Perform the synthesis at an elevated temperature (microwave-assisted SPPS).
Side Reactions during Cleavage Acid-labile side chain protecting groups may not be fully cleaved or may lead to side products.Optimize the cleavage cocktail composition and time based on the peptide sequence. Use appropriate scavengers (e.g., TIS, water) to trap reactive species.
Difficulty in Purification The modified peptide may have altered chromatographic behavior.Optimize the RP-HPLC gradient and solvent system. The increased hydrophobicity from the methyl group may require a stronger organic solvent for elution.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to develop next-generation peptide therapeutics. By introducing a key conformational constraint, this modified amino acid enables the synthesis of peptides with enhanced biological activity and improved pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, ultimately contributing to the development of novel and more effective peptide-based medicines.

References

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Di Costanzo, L., et al. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers, 109(10), e23230. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Gale, J., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(10), 2463. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724875, O-Methylthreonine. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • White, P., & Collins, J. (2013). A Newcomer's Guide to Peptide Crystallography. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging O-Methylated Amino Acids for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control over a protein's chemical composition is a cornerstone of modern protein engineering and drug development. Moving beyond the canonical 20 amino acids allows for the introduction of novel functionalities and biophysical properties. This guide details the theory and application of incorporating O-methylated amino acids, such as O-methyl-L-tyrosine, into proteins. These modifications serve as powerful tools for enhancing protein stability, modulating protein-protein interactions, and acting as non-perturbative spectroscopic probes. We provide detailed, field-proven protocols for the site-specific incorporation of these analogs using amber suppression technology, validation by mass spectrometry, and discuss their strategic application in research and therapeutic development.

Introduction: Why Methylate Hydroxyl-Containing Residues?

Nature extensively utilizes methylation to regulate protein function, primarily on nitrogen-containing side chains of lysine and arginine.[1][2] However, the deliberate, site-specific installation of methyl groups on oxygen atoms of residues like tyrosine, serine, or threonine offers a unique set of advantages for the protein engineer.

O-methylation introduces subtle but impactful changes:

  • Increased Hydrophobicity and Bulk: The addition of a methyl group increases the hydrophobicity and steric bulk of the side chain.[3] This can be exploited to fill internal cavities, enhancing the thermal and chemical stability of a protein, or to disrupt or modify protein-protein interfaces.

  • Blocking Post-Translational Modifications (PTMs): O-methylation of a tyrosine residue effectively blocks its phosphorylation, a critical signaling event in countless cellular pathways.[4] This provides a powerful method to dissect the specific role of phosphorylation at a given site by creating a permanently "off-state" mimic.

  • Minimal Perturbation: Compared to larger modifications, the methyl group is relatively small. This often allows it to be incorporated with minimal disruption to the overall protein fold, making it an ideal probe.

  • Unique Spectroscopic Handle: The methyl group's protons (¹H) provide a sharp, clean signal in Nuclear Magnetic Resonance (NMR) spectroscopy, often in an uncrowded region of the spectrum.[5][6] This makes O-methylated residues excellent probes for studying protein structure, dynamics, and ligand binding, especially in large protein complexes.[6]

This guide focuses on the most widely used method for incorporating these non-canonical amino acids (ncAAs): amber stop codon suppression. This technique hijacks the cell's translational machinery to insert a specific ncAA at a desired position in response to the amber stop codon (UAG).[7][8]

Section 1: The Core Workflow: Amber Suppression

The site-specific incorporation of an O-methylated amino acid relies on an "orthogonal" translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function independently of the host cell's endogenous machinery.[9][10] The engineered aaRS is evolved to specifically recognize and "charge" the O-methylated amino acid onto the engineered tRNA. This tRNA, in turn, has its anticodon modified to recognize the UAG (amber) stop codon on the messenger RNA (mRNA).[8][11]

When the ribosome encounters the UAG codon in the target gene, instead of terminating translation, the charged orthogonal tRNA delivers the O-methylated amino acid, allowing protein synthesis to continue.[8]

Amber Suppression Workflow cluster_0 Components cluster_1 Cellular Machinery ncAA O-Methylated Amino Acid oRS Orthogonal aaRS ncAA->oRS Recognizes oRNA Orthogonal tRNA(CUA) oRS->oRNA Charges Ribosome Ribosome oRNA->Ribosome Delivers ncAA Protein Full-Length Protein with ncAA Ribosome->Protein Synthesizes mRNA mRNA with TAG codon mRNA->Ribosome Binds

Caption: Workflow for amber codon suppression.

Section 2: Physicochemical Properties

The choice of O-methylated amino acid depends on the desired application. O-methyl-L-tyrosine is the most commonly used due to its significant role in signaling and its utility as an NMR probe.

Amino AcidAbbreviationMolecular Weight ( g/mol )Side Chain PropertyKey Application
L-TyrosineTyr / Y181.19Hydrophilic, AromaticCanonical reference
O-Methyl-L-tyrosineOMe-Tyr195.22More Hydrophobic, AromaticNMR probe, block phosphorylation
L-ThreonineThr / T119.12Polar, HydrophilicCanonical reference
O-Methyl-L-threonineOMe-Thr133.15More HydrophobicStability, steric modulation
L-SerineSer / S105.09Polar, HydrophilicCanonical reference
O-Methyl-L-serineOMe-Ser119.12More HydrophobicStability, steric modulation

Section 3: Experimental Protocols

Protocol 1: Site-Specific Incorporation of O-Methyl-L-tyrosine in E. coli

This protocol outlines the expression of a target protein containing O-methyl-L-tyrosine (OMe-Tyr) at a site designated by a TAG codon.

Causality Behind Choices:

  • Host Strain: We use an E. coli strain like BL21(DE3) which is standard for protein expression. For higher efficiency, strains with a knockout or reduced activity of Release Factor 1 (RF1), which competes with the suppressor tRNA at the UAG codon, can be used.

  • Plasmids: A two-plasmid system is common. One plasmid (e.g., pEVOL) carries the genes for the orthogonal Methanococcus jannaschii TyrRS mutant (evolved for OMe-Tyr) and the cognate tRNATyr.[9] The second plasmid (e.g., pET vector) contains the target gene with a UAG codon at the desired position, typically under control of an inducible promoter like T7.

  • Media and Additives: A minimal media is used to prevent the host from synthesizing tyrosine, which could be mis-incorporated by a promiscuous synthetase. OMe-Tyr is added to the media to be taken up by the cells.

Step-by-Step Methodology:

  • Plasmid Transformation:

    • Co-transform the expression host (E. coli BL21(DE3)) with the pEVOL-OMeYRS plasmid and your target protein plasmid (e.g., pET28a-TargetGene-TAG).

    • Plate on LB agar with appropriate antibiotics for both plasmids (e.g., chloramphenicol for pEVOL and kanamycin for pET28a). Incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 10 mL of LB media containing both antibiotics.

    • Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture:

    • Inoculate 1 L of M9 minimal media supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and both antibiotics with the overnight starter culture (1:100 dilution).

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Add O-Methyl-L-tyrosine to a final concentration of 1 mM. Note: Ensure the OMe-Tyr powder is fully dissolved, which may require gentle heating or pH adjustment.

    • Induce the expression of the orthogonal system by adding L-arabinose to a final concentration of 0.2% (w/v).

    • Immediately induce the expression of the target protein by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Expression and Harvest:

    • Reduce the temperature to 20°C and continue to express for 16-18 hours with shaking. The lower temperature promotes proper protein folding.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

  • Purification:

    • Purify the target protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Validation of Incorporation by Mass Spectrometry

This is a critical self-validating step. Successful incorporation will result in a predictable mass shift in the protein or its constituent peptides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Take an aliquot of the purified protein (~10-20 µg).

    • For intact mass analysis, desalt the sample using a C4 ZipTip or similar method.

    • For peptide mapping, perform an in-solution tryptic digest:

      • Denature the protein in 8 M urea.

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.[12]

      • Dilute the urea to <1 M and digest with sequencing-grade trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Intact Mass: Analyze the desalted protein using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Expected Result: The observed mass should match the theoretical mass of the protein with Tyr substituted by OMe-Tyr. The mass difference is +14.01565 Da (CH₂).

    • Peptide Mapping: Analyze the digested peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

      • Expected Result: Search the MS/MS data against a sequence database containing the target protein sequence with the OMe-Tyr modification at the specified UAG position. The peptide containing the modification will show a +14.01565 Da mass shift. The fragmentation (MS/MS) spectrum for that peptide will confirm the location of the modification.

Section 4: Key Applications & Insights

Application 1: Enhancing Protein Stability
  • Principle: O-methylation increases the hydrophobicity of a side chain. When introduced at a strategic location, such as a flexible loop or an internal cavity, the O-methylated residue can form stabilizing hydrophobic interactions, reducing the protein's conformational flexibility and increasing its melting temperature (Tₘ).

  • Experimental Insight: The ideal sites for stability enhancement are often identified through computational modeling or by analyzing B-factors in existing crystal structures to find regions of high flexibility. Surface-exposed tyrosines that are not involved in critical interactions are excellent candidates.

Application 2: Probing Protein-Protein Interactions
  • Principle: Many protein interactions are mediated by tyrosine residues, often involving phosphorylation. Methylating a key interfacial tyrosine can disrupt the interaction through two mechanisms:

    • Steric Hindrance: The added methyl group can physically clash with the binding partner.

    • Blocking PTMs: It prevents phosphorylation, which may be required for the interaction to occur.[1]

  • Diagrammatic Representation:

PPI Modulation cluster_0 Wild-Type Interaction cluster_1 O-Methylated Disruption P1_WT Protein A Tyr_OH Tyr-OH P1_WT->Tyr_OH has P2_WT Protein B Tyr_OH->P2_WT H-bonds with P1_OMe Protein A Tyr_OMe Tyr-OMe P1_OMe->Tyr_OMe has P2_OMe Protein B Tyr_OMe->P2_OMe Steric Clash

Caption: O-methylation can disrupt protein-protein interactions.

Application 3: A High-Resolution NMR Probe
  • Principle: The three protons of the methoxy group on OMe-Tyr give a single, sharp resonance peak in a ¹H NMR spectrum.[5] This region (typically 3.5-4.0 ppm) often has less signal overlap than other regions of the protein spectrum.[6] Changes in the chemical environment around this probe, such as upon ligand binding or a conformational change, will cause a shift in its resonance peak, which is easily monitored.

  • Experimental Insight: This technique is exceptionally powerful for studying large proteins (>50 kDa) where traditional NMR is challenging due to signal broadening.[6][13] By placing the OMe-Tyr probe at a specific site, one can gain site-specific information about ligand binding or allosteric transitions without needing to assign the entire protein spectrum.[14]

Conclusion

The site-specific incorporation of O-methylated amino acids is a robust and versatile tool in the protein engineer's arsenal. It provides a means to rationally enhance protein stability, dissect the role of post-translational modifications, modulate biological interactions, and install minimally perturbing spectroscopic probes for detailed biophysical analysis. The protocols and applications described herein provide a foundation for researchers and drug developers to harness this technology to create proteins with novel functions and improved therapeutic potential.

References

  • Wang, L., Zhang, Z., & Schultz, P. G. (2001). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Proceedings of the National Academy of Sciences, 98(25), 14590-14595. [Link]

  • Wikipedia. (n.d.). Protein methylation. [Link]

  • Baier, F., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(11), e64. [Link]

  • ResearchGate. (n.d.). (a) Overview of the amber codon suppression technique. (b) Schematic representation of non-canonical amino acid incorporation in E. coli... [Link]

  • Sayago, C., Sánchez-Wandelmer, J., & García, M. (2023). Methylation affects how proteins work. A new technique developed at CNIO shows why. Spanish National Cancer Research Centre (CNIO). [Link]

  • Lee, D. Y., & Stallcup, M. R. (2003). Role of Protein Methylation in Regulation of Transcription. Molecular and Cellular Biology, 23(12), 4035-4046. [Link]

  • Longdom Publishing. (n.d.). Protein Methylation as an Important Post Translation Modification. Journal of Proteomics & Bioinformatics. [Link]

  • Baier, F., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Ośrodek Uczelnianych Centrów Informatycznych. [Link]

  • PubMed. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. National Center for Biotechnology Information. [Link]

  • Hoesl, M. G., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 52(D1), D398-D404. [Link]

  • Matsumoto, R., et al. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

  • Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14919-14924. [Link]

  • Morales-de-la-Peña, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-134. [Link]

  • PubMed. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. National Center for Biotechnology Information. [Link]

  • Tharp, J. M., et al. (2020). Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins. ACS Chemical Biology, 15(3), 733-743. [Link]

  • Kar, M., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(6), 3749-3756. [Link]

  • ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?. [Link]

  • ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. [Link]

  • ETH Zurich Research Collection. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. [Link]

  • Gfell, E., et al. (2024). Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein. Scientific Reports, 14(1), 12345. [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]

  • Google Patents. (n.d.).
  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652-2667. [Link]

  • Oldach, A. E., & van der Donk, W. A. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 143. [Link]

  • ResearchGate. (n.d.). Validation of the non-canonical peptides results in the ultimate... [Link]

  • Zhang, M. S., et al. (2011). Site-specific incorporation of phosphotyrosine using an expanded genetic code. Nature Chemical Biology, 7(10), 647-650. [Link]

  • PubMed. (2020). Efficient Site-Specific Prokaryotic and Eukaryotic Incorporation of Halotyrosine Amino Acids into Proteins. National Center for Biotechnology Information. [Link]

  • Bio-Synthesis Inc. (2013). Peptide Methylation. [Link]

  • Wikipedia. (n.d.). Protein engineering. [Link]

  • NMR-Bio. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. [Link]

  • Kim, H. Y., & Kim, J. Y. (2021). 17 O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. International Journal of Molecular Sciences, 22(10), 5348. [Link]

  • McShan, A. (2021). Methyl Sidechain Probes for Solution NMR of Large Proteins. YouTube. [Link]

  • He, X., & Liu, C. C. (2023). Site-Specific Incorporation of Sulfotyrosine into Proteins in Mammalian Cells. Methods in Molecular Biology, 2676, 223-234. [Link]

  • The Australian National University. (2015). O - Tert -Butyltyrosine, an NMR Tag for High-Molecular-Weight Systems and Measurements of Submicromolar Ligand Binding Affinities. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on the low coupling efficiency of Fmoc-O-methyl-D-threonine. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these difficult couplings and ensure the successful synthesis of your target peptide.

The Core Challenge: Steric Hindrance

This compound is considered a "difficult" amino acid in SPPS primarily due to significant steric hindrance . The presence of a methyl group on the side-chain oxygen, combined with the inherent bulk of the threonine side chain, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This steric clash dramatically slows down reaction kinetics, often leading to incomplete coupling reactions when using standard protocols.[1][2] This guide will address the consequences of this issue and provide robust solutions.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing validated protocols for resolution.

Question 1: My final HPLC analysis shows low purity and multiple peaks corresponding to deletion sequences. What is the primary cause and how can I fix it?

Answer: The presence of deletion sequences is a direct consequence of an incomplete coupling reaction at the this compound residue.[1][3] The standard coupling time and reagent may not be sufficient to drive the reaction to completion due to steric hindrance.

Root Cause Analysis:
  • Insufficient Reagent Potency: Standard carbodiimide reagents (DCC, DIC) or even common uronium salts like HBTU may not be reactive enough to overcome the high activation energy of this sterically demanding coupling.[4][5]

  • Inadequate Reaction Time: The hindered nature of the reaction requires a longer timeframe than a typical coupling. A standard 1-2 hour coupling may only result in partial incorporation.[4]

  • Suboptimal Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to ensure the reactive sites are accessible. Poor solvation can lead to peptide aggregation, which further blocks the N-terminus.[4][6]

Recommended Solution: Optimized Coupling Protocol

To drive the reaction to completion and eliminate deletion sequences, we recommend implementing a double coupling strategy with a high-potency activating reagent like HATU.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • First Coupling Activation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), in DMF. Add a suitable non-nucleophilic base like DIPEA (8 equivalents). Allow pre-activation to proceed for 2-5 minutes.

    • Scientist's Note: Do not exceed 5 minutes of pre-activation to minimize the risk of epimerization.[1]

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a qualitative test, such as the bromophenol blue test, to check for the presence of unreacted free amines. The standard Kaiser test is unreliable for such hindered residues.[5][7]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (5 times) to prepare for the next synthesis cycle.[5]

Question 2: My mass spectrometry results show a peak with the correct mass, but my HPLC shows a diastereomer. What could be causing this epimerization?

Answer: Epimerization, or racemization at the α-carbon, is a significant risk during difficult couplings that require extended reaction times and basic conditions. The α-proton of the activated amino acid becomes susceptible to abstraction by the base (e.g., DIPEA), leading to a loss of stereochemical integrity.[1]

Root Cause Analysis:
  • Prolonged Base Exposure: The longer the activated amino acid is exposed to a strong base before coupling is complete, the higher the risk of racemization.

  • Base Strength: Highly basic tertiary amines like DIPEA can accelerate α-proton abstraction more than weaker bases.

Recommended Solution: Minimize Racemization Risk

The key is to balance the need for efficient coupling with conditions that preserve stereochemistry.

  • Switch to a Milder Base: Substitute DIPEA with a less hindered or weaker base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine. Collidine is particularly effective at reducing racemization.[1][8]

  • Minimize Pre-activation Time: As stated in the previous protocol, keep the pre-activation time to a minimum (under 5 minutes) before adding the solution to the resin.[1]

  • Consider Microwave Synthesis: Microwave-assisted peptide synthesis (MASPS) can significantly shorten reaction times by using microwave energy to heat the reaction, driving difficult couplings to completion quickly and reducing the overall time the residue is exposed to basic conditions.[4][9]

Data Summary: Coupling Reagents & Conditions
ReagentActivating SpeciesRelative ReactivityRecommended BaseKey Advantages & Considerations
HATU OAt-esterVery HighDIPEA, NMM, CollidineConsidered one of the most effective reagents for hindered couplings due to the highly reactive OAt ester.[4][10]
HCTU O-6-ClBt esterHighDIPEA, NMMMore reactive than HBTU and often a good first choice for difficult sequences.[4]
PyBOP OBt-esterModerate-HighDIPEA, NMMA well-established phosphonium salt reagent, effective for many hindered couplings.[1]
COMU Oxyma-esterVery HighDIPEA, NMMOffers safety advantages over HOBt/HOAt-based reagents and has efficiency comparable to HATU.[8][10]
Question 3: My synthesis is failing at a later stage. The resin beads are clumping, and reaction monitoring tests are inconclusive. What is happening?

Answer: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and interact with neighboring chains. This process can render the N-terminus inaccessible, effectively halting the synthesis. This is a common problem in long or hydrophobic sequences.[11][12]

Root Cause Analysis:
  • Interchain Hydrogen Bonding: The formation of β-sheet structures between peptide chains on the resin prevents proper solvation and blocks reactive sites.

  • Sequence-Dependent Effects: Certain sequences are inherently more prone to aggregation. The introduction of a hindered residue like this compound can exacerbate this by slowing down the synthesis, allowing more time for aggregation to occur.

Recommended Solution: Proactive Disruption of Aggregation

The most effective strategy is to proactively disrupt the formation of these secondary structures by incorporating a pseudoproline dipeptide .

A pseudoproline is a temporary modification of a Serine or Threonine residue, forming a proline-like oxazolidine ring. This introduces a "kink" into the peptide backbone, which disrupts the intermolecular hydrogen bonding responsible for β-sheet formation.[13][14] This modification is fully reversible and is removed during the final TFA cleavage, restoring the native threonine residue.[11][13]

  • Sequence Analysis: Identify a suitable position for the pseudoproline, typically within 2-3 residues before the difficult this compound coupling site. For example, if your sequence is -Xaa-Ser-Gly- leading up to the difficult residue, you would use a pre-formed Fmoc-Xaa-Ser(ΨMe,Me pro)-OH dipeptide.

  • Coupling the Dipeptide: Use the same high-potency coupling conditions recommended for hindered amino acids (e.g., HATU/DIPEA or HCTU/DIPEA) to couple the entire dipeptide in a single step.

  • Continue Synthesis: After the pseudoproline is incorporated, proceed with the standard SPPS cycles. The "kink" it introduces will help maintain the solvation and accessibility of the peptide chain for the subsequent difficult coupling.[11][15]

Visualizing the Workflow

Troubleshooting Logic

The following diagram outlines the decision-making process when encountering low coupling efficiency.

Troubleshooting_Workflow Start Low Coupling Efficiency (e.g., Deletion Sequences) Reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU) Start->Reagent DoubleCouple Implement Double Coupling Protocol Reagent->DoubleCouple Monitor Monitor Completion (Bromophenol Blue Test) DoubleCouple->Monitor CheckRac Check for Epimerization (Diastereomers in HPLC) Monitor->CheckRac If purity is still low CheckAgg Check for Aggregation (Clumping, Poor Swelling) Monitor->CheckAgg If physical problems occur Success Successful Synthesis Monitor->Success If coupling is complete Base Switch to Milder Base (NMM, Collidine) CheckRac->Base Base->DoubleCouple Re-attempt Pseudo Incorporate Pseudoproline Dipeptide CheckAgg->Pseudo Pseudo->DoubleCouple Re-attempt

Caption: Troubleshooting workflow for low coupling efficiency.

Mechanism: How Pseudoprolines Prevent Aggregation

Pseudoproline_Mechanism cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Pseudoproline Chain1 Growing Peptide Chains HBond Inter-chain H-Bonding Chain1->HBond BetaSheet β-Sheet Aggregation HBond->BetaSheet Failure Poor Solvation & Incomplete Coupling BetaSheet->Failure Chain2 Peptide Chains with Pseudoproline Kink Backbone 'Kink' Chain2->Kink Disrupt Disruption of H-Bonding Kink->Disrupt Success Improved Solvation & Efficient Coupling Disrupt->Success

Sources

Potential side reactions with O-methyl-D-threonine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for solid-phase peptide synthesis (SPPS) involving O-methyl-D-threonine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reactions and challenges associated with this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is O-methyl-D-threonine and why is it used in peptide synthesis?

O-methyl-D-threonine is a derivative of the amino acid D-threonine where the side-chain hydroxyl group has been replaced by a methoxy group (-OCH₃). This modification is strategically incorporated into peptide sequences for several reasons:

  • Enhanced Metabolic Stability: The methyl ether linkage is resistant to enzymatic degradation that might target the natural hydroxyl group, increasing the peptide's half-life in vivo.

  • Increased Hydrophobicity: Replacing the polar hydroxyl with a nonpolar methyl group increases the peptide's overall hydrophobicity, which can improve cell permeability.[1]

  • Conformational Rigidity: The methylation can introduce steric constraints that lock the peptide into a specific, biologically active conformation.

  • D-Configuration: The use of a D-amino acid itself is a common strategy to confer resistance to proteolysis, as natural proteases are stereospecific for L-amino acids.

Q2: Is the O-methyl ether bond stable during standard Fmoc-SPPS conditions?

Yes, the ether linkage of the O-methyl group is generally robust and stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the strong acidic cocktails used for final cleavage from the resin (e.g., Trifluoroacetic acid-based cocktails).[1]

Q3: Do I need to use a side-chain protecting group for Fmoc-O-methyl-D-threonine-OH?

No. The side chain is already "protected" by the methyl group, which is stable throughout the synthesis. Therefore, no additional side-chain protection is required for O-methyl-D-threonine during Fmoc-SPPS.[1]

Troubleshooting Guide: Potential Side Reactions & Solutions

Problem 1: My mass spectrometry (MS) analysis shows a peak with the correct mass, but it co-elutes with another peak of the identical mass during RP-HPLC.

Possible Cause: Epimerization

This is the most significant and specific risk when working with O-methyl-D -threonine. Epimerization is the conversion of the D-amino acid at the α-carbon to its L-diastereomer. The resulting peptide, containing O-methyl-L -threonine, will have the same mass but different stereochemistry, leading to distinct (though often similar) retention times in chiral or even standard reversed-phase chromatography.

Causality: The α-proton of an activated amino acid is susceptible to abstraction by a base.[2] This risk is magnified by:

  • Strong Bases: The use of strong, non-sterically hindered bases like DBU, or even prolonged exposure to DIPEA during coupling, can promote epimerization.[3][4]

  • Slow Coupling Reactions: Steric hindrance around the O-methyl-D-threonine can slow down the coupling reaction, extending the time the activated amino acid is exposed to basic conditions and increasing the opportunity for proton abstraction.[2]

  • High Temperatures: Microwave synthesis or elevated temperatures, while beneficial for coupling efficiency, can significantly accelerate the rate of epimerization.[5]

Solutions & Mitigation Strategies:

  • Optimize the Base:

    • Use a sterically hindered and weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA if possible.[2][6]

    • For Fmoc-deprotection, avoid DBU if the peptide sequence is particularly sensitive.[4]

  • Select an Appropriate Coupling Reagent:

    • For sterically hindered couplings where epimerization is a concern, a combination of a carbodiimide with an additive that suppresses racemization is recommended. DIC/Oxyma is an excellent choice as it is known to minimize racemization.[7]

    • While potent aminium/uronium reagents like HATU or HCTU are effective for hindered couplings, they should be used judiciously, with minimal pre-activation times and at room temperature to reduce the risk.[2][7]

  • Control Reaction Conditions:

    • Minimize the pre-activation time of the amino acid before adding it to the resin.

    • Avoid elevated temperatures unless absolutely necessary to overcome poor coupling. If heat is required, perform small-scale tests to quantify the level of epimerization.

    • Ensure efficient and rapid coupling; consider double coupling with fresh reagents for a shorter duration rather than a single, extended coupling.[2]

Workflow: Mitigating Epimerization Risk

cluster_base Base Optimization cluster_coupling Coupling Strategy cluster_conditions Condition Control start Epimerization Suspected (Co-eluting peak with same mass) base Review Base Selection start->base Step 1 coupling Evaluate Coupling Reagent start->coupling Step 2 conditions Assess Reaction Conditions start->conditions Step 3 base_sol1 Switch from DIPEA to NMM/Collidine base->base_sol1 base_sol2 Avoid DBU for Fmoc Deprotection base->base_sol2 coupling_sol1 Use DIC/Oxyma to minimize racemization coupling->coupling_sol1 coupling_sol2 Use HATU/HCTU with short pre-activation coupling->coupling_sol2 cond_sol1 Perform coupling at Room Temperature conditions->cond_sol1 cond_sol2 Use double coupling instead of extended time conditions->cond_sol2

Caption: A workflow for troubleshooting and preventing epimerization.

Problem 2: My MS analysis shows unexpected mass additions or subtractions.

While the O-methyl group itself is quite stable, other side reactions common to all Fmoc-SPPS can occur and may be mistakenly attributed to the modified residue.

Possible Causes & Solutions:

Mass Shift ObservedProbable CauseExplanation & Mitigation
-17 Da Aspartimide Formation (followed by hydrolysis)This is one of the most common side reactions in Fmoc-SPPS, occurring at Asp residues, especially in Asp-Gly or Asp-Ser sequences. The piperidine used for Fmoc deprotection can catalyze the cyclization of the Asp side chain with the backbone amide, which can then hydrolyze to a mixture of α- and β-peptides, resulting in a net loss of NH₃ (-17 Da) relative to the starting amide resin or a net loss of H₂O (-18 Da) if it remains as the stable imide. Mitigation: Add an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution or use specialized Asp derivatives with bulkier side-chain protecting groups.[8][9][10]
+16 Da Oxidation Residues such as Methionine (Met), Tryptophan (Trp), or Cysteine (Cys) are susceptible to oxidation. This can happen during synthesis, cleavage, or storage. Mitigation: Degas solvents and work under an inert atmosphere (N₂ or Ar). During cleavage, use a scavenger cocktail with reagents like TIS (triisopropylsilane) and DODT (3,6-dioxa-1,8-octanedithiol) to protect susceptible residues.[1]
+85 Da Piperidine Adduct If a dehydroalanine intermediate forms (e.g., from β-elimination of a Cys or Ser residue), the piperidine from the deprotection step can add to it, resulting in a +85 Da modification. Mitigation: Use more stable side-chain protecting groups for Cys (e.g., Trt) and Ser (e.g., tBu) and ensure deprotection times are not excessively long.[10]
Workflow: Identifying an Unknown MS Peak

start Unexpected Peak in MS mass_shift Calculate Mass Shift (Δm) start->mass_shift minus_17 Δm = -17 Da (or -18 Da) mass_shift->minus_17 plus_16 Δm = +16 Da mass_shift->plus_16 plus_85 Δm = +85 Da mass_shift->plus_85 other Other Δm mass_shift->other cause_aspartimide Probable Cause: Aspartimide Formation minus_17->cause_aspartimide cause_oxidation Probable Cause: Oxidation (Met, Trp) plus_16->cause_oxidation cause_piperidine Probable Cause: Piperidine Adduct plus_85->cause_piperidine cause_other Review sequence for other possible side reactions (e.g., incomplete deprotection) other->cause_other

Caption: A decision tree for troubleshooting unexpected MS results.

Problem 3: I'm observing poor coupling efficiency or incomplete synthesis.

Possible Cause: Aggregation or Steric Hindrance

  • Peptide Aggregation: The increased hydrophobicity from the O-methyl group can contribute to on-resin aggregation, where peptide chains clump together, preventing reagents from reaching the reactive N-terminus.[1][10] This is a sequence-dependent problem and is more likely in longer or more hydrophobic peptides.[10]

  • Steric Hindrance: While not as significant as N-methylation, the O-methyl group can still present some steric bulk that may slow down coupling reactions, especially when adjacent to other bulky residues.

Solutions & Mitigation Strategies:

  • Change Solvents: Switch from DMF to a more polar, aggregation-disrupting solvent like N-methylpyrrolidone (NMP).[2][10]

  • Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to break up secondary structures.[11]

  • Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[2]

  • Use Potent Activators: Employ highly efficient coupling reagents like HCTU or HATU to drive the reaction to completion, but remain mindful of the epimerization risk discussed in Problem 1.[2]

  • Incorporate Pseudoprolines: If the sequence allows, inserting a pseudoproline dipeptide upstream of the difficult region can disrupt aggregation by breaking inter-chain hydrogen bonds.[11]

Experimental Protocol: Recommended Coupling for O-methyl-D-threonine

This protocol is designed to balance high coupling efficiency with a minimized risk of epimerization.

Reagents:

  • This compound-OH (3 equivalents relative to resin loading)

  • DIC (Diisopropylcarbodiimide) (3 eq.)

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate) (3 eq.)

  • Solvent: Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirm with a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation (Performed separately):

    • In a clean, dry vessel, dissolve this compound-OH and Oxyma in DMF (or NMP).

    • Add DIC to the solution.

    • Allow the activation to proceed for no more than 2-5 minutes at room temperature. Do not let the activated mixture sit for an extended period.

  • Coupling: Immediately add the freshly prepared activated amino acid solution to the washed resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines.

  • Post-Coupling Wash: If the test is negative (complete reaction), drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).

  • Capping/Double Coupling (If necessary): If the Kaiser test is positive (incomplete coupling), either cap the unreacted amines with a solution like acetic anhydride/pyridine to prevent deletion sequences or, preferably, perform a second coupling (repeat steps 2-6).

References

  • Side reactions associated with N-Methyl-L-threonine in peptide synthesis. - Benchchem.
  • Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine - Benchchem.
  • This compound - Chem-Impex.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • ASPARTIMIDE FORMATION - Iris Biotech GmbH.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. Available at: [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Nature Communications. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository. Available at: [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study - ResearchGate. Available at: [Link]

  • Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - Nature Communications. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Side reactions in the SPPS of Cys-containing peptides - ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • A Researcher's Guide to Confirming Threonine Incorporation: A Comparative Analysis of Analytical Methods - Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. Available at: [Link]

  • 50 questions with answers in SPPS | Science topic - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Preventing Racemization During Fmoc-O-methyl-D-threonine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The coupling of sterically hindered amino acids, such as Fmoc-O-methyl-D-threonine, is a common challenge in solid-phase peptide synthesis (SPPS) that can lead to significant impurities if not properly managed. This guide provides in-depth, field-proven insights and actionable protocols to help you prevent racemization and ensure the stereochemical integrity of your synthetic peptides.

I. Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind racemization and the specific challenges associated with this compound.

Q1: What is racemization in the context of peptide synthesis?

Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of an amino acid during the coupling reaction.[1] This process results in the conversion of a pure L- or D-enantiomer into a mixture of both. In the case of coupling this compound, the desired D-configuration can be partially converted to its L-epimer, Fmoc-O-methyl-L-threonine. This unwanted epimer is a diastereomeric impurity in the final peptide, which can be difficult to remove and can negatively impact the peptide's biological activity and structural conformation.[1]

Q2: Why is this compound particularly prone to racemization?

The primary mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] The susceptibility of an amino acid to this pathway is influenced by several factors, and this compound presents a "perfect storm" of challenges:

  • Steric Hindrance: The bulky O-methyl and β-methyl groups on the threonine side chain slow down the desired aminolysis reaction (the attack of the N-terminal amine on the activated carboxyl group).[5] This extended reaction time provides a larger window of opportunity for the activated amino acid to cyclize into the problematic oxazolone.

  • Base-Catalyzed Proton Abstraction: The formation of the oxazolone intermediate is readily promoted by the presence of bases, which abstract the α-proton.[1][2][6] The longer the activated species exists before coupling, the higher the probability of this base-catalyzed side reaction.

Q3: What are the consequences of racemization in my final peptide?

Even small levels of racemization can have significant consequences:

  • Altered Biological Activity: Therapeutic peptides often have highly specific three-dimensional structures required for receptor binding. The introduction of an incorrect stereocenter can drastically alter this structure, reducing or even eliminating biological activity.

  • Purification Challenges: The epimeric impurity is a diastereomer of the target peptide, often having very similar physicochemical properties. This makes separation by standard reversed-phase HPLC difficult and can lead to low recovery of the desired pure peptide.[1]

  • Safety and Immunogenicity: For therapeutic applications, unintended peptide isomers can be immunogenic or have off-target effects, posing a safety risk.

Q4: Which general classes of coupling reagents are recommended for minimizing racemization?

The choice of coupling reagent is critical. Reagents are broadly categorized and their suitability depends on the specific coupling challenge:

  • Carbodiimides (e.g., DIC): When used with racemization-suppressing additives like Oxyma Pure, N,N'-Diisopropylcarbodiimide (DIC) is an excellent choice.[2][7][8] The key is that the carbodiimide itself does not require a tertiary base for activation, which is a major source of racemization.[2]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective but must be used with caution. Their activation mechanism involves a base, which can promote racemization if not carefully controlled.[9]

  • Immonium/Uronium Salts (e.g., HBTU, HATU, COMU): These are some of the most popular and efficient coupling reagents.[9][10] However, like phosphonium salts, they require a base for activation.[2][9] Modern reagents like COMU, which incorporates an Oxyma moiety, are designed for high efficiency with reduced racemization risk compared to older HOBt-based reagents.[2][11]

II. Troubleshooting Guide: Diagnosis and Solutions

This section is designed to help you diagnose and solve racemization issues observed during your synthesis.

Problem: Significant epimerization (>2%) is detected by HPLC/Mass Spectrometry after coupling this compound.

This is typically observed as a doublet or shoulder peak next to the main product peak in the HPLC chromatogram, with both peaks having the identical mass corresponding to the target peptide.

Possible Cause A: Suboptimal Coupling Reagent and Additive Combination

The activation method is the most influential factor in preventing racemization. Using a highly activating reagent in the presence of a strong base for a sterically hindered residue is a common cause of epimerization.

Solution: Switch to a carbodiimide-based activation method with a modern additive. The combination of DIC and Oxyma Pure is highly recommended as it provides high coupling efficiency with minimal racemization.[12][13][14] Oxyma Pure is superior to the older additive HOBt in both suppressing racemization and enhancing reaction rates.[11][12][15]

Coupling SystemBase RequiredRacemization RiskRelative SpeedComments
DIC / Oxyma Pure No (unless AA is HCl salt)Very Low FastRecommended Method. The urea byproduct of DIC is soluble.[2]
DIC / HOBtNo (unless AA is HCl salt)LowModerateGood, but Oxyma is more efficient and avoids the explosive nature of HOBt.[10][15]
HATU / DIPEAYesModerate-HighVery FastHigh efficiency but risk of racemization with hindered residues due to base.[9]
HBTU / DIPEAYesModerate-HighVery FastSimilar to HATU, can cause guanidinylation of the N-terminus if used in excess.[10]
COMU / DIPEAYesLow-ModerateVery FastA safer and often more efficient alternative to HATU with lower racemization potential.[2][11]
Possible Cause B: Excessive Use of Base

Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are effective bases but are also primary culprits in promoting racemization by abstracting the α-proton of the activated amino acid.[1][3][6]

Solution:

  • Eliminate the Base: When using DIC/Oxyma and an amino acid free acid (not a salt), no additional base is required for the coupling step.[2][7]

  • Use a Weaker, Hindered Base: If a base is absolutely necessary (e.g., for on-resin neutralization or with uronium salt reagents), switch from DIPEA (pKa ~10.1) to a weaker or more sterically hindered base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4) .[6][7] Use the minimum stoichiometry required.

Possible Cause C: Prolonged Activation or Coupling Time

The longer the activated amino acid exists as a highly reactive intermediate (e.g., O-acylisourea or active ester) before it couples to the resin, the greater the chance for oxazolone formation and subsequent racemization.[7]

Solution:

  • Minimize Pre-activation: For DIC/Oxyma couplings, a short pre-activation time of 2-5 minutes is sufficient.[14][16]

  • Optimize Coupling Time: While hindered couplings require more time, excessive coupling times (e.g., >4 hours) at room temperature can increase epimerization. A typical coupling time is 1-2 hours. If coupling is incomplete, it is better to perform a second, fresh coupling (a "double couple") rather than extending the first.[5]

III. Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is optimized for coupling this compound or other sterically hindered amino acids in automated or manual SPPS.

Reagents:

  • Resin-bound peptide with free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • Oxyma Pure (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid (e.g., with 20% piperidine in DMF) and wash thoroughly with DMF (6 x resin volume).

  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (4 eq.) and Oxyma Pure (4 eq.) in DMF.

  • Activation: Add DIC (4 eq.) to the amino acid solution. Allow the mixture to pre-activate for 2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Confirmation (Optional): Take a small sample of resin beads for a Kaiser test or other qualitative test to check for reaction completion. If the test is positive (indicating incomplete coupling), proceed to step 8.

  • Double Coupling (If Necessary): Repeat steps 2-6 to ensure the coupling reaction goes to completion.

Protocol 2: Quality Control - Assessing Epimerization via HPLC-MS

After synthesis and cleavage, you must quantify the level of racemization.

Procedure:

  • Cleavage: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC-MS Analysis:

    • Column: Use a high-resolution C18 column (e.g., 1.7-2.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[17]

    • Gradient: Run a slow, shallow gradient (e.g., 0.5-1% increase in B per minute) to maximize the separation of the desired peptide from its diastereomeric impurity.[18]

    • Detection: Monitor at 214 nm or 220 nm.[17][18] Couple the output to a mass spectrometer to confirm that the main peak and the impurity peak have the same mass.

    • Quantification: Integrate the peak areas to determine the percentage of the epimeric impurity.

IV. Visual Guides
Diagram 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling cluster_reprotonation Undesired Coupling Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester (e.g., O-Acylisourea) Fmoc_AA->Activated_Ester + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Base (e.g., DIPEA) -H+ (slow) Peptide Peptide Product (Correct Stereochemistry) Activated_Ester->Peptide + H₂N-Resin (fast) Racemized_Peptide Epimeric Peptide (Incorrect Stereochemistry) Oxazolone->Racemized_Peptide + H₂N-Resin

Caption: The competitive pathways of desired coupling versus racemization via an oxazolone intermediate.

Diagram 2: Troubleshooting Decision Tree

troubleshooting_tree Start High Racemization Detected (>2% Epimer) Check_Reagents What is your coupling system? Start->Check_Reagents Uronium Uronium/Phosphonium + DIPEA (e.g., HATU/DIPEA) Check_Reagents->Uronium Path 1 Carbodiimide Carbodiimide (e.g., DIC/Oxyma) Check_Reagents->Carbodiimide Path 2 Switch_Base Action: Replace DIPEA with Collidine or NMM Uronium->Switch_Base Check_Time Check pre-activation and coupling times Carbodiimide->Check_Time Recheck Re-run synthesis and analyze by HPLC-MS Switch_Base->Recheck Long_Time >10 min pre-activation or >4 hr coupling Check_Time->Long_Time Short_Time <5 min pre-activation and 1-2 hr coupling Check_Time->Short_Time Reduce_Time Action: Reduce pre-activation to 2-5 min. Use double coupling instead of long single coupling. Long_Time->Reduce_Time Short_Time->Recheck Reduce_Time->Recheck Success Problem Solved Recheck->Success

Caption: A logical workflow for diagnosing and solving racemization issues in SPPS.

V. References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Albericio, F., et al. (2012). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Albericio, F., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Letters. [Link]

  • Akaji, K., et al. (2012). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. Tetrahedron Letters. [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Hallberg, A., et al. (2014). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. [Link]

  • Gildersleeve, J. C., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Liu, L., et al. (2019). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Molecules. [Link]

  • ABRF Peptide Synthesis Research Committee. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Omizzine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • El-Faham, A., et al. (2016). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH. [Link]

Sources

Technical Support Center: Optimizing Activation Time for Fmoc-O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of Fmoc-O-methyl-D-threonine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered amino acid. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in SPPS?

The primary challenge with this compound, like other β-branched and N-methylated amino acids, is steric hindrance.[1] The presence of the methyl group on the β-carbon, combined with the D-configuration, creates significant bulk around the α-carbon and the carboxyl group. This steric bulk can physically impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions.[2][3]

Q2: What are the most common side reactions observed with this compound and how can they be minimized?

The most prevalent side reactions are incomplete coupling and epimerization (racemization) at the α-carbon.[2]

  • Incomplete Coupling: Due to steric hindrance, standard coupling times may be insufficient, resulting in deletion sequences where the this compound is skipped.

  • Epimerization: The extended reaction times and stronger bases often used to drive the coupling to completion can increase the risk of the α-proton being abstracted, leading to a loss of stereochemical integrity.[2]

Mitigation Strategies:

  • Use of Potent Coupling Reagents: Employing highly efficient coupling reagents is crucial.

  • Optimization of Reaction Conditions: Careful selection of base, temperature, and reaction time is necessary to balance coupling efficiency with the risk of epimerization.

  • Double Coupling: Repeating the coupling step can help drive the reaction to completion.[4]

Q3: Is it necessary to protect the O-methyl group on the threonine side chain?

The O-methyl ether on the threonine side chain is generally stable under the standard conditions of Fmoc-based SPPS, including repeated piperidine treatments for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).[3] Therefore, the methyl group itself serves as a permanent protecting group, and no additional side-chain protection is required.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

A common issue is observing a persistently positive Kaiser test after the initial coupling of this compound, indicating the presence of unreacted free amines on the resin.[5]

Root Cause Analysis:

The slow reaction kinetics due to steric hindrance is the most likely cause.[2] Standard coupling protocols are often insufficient to achieve complete acylation.

Troubleshooting Workflow:

G Start Initial Coupling Fails (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 ChangeReagent Switch to More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) KaiserTest2->ChangeReagent Positive Proceed Proceed to Next Cycle KaiserTest2->Proceed Negative OptimizeCond Optimize Reaction Conditions (Increase Time/Temperature) ChangeReagent->OptimizeCond Capping Cap Unreacted Amines OptimizeCond->Capping Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Solutions:
  • Double Coupling: This is the first and simplest intervention. After the initial coupling attempt, simply repeat the coupling step with a fresh solution of activated this compound.[5]

  • Change Coupling Reagent: If double coupling is insufficient, switch to a more potent coupling reagent. Uronium/aminium-based reagents are generally more effective for sterically hindered amino acids than carbodiimides.[6][7]

  • Optimize Reaction Time and Temperature: Extending the coupling time (e.g., to 2-4 hours or even overnight) can improve yields.[8] Additionally, performing the reaction at a slightly elevated temperature (e.g., 35-50°C) can increase the reaction rate, though this must be done cautiously to minimize the risk of epimerization.[4][9] Microwave-assisted SPPS can also be beneficial for driving difficult couplings to completion.[10]

  • Capping: If all else fails, it is essential to "cap" the unreacted amines by acetylation using acetic anhydride.[5] This prevents the formation of deletion peptides, which can be difficult to separate during purification.

Issue 2: Epimerization Detected During Final Product Analysis

Analysis of the crude peptide by HPLC or mass spectrometry may reveal the presence of a diastereomer, indicating that epimerization has occurred at the α-carbon of the D-threonine residue.

Root Cause Analysis:

Epimerization is often a consequence of prolonged exposure to the basic conditions required for coupling.[2] The choice of base and its concentration are critical factors. While stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used to facilitate coupling, they can also promote proton abstraction from the α-carbon of the activated amino acid.

Recommended Solutions:
  • Choice of Base: Consider using a weaker base such as N-methylmorpholine (NMM) or collidine in place of DIPEA.[2][8] These bases are less likely to cause epimerization while still being effective in promoting the coupling reaction.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. A prolonged pre-activation period can lead to the formation of an oxazolone intermediate, which is prone to racemization. A pre-activation time of 1-5 minutes is generally sufficient.[11]

  • Lower Temperature: If elevated temperatures were used to improve coupling, try performing the reaction at room temperature for a longer duration to see if epimerization can be reduced while still achieving acceptable coupling efficiency.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform the standard Fmoc deprotection using 20% piperidine in DMF.[8]

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Activation: Add a hindered base such as DIPEA (8 eq.) or NMM (8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes.[8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.[5] If the test is positive, perform a second coupling (double coupling) with a fresh activation solution for another 2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if a double coupling fails to yield a negative Kaiser test.

  • Resin Wash: Following the failed coupling attempt(s), wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Capping Solution: Prepare a capping solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min) before proceeding to the next cycle of the synthesis.

Data Presentation

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassBase Typically UsedRelative Efficiency for Hindered Couplings
HATU Uronium/AminiumDIPEA, NMMVery High
HCTU Uronium/AminiumDIPEA, NMMVery High
COMU Uronium/AminiumDIPEA, NMMVery High
PyBOP PhosphoniumDIPEA, NMMHigh
DIC/HOBt CarbodiimideNone requiredModerate

This table provides a general guide; optimal reagent choice may be sequence-dependent.[6]

Table 2: Influence of Base on Coupling and Epimerization
BasepKa of Conjugate AcidSteric HindranceTendency to Cause Epimerization
DIPEA ~10.7HighHigh
NMM ~7.4LowModerate
Collidine ~7.5ModerateLow

Data compiled from various sources in peptide synthesis literature.[2][8]

Visualizations

Activation and Coupling Pathway

G cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-OH ActiveEster Activated Ester AA->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin H2N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: General workflow of amino acid activation and coupling in SPPS.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-213. Retrieved from [Link]

  • Pedersen, S. L., & Jensen, K. J. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Miranda, L. P., & Mezo, A. R. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]

  • Saneii, H., Bennett, W., & Gaffney, B. (n.d.). Rapid Synthesis of Long Peptides. AAPPTec, LLC. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 851-857. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-213. Retrieved from [Link]

  • Hood, C. A., Fuentes, G., & Patel, H. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link]

  • Peptide Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • Kappe, C. O. (2004). Rapid solid-phase peptide synthesis using thermal and controlled microwave irradiation. Journal of Combinatorial Chemistry, 6(5), 625-632. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Procedures to improve difficult couplings. In Methods in molecular biology (Vol. 13, pp. 257-267). Humana Press. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Biology Stack Exchange. (2015). How does beta branching stop alpha helices from forming? Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Kinetics Of L-Threonine Oxidation In Acidic Medium Using TMGCC: A Comprehensive Study. Retrieved from [Link]

  • Cundell, M. J., Hutter, L. H., Nunes, V. S., Adhikari, H., Tuch, A., & De Wulf, P. (2017). Distinct kinetics of serine and threonine dephosphorylation are essential for mitosis. The Journal of Cell Biology, 216(11), 3563-3573. Retrieved from [Link]

  • Canales, A. M., Arges, C. G., & Raushel, F. M. (2002). Kinetic mechanism of the p38-alpha MAP kinase: phosphoryl transfer to synthetic peptides. Biochemistry, 41(23), 7348-7358. Retrieved from [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides Containing Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic residues, with a special focus on complex modifications such as O-methyl-D-threonine.

The Challenge of Hydrophobic Peptides

Peptide aggregation is a common and often frustrating phenomenon where peptide chains self-associate to form larger, often insoluble, species.[1][2] This process is primarily driven by non-covalent interactions, including hydrogen bonding and electrostatic interactions, but is particularly prevalent in sequences rich in hydrophobic amino acids.[3] Residues like Leucine, Valine, Isoleucine, Phenylalanine, and modified amino acids such as O-methyl-D-threonine, expose nonpolar side chains that are thermodynamically driven to minimize contact with aqueous environments, leading to intermolecular association.[3][4]

Aggregation can manifest at any stage—from solid-phase synthesis to purification, lyophilization, storage, and final application—leading to reduced yields, purification difficulties, loss of biological activity, and potential immunogenicity.[1][5] This guide provides a systematic, experience-driven approach to diagnosing, preventing, and reversing aggregation in your challenging peptide sequences.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered with hydrophobic peptides.

Q1: My lyophilized hydrophobic peptide won't dissolve in my aqueous buffer. What's the first thing I should do?

A: Do not assume the peptide is insoluble. The issue is likely slow dissolution kinetics due to aggregation. The primary strategy is to first dissolve the peptide in a minimal amount of a suitable organic solvent before slowly adding it to your aqueous buffer with gentle vortexing.[6] Always test solubility on a small aliquot first.[7]

Q2: Which organic solvent should I start with?

A: Dimethyl sulfoxide (DMSO) is a powerful first choice for most hydrophobic peptides.[6] If your peptide contains Cysteine (Cys) or Methionine (Met), be aware that DMSO can cause oxidation; in such cases, Dimethylformamide (DMF) is a good alternative.[6] For less stubborn peptides, Acetonitrile (ACN) or isopropanol can be effective.

Q3: How does pH affect the solubility of my peptide?

A: The pH of your buffer is critical.[8][9] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH to be at least 2 units away from the pI will increase the net charge, promoting repulsion between peptide chains and enhancing solubility.[6] For acidic peptides (pI < 7), use a basic buffer (pH > pI + 2). For basic peptides (pI > 7), use an acidic buffer (pH < pI - 2).

Q4: I'm seeing poor coupling efficiency during solid-phase peptide synthesis (SPPS). Could this be aggregation?

A: Yes, this is a classic sign of on-resin aggregation.[2] The growing peptide chains can fold and associate via hydrogen bonds, preventing reagents from reaching the N-terminus.[2] This is particularly common for sequences containing 5-15 hydrophobic residues.

Q5: Can I reverse aggregation once it has occurred?

A: Reversing aggregation can be challenging, as some aggregates, like amyloid fibrils, are highly stable.[1] However, amorphous aggregates can often be dissociated. Strategies include dissolution in strong organic solvents or chaotropic agents like guanidinium chloride, followed by a carefully controlled refolding or dilution protocol. Some novel approaches use "β-breaker" dipeptides that can be incorporated into a sequence to disrupt aggregation under specific conditions.[10]

In-Depth Troubleshooting Guides

Guide 1: Issues During Solid-Phase Peptide Synthesis (SPPS)

Aggregation during SPPS leads to incomplete coupling and deprotection steps, resulting in deletion sequences and a low-purity crude product.

Symptoms:
  • Failed or slow Fmoc-deprotection: Indicated by persistent color in the DBU/piperidine solution or by UV monitoring.

  • Poor coupling efficiency: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after coupling.

  • Resin shrinking or clumping: The peptide-resin matrix fails to swell properly in the solvent.[2]

Solutions & Mitigation Strategies:
StrategyMechanism of ActionWhen to Use
Switch Solvents Use more polar or "disruptive" solvents like N-Methylpyrrolidone (NMP) or add DMSO to DMF to break up hydrogen bonds.[2]First-line approach when aggregation is suspected.
Elevate Temperature Increased kinetic energy can disrupt intermolecular bonds. Microwave-assisted SPPS is highly effective.[2][11]For very difficult sequences where solvent changes are insufficient. Use with caution to avoid side reactions.[12]
Incorporate "Structure-Breaking" Elements Introduce elements that disrupt the formation of secondary structures like β-sheets.Proactive strategy for known difficult sequences.
Pseudoproline DipeptidesThese derivatives of Ser or Thr introduce a "kink" in the peptide backbone, disrupting hydrogen bonding patterns.[2]Insert approximately every 6-7 residues in aggregation-prone regions.
Backbone Protection (Hmb/Dmb)Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen physically blocks hydrogen bond formation.[2]Highly effective for preventing both aggregation and aspartimide formation.
Use Chaotropic Salts Add salts like LiCl or NaClO4 to the coupling mixture. These ions disrupt water structure and weaken hydrophobic interactions.[2]Can be effective but may require optimization of concentration.
Lower Resin Loading Increasing the distance between peptide chains on the resin reduces the likelihood of intermolecular aggregation.A good preventative measure for long or hydrophobic peptides.
Guide 2: Issues During Cleavage, Purification, and Lyophilization

Even a successfully synthesized peptide can aggregate upon cleavage from the resin or during purification and subsequent handling.

Symptoms:
  • Precipitation upon cleavage: The peptide crashes out of the trifluoroacetic acid (TFA) cleavage cocktail.

  • Poor HPLC performance: Broad, tailing peaks, low recovery, or column clogging.

  • Insolubility after lyophilization: The fluffy white powder refuses to dissolve in the intended buffer.[13]

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_synthesis Post-Synthesis / Pre-Purification cluster_hplc HPLC Purification cluster_post_hplc Post-Purification & Storage start Lyophilized Crude Peptide sol_test Perform Solubility Test on Aliquot start->sol_test hplc_prep Optimize Mobile Phase sol_test->hplc_prep Soluble? Identify best solvent system insoluble If insoluble, see Systematic Solubilization Protocol sol_test->insoluble hplc_run Inject & Monitor Pressure/Peak Shape hplc_prep->hplc_run lyo Lyophilize Fractions hplc_run->lyo Collect pure fractions bad_hplc If peak tailing/low recovery: - Add organic modifier (ACN/IPA) - Use different ion-pairing agent (e.g., FA) - Lower peptide concentration hplc_run->bad_hplc final_sol Reconstitute for Assay lyo->final_sol no_dissolve If final product is insoluble: - Re-evaluate solubilization protocol - Consider additives (Arg, surfactants) - Check pH final_sol->no_dissolve

Caption: Troubleshooting workflow from crude peptide to final application.

Key Experimental Protocols

Protocol 1: Systematic Solubilization of a Hydrophobic Peptide

This protocol provides a step-wise method to find an appropriate solvent system for a difficult-to-dissolve peptide. Always perform this on a small aliquot (~0.1-0.5 mg) first. [7]

  • Step 1: Aqueous Solvents

    • Add a small volume of sterile, deionized water to the peptide aliquot. Vortex gently.

    • If it does not dissolve, try sonicating the vial in a water bath for 5-10 minutes.[7]

    • If still insoluble, proceed to Step 2.

  • Step 2: pH Adjustment

    • Calculate the peptide's theoretical isoelectric point (pI).

    • If the peptide is basic (pI > 7), add a small amount of 10-30% aqueous acetic acid.

    • If the peptide is acidic (pI < 7), add a small amount of 0.1 M ammonium hydroxide.

    • Vortex and sonicate. If insoluble, lyophilize to remove the acid/base and proceed to Step 3.

  • Step 3: Organic Co-solvents

    • Add a minimal volume (e.g., 10-20 µL) of DMSO to the dry peptide.[6] Pipette up and down to dissolve.

    • Once fully dissolved in the organic solvent, very slowly add this concentrated stock solution to your desired aqueous buffer while vortexing. The final concentration of the organic solvent should be kept as low as possible for biological assays.

    • If DMSO is not suitable (e.g., due to oxidation), test other solvents in this order: DMF, isopropanol, acetonitrile.[5][6]

  • Step 4: Chaotropic Agents (for non-biological assays or refolding)

    • For extremely recalcitrant aggregates, dissolving in 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be effective.

    • Note: These are denaturing agents and will disrupt the peptide's secondary structure. This is often followed by dialysis or rapid dilution into a non-denaturing buffer to attempt refolding.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

This assay is used to detect the formation of cross-β-sheet structures, which are characteristic of amyloid fibrils.[1]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT solution in water. Protect from light.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Peptide Samples: Prepare your peptide solutions at the desired concentration in the assay buffer. Include a negative control (buffer only) and a positive control if available.

  • Assay Procedure:

    • Dilute the ThT stock solution into the assay buffer to a final concentration of 25 µM.

    • In a 96-well black plate, add 10 µL of your peptide sample (or control) to 90 µL of the 25 µM ThT solution.

    • Incubate for 1 minute at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Interpretation:

    • A significant increase in fluorescence intensity compared to the buffer-only control indicates the presence of amyloid-like aggregates. The kinetics of aggregation can be monitored by taking measurements over time.[1]

Strategies for Preventing Aggregation

Proactive measures are often more effective than attempting to reverse aggregation.

Formulation & Handling Strategies
StrategyMechanismApplication Notes
pH Control Maximize electrostatic repulsion by working at a pH far from the peptide's pI.[8][14]A cornerstone of formulation. The rate of aggregation can be highly pH-dependent.[9]
Lower Concentration Aggregation is a concentration-dependent process.[1][11]Work with the lowest concentration feasible for your application.
Control Temperature Temperature affects both solubility and the kinetics of aggregation.[15][16]While higher temperatures can sometimes aid initial dissolution, prolonged incubation can accelerate fibril formation for some peptides.[17] Store stock solutions at -20°C or -80°C.[18]
Use Additives/Excipients Various small molecules can stabilize the peptide in its monomeric state.See table below for details.
Lyophilization with Cryoprotectants Sugars like trehalose or mannitol can form a glassy matrix that physically separates peptide molecules, improving stability and reconstitution.[13][19]Add 5-10% mannitol or sucrose to the peptide solution before freeze-drying.
Common Anti-Aggregation Additives
Additive ClassExamplesMechanism of Action
Amino Acids Arginine, ProlineArginine's guanidinium group can interact with both hydrophobic and charged regions, disrupting self-association.[18][20] Proline is a known β-sheet breaker.
Sugars/Polyols Sucrose, Trehalose, GlycerolThese osmolytes are preferentially excluded from the peptide surface, which thermodynamically favors a more compact, stable (and less aggregation-prone) state.[18][20]
Surfactants Polysorbate 20/80 (Tween), CHAPSAt low concentrations, these non-ionic detergents can coat hydrophobic patches on the peptide, preventing intermolecular interactions.[18][21][22]
Chaotropic Agents Guanidinium Chloride, UreaDisrupt the structure of water, which weakens the hydrophobic effect driving aggregation. Primarily used for solubilization rather than in final formulations.

Analytical Techniques for Characterizing Aggregation

A multi-faceted approach is often necessary to fully understand the nature and extent of aggregation.

Analytical_Techniques cluster_qualitative Qualitative & Semi-Quantitative cluster_quantitative Quantitative Size & Distribution main Start: Peptide Solution Suspected of Aggregation uv_vis uv_vis main->uv_vis Initial Check fluorescence fluorescence main->fluorescence Specific Probes sec sec main->sec Quantify Oligomers dls dls sec->dls Characterize Larger Aggregates auc auc dls->auc Orthogonal Method / Gold Standard

Caption: A selection of analytical techniques for detecting and characterizing peptide aggregation.[23][24][25][26]

References

  • Lu, J. X., Qiang, W., Yau, W. M., Schwieters, C. D., Meredith, S. C., & Tycko, R. (2013). Molecular structure of β-amyloid fibrils in Alzheimer's disease brain tissue. Cell, 154(6), 1257–1268. [Link]

  • Chemerovski, M., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. [Link]

  • Iadanza, M. G., Jackson, M. P., Hewitt, E. W., Ranson, N. A., & Knowles, T. P. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(5), 20180017. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chemerovski, M., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. [Link]

  • Maji, S. K., et al. (2014). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 5(5), 400–408. [Link]

  • Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 143(6), 064104. [Link]

  • Maji, S. K., et al. (2014). Reversal of aggregation using β-breaker dipeptide containing peptides: Application to Aβ(1-40) self-assembly and its inhibition. ACS Chemical Neuroscience, 5(5), 400-8. [Link]

  • Natalello, A., & de Marco, A. (2017). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 18(1), 146. [Link]

  • BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]

  • CSBio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Trout, B. L., et al. (2005). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 88(4), 2755–2769. [Link]

  • Dávila, M. J., & Mayer, C. (2021). Effect of temperature on the peptide aggregation process. ResearchGate. [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. [Link]

  • Chemistry Stack Exchange. (2015). pH effect in the hydrophobic interactions between two polypeptide chains. [Link]

  • ResearchGate. (2025). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • Cui, H., & Pochan, D. J. (2010). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Advanced Materials, 22(8), 943–947. [Link]

  • Chilkoti, A., et al. (2010). Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics. Advanced Drug Delivery Reviews, 62(15), 1469–1480. [Link]

  • Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. Freie Universität Berlin. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • Wang, L., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 484, 132–137. [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. [Link]

  • Polaris Peptides. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. [Link]

  • Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Manning, M. C., et al. (2013). Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity. Journal of Pharmaceutical Sciences, 102(11), 3836–3847. [Link]

  • Chemerovski, M., et al. (2024). Aggregation Rules of Short Peptides. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Here, we address a common and often frustrating challenge: the incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, particularly from sterically hindered amino acids. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the initial signs and diagnostic steps when you suspect incomplete Fmoc deprotection.

Q1: What are the immediate signs of incomplete Fmoc deprotection in my synthesis?

A1: The most common indicators are failed or weak results in qualitative tests for free amines and downstream consequences observed in the final peptide product. Key symptoms include:

  • Negative or Weak Kaiser Test: The ninhydrin (Kaiser) test is a rapid qualitative method to detect free primary amines on the resin. A deep blue color in the beads and solution signifies a positive result and successful deprotection. A yellow, colorless, or faint blue result suggests the presence of un-deprotected N-terminal Fmoc groups.[1][2] Note that N-terminal proline will yield a reddish-brown color, which is a positive result for that specific amino acid.[2]

  • HPLC/MS Analysis of Crude Peptide: Upon cleavage, the presence of significant "deletion sequences" in your HPLC chromatogram is a classic sign. These are peptides where one or more amino acids are missing because the failed deprotection prevented the subsequent coupling reaction.[2][3][4] You may also observe peaks corresponding to the desired peptide with the Fmoc group still attached (Fmoc-adducts).[3][4] Mass spectrometry (MS) is crucial for confirming the identity of these byproducts.[3]

  • Resin Aggregation: While not a direct measure, clumping or poor swelling of the resin can indicate underlying issues, including peptide aggregation that hinders reagent access for deprotection.[1][2] The resin should ideally appear as a free-flowing slurry.[1]

Q2: How does steric hindrance specifically impede Fmoc removal?

A2: The Fmoc deprotection mechanism is a base-catalyzed β-elimination.[5][6] A base, typically piperidine, abstracts the acidic proton on the 9-position of the fluorene ring. This is followed by elimination to release dibenzofulvene (DBF), which is then scavenged by a secondary amine to prevent side reactions.[5][7]

Steric hindrance interferes with this process in two primary ways:

  • Physical Shielding: Bulky amino acid side chains (e.g., Val, Ile, Thr) or large side-chain protecting groups (e.g., Pbf on Arginine, Trityl on Histidine) can physically block the piperidine molecule from accessing the acidic proton on the Fmoc group.[2] α,α-disubstituted amino acids like Aminoisobutyric acid (Aib) are particularly challenging due to the congested nature of the α-carbon.[2][8]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences rich in hydrophobic residues.[2][9] This aggregation makes the peptide-resin matrix less permeable to solvents and reagents, effectively shielding the N-terminal Fmoc group from the deprotection solution.[2][5]

This leads to slower reaction kinetics, requiring modified protocols to achieve complete deprotection.

Q3: How can I quantitatively monitor Fmoc deprotection?

A3: UV-Vis spectrophotometry provides a quantitative method by measuring the concentration of the dibenzofulvene-piperidine adduct, which is released into the deprotection solution. This adduct has a characteristic strong UV absorbance around 301 nm.[1][3]

By collecting the effluent from the deprotection step and measuring its absorbance, you can use the Beer-Lambert law (A = εcl) to calculate the amount of Fmoc group removed. A lower-than-expected absorbance indicates incomplete removal. This real-time monitoring is invaluable for optimizing deprotection times for difficult sequences.[10]

Section 2: Troubleshooting Guide - Causes & Corrective Actions

When initial diagnostics confirm a problem, this guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Issue: Negative Kaiser test and deletion sequences in HPLC.

This is the core problem. The following workflow will help you dissect the cause and find the right solution.

Troubleshooting_Workflow Start Problem: Incomplete Fmoc Deprotection CheckReagents Step 1: Verify Reagents - Is piperidine solution fresh? - Correct concentration (20%)? Start->CheckReagents CheckConditions Step 2: Review Standard Conditions - Sufficient deprotection time? - Ambient temperature maintained? CheckReagents->CheckConditions Reagents OK IdentifyCause Step 3: Identify Root Cause CheckConditions->IdentifyCause Conditions Standard StericHindrance Cause: Steric Hindrance (e.g., Aib, Val, Ile, Arg(Pbf)) IdentifyCause->StericHindrance Difficult AA Aggregation Cause: Peptide Aggregation (Hydrophobic sequences) IdentifyCause->Aggregation Long/Hydrophobic Chain ResinIssues Cause: Resin Issues (Poor swelling, high loading) IdentifyCause->ResinIssues General Issue Solution_TimeTemp Solution A: Extend Time / Increase Temp - Increase deprotection time (e.g., 2x 10 min) - Heat to 40-50°C StericHindrance->Solution_TimeTemp Solution_DBU Solution B: Use Stronger Base (DBU) - e.g., 2% DBU / 2% Piperidine in DMF - Caution with Asp residues StericHindrance->Solution_DBU Aggregation->Solution_TimeTemp Solution_Resin Solution C: Change Resin / Solvent - Use PEG-grafted resin (e.g., TentaGel) - Use 'magic mixtures' or NMP Aggregation->Solution_Resin ResinIssues->Solution_Resin

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Cause 1: Suboptimal Reagents or Standard Protocol Insufficiency

Before exploring complex solutions, always verify the basics.

  • Reagent Quality: Piperidine can degrade. Ensure your deprotection solution (typically 20% piperidine in DMF) is prepared from a fresh, high-quality source.[2]

  • Reaction Time & Temperature: Standard protocols (e.g., 2 x 5 minutes) may be insufficient for sterically hindered residues or longer peptides.[2] Reactions performed below ambient temperature can also be sluggish.[1]

Corrective Actions:

  • Prepare Fresh Reagent: Always use a freshly prepared solution of 20% piperidine in high-purity DMF.

  • Extend Deprotection Time: Double the deprotection time. For example, switch from a 1x10 minute or 2x5 minute protocol to a 2x10 or 1x30 minute protocol. Monitor with the Kaiser test after the extended treatment.

  • Increase Temperature: For particularly stubborn cases, performing the deprotection at an elevated temperature (e.g., 40-50°C) can increase reaction kinetics and help break up aggregates.[1]

Cause 2: Extreme Steric Hindrance or Peptide Aggregation

When extended time and fresh reagents are not enough, more advanced strategies are required. This is common for sequences containing Aib, consecutive bulky residues, or long hydrophobic stretches.

Corrective Actions:

  • Employ a Stronger Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that is significantly more potent than piperidine and can accelerate Fmoc removal.[11][12] A common formulation is 2% DBU and 2% piperidine in DMF. The small amount of piperidine acts as a scavenger for the DBF byproduct.[11]

    • Causality: DBU's greater basicity (pKa of conjugate acid ≈ 13.5) compared to piperidine (pKa ≈ 11.1) allows it to abstract the Fmoc proton much more rapidly, overcoming kinetic barriers.[13]

    • Warning: DBU is known to catalyze aspartimide formation, especially at Asp-Gly or Asp-Cys sequences.[11][14] It should be used with caution and avoided for later steps in sequences containing sensitive Asp residues.[15]

  • Use Alternative "Greener" Bases: For less extreme cases or when DBU is contraindicated, other bases like 4-Methylpiperidine (4MP) or piperazine (PZ) can be effective alternatives to piperidine, sometimes offering advantages in handling and toxicity.[5] A combination of piperazine and DBU has been shown to be extremely rapid and efficient.[16][17]

  • Optimize the Resin and Solvent System:

    • Resin Choice: Standard polystyrene (PS) resins are highly hydrophobic and can exacerbate peptide aggregation.[18] Switching to a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel, ArgoGel) can dramatically improve synthesis efficiency.[19][20] The PEG chains create a more solvated, "solution-like" environment that minimizes interchain aggregation and improves reagent accessibility.[19]

    • Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can be more effective at disrupting aggregates, especially when heated.

Table 1: Comparison of Fmoc Deprotection Reagents
Reagent/CocktailConcentrationTypical TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 5-15 minStandard, well-understood, effective for most sequences.Can be slow for hindered residues; can cause side reactions (e.g., piperidinyl-alanine formation).[21]
DBU / Piperidine 2% DBU, 2% Piperidine in DMF/NMP2 x 2-5 minVery fast and effective for highly hindered residues and aggregated sequences.[11][12][15]Promotes aspartimide formation; DBU is non-nucleophilic and requires a scavenger.[11][12][14]
Piperazine / DBU 5% Piperazine, 2% DBU in NMP/DMF< 1-2 minExtremely rapid deprotection; reduces deletion sequences in difficult syntheses.[16][17][22]Can form precipitates if not formulated correctly; potential for side reactions.[23]
4-Methylpiperidine (4MP) 20% in DMF2 x 5-15 minSimilar efficiency to piperidine; considered a "greener" alternative with potential handling benefits.[5][24]May not offer significant advantage for the most difficult sequences.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for implementing the troubleshooting strategies discussed.

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-Wash: Drain the swelling solvent and wash the resin 2-3 times with DMF.

  • Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF.

    • Agitate for an additional 10-15 minutes.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[8]

  • Confirmation: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.

Protocol 2: Enhanced Deprotection for Difficult Sequences (DBU Method)

This protocol is recommended for residues like Aib or for sequences showing significant aggregation.

  • Resin Swelling & Wash: Swell and wash the resin as described in Protocol 1.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.[11]

  • Deprotection:

    • Add the DBU/piperidine solution to the resin.

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh DBU/piperidine solution for another 3-5 minutes.

  • Washing: It is critical to wash extensively after using DBU. Perform at least 7-10 washes with DMF or NMP to ensure complete removal of the strong base, which could interfere with the subsequent coupling step.

  • Confirmation: Perform a Kaiser test.

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Step 1: Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (e.g., Piperidine, DBU) Base->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination Step 2: β-Elimination Intermediate->Elimination Products H₂N-Peptide-Resin + Dibenzofulvene (DBF) + CO₂ Elimination->Products Adduct DBF-Scavenger Adduct (Stable) Products->Adduct Trapping Scavenger Scavenger (e.g., Piperidine) Scavenger->Adduct

Caption: Mechanism of base-catalyzed Fmoc deprotection.

References
  • Sabir, F., & Worku, A. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Lund, et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • N/A. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection - Reagent Guides. Retrieved from [Link]

  • N/A. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. American Chemical Society. Retrieved from [Link]

  • N/A. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • N/A. (n.d.). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. Retrieved from [Link]

  • N/A. (2018). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]

  • N/A. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • N/A. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • N/A. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Larsen, B. D., et al. (1993). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]

  • N/A. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved from [Link]

  • Reddit user. (2021). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]

  • N/A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • N/A. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]

  • N/A. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Fmoc-O-methyl-D-threonine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource is designed to provide expert guidance and actionable troubleshooting strategies for the successful incorporation of Fmoc-O-methyl-D-threonine into synthetic peptides. The unique steric challenges posed by this N-methylated and β-branched amino acid derivative demand optimized protocols and a deeper understanding of the underlying chemical principles. Here, we address the most common issues encountered in the field, offering solutions grounded in scientific literature and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenge stems from significant steric hindrance.[1] The presence of the N-methyl group adds bulk directly adjacent to the reactive amine, sterically shielding it. This is compounded by the inherent bulk of the threonine side chain with its β-carbon branching. This combined steric bulk dramatically slows down the kinetics of the coupling reaction, making it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the peptide chain.[1] This can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the target peptide.[1]

Q2: Is it necessary to protect the side-chain hydroxyl group of this compound?

Yes, it is highly recommended to use a protecting group for the side-chain hydroxyl function. In Fmoc-based SPPS, the tert-butyl (tBu) group is the most common and effective protecting group for the threonine side chain.[1] This prevents the hydroxyl group from participating in undesirable side reactions, such as O-acylation by the activated amino acid or dehydration (β-elimination) under basic conditions, which can occur during both the coupling and Fmoc deprotection steps.[1]

Q3: What are the most common side reactions associated with the use of this compound in Fmoc-SPPS?

The most prevalent side reactions are:

  • Incomplete Coupling: As discussed, this is a direct consequence of steric hindrance and is the most frequent issue, leading to deletion sequences in the final peptide.[1]

  • Epimerization (Racemization): The α-proton of the activated amino acid is susceptible to abstraction by the bases used in the coupling reaction, leading to a loss of stereochemical integrity.[1] This is particularly problematic with sterically hindered amino acids because the extended reaction times required for complete coupling increase the exposure to basic conditions, thereby elevating the risk of racemization.[1][2]

  • Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can be eliminated, especially under basic conditions, to form a dehydroamino acid residue. This results in a mass loss of 18 Da in the final peptide.[1] While protection with a tBu group mitigates this, prolonged exposure to strong bases can still promote this side reaction.[1]

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to troubleshooting common issues encountered when working with this compound.

Problem 1: Low coupling efficiency or incomplete reaction.

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines.[1]

  • Mass spectrometry (MS) analysis of the final peptide shows a significant peak corresponding to a deletion sequence.

Causality and Solutions:

The root cause is typically a combination of steric hindrance and suboptimal reaction conditions.[1][3]

G start Incomplete Coupling Detected (Positive Kaiser Test / Deletion Sequence) reagent Optimize Coupling Reagent start->reagent Initial Step conditions Adjust Reaction Conditions reagent->conditions If still incomplete success Coupling Successful reagent->success If successful double_coupling Perform Double Coupling conditions->double_coupling If still incomplete conditions->success If successful solvent Change Solvent System double_coupling->solvent For very difficult cases double_coupling->success If successful solvent->success

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Solutions:

StrategyRationaleRecommended Action
Use a More Potent Coupling Reagent Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[3] Aminium/uronium (e.g., HATU, HBTU, HCTU) or phosphonium (e.g., PyBOP, PyAOP) salts are more effective as they form highly reactive activated esters that can overcome the steric barrier.[3][4]Switch to HATU, HCTU, or PyBOP. For particularly challenging couplings, HATU in the presence of HOAt is an excellent choice.[1][4]
Increase Coupling Time Steric hindrance slows down the reaction rate.[3] Allowing more time for the reaction to proceed can significantly improve yields.Extend the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight for extremely difficult sequences.[1][3]
Perform a Double Coupling If a single, extended coupling is insufficient, a second coupling with fresh reagents will drive the reaction to completion by providing a new supply of activated amino acid to react with the remaining free amines.After the first coupling, wash the resin with DMF and then repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[3]
Optimize the Solvent The solvent's ability to swell the resin and solvate the growing peptide chain is crucial for accessibility. Poor solvation can lead to peptide aggregation, further hindering the reaction.[3][5]N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[3] For highly aggregated sequences, consider using a solvent mixture like DCM/DMF/NMP (1:1:1) or adding a chaotropic agent.[3]
Problem 2: Detection of a diastereomer of the target peptide.

Symptoms:

  • Broad or split peaks during HPLC purification.

  • MS analysis shows a peak with the correct mass but a different retention time.

Causality and Solutions:

The primary cause is epimerization at the α-carbon of the activated this compound.[1] This is exacerbated by prolonged exposure to the basic environment of the coupling reaction.[1]

StrategyRationaleRecommended Action
Minimize Pre-activation Time The longer the amino acid is in its activated state in the presence of a base before being added to the resin, the greater the opportunity for the α-proton to be abstracted, leading to racemization.[1]Pre-activate the amino acid for no more than 2-5 minutes before adding it to the deprotected peptide-resin.[1]
Use a Weaker Base Stronger bases like N,N-Diisopropylethylamine (DIPEA) are more likely to cause epimerization than weaker, more sterically hindered bases.Consider replacing DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2]
Use Additives that Suppress Racemization Additives like 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-Hydroxy-7-azabenzotriazole (HOAt), can form active esters that are less prone to racemization.[2]When using carbodiimide-based coupling agents, the addition of HOBt or HOAt is crucial. For uronium/aminium reagents, those containing HOAt (like HATU) are preferred.[2][4]

Recommended Experimental Protocol: Coupling of this compound(tBu)-OH

This protocol is optimized to maximize coupling efficiency while minimizing common side reactions.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound(tBu)-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.[1]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound(tBu)-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.[1]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring:

    • Perform a qualitative Kaiser test to check for the presence of unreacted free amines.[1] A negative result (yellow beads) indicates a complete reaction.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).[1]

  • Capping (Optional but Recommended): If the Kaiser test is positive, indicating incomplete coupling, consider performing a second coupling (return to step 2) or cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Follow-up swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin with DMF deprotect->wash1 activate 4. Pre-activate Fmoc-AA + HATU + DIPEA (2-5 min) wash1->activate couple 5. Add Activated AA to Resin (2-4 hours) activate->couple kaiser 6. Perform Kaiser Test couple->kaiser wash2 7. Wash Resin (DMF, DCM) kaiser->wash2 Negative cap Optional: Cap unreacted amines or Double Couple kaiser->cap Positive complete Proceed to next cycle wash2->complete cap->wash2

Caption: Step-by-step workflow for coupling this compound.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 924(1-2), 247-254. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Peptides with O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of peptides containing O-methyl-D-threonine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the unique challenges associated with these modified peptides. The incorporation of O-methyl-D-threonine is a key strategy to enhance the metabolic stability and cell permeability of therapeutic peptides.[1] However, this modification also introduces specific purification hurdles that require careful consideration and optimized protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is O-methyl-D-threonine and why is it incorporated into peptides?

O-methyl-D-threonine is a derivative of the amino acid D-threonine where the hydroxyl group on the side chain is replaced by a methoxy group. This modification is strategically used in peptide drug design to block potential sites of metabolic degradation, thereby increasing the peptide's half-life in vivo.[1][2] The O-methylation also increases the hydrophobicity of the residue and can introduce conformational constraints, potentially leading to improved cell permeability and receptor binding affinity.[1]

Q2: How does O-methylation of D-threonine impact the overall hydrophobicity of the peptide?

The substitution of the polar hydroxyl group with a nonpolar methyl group significantly increases the hydrophobicity of the peptide.[1][3] This increased hydrophobicity is a critical factor during purification, as it will cause the peptide to have a longer retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) compared to its non-methylated counterpart.[1][4][5]

Q3: Is the O-methyl ether linkage on D-threonine stable during standard solid-phase peptide synthesis (SPPS) and cleavage conditions?

Yes, the ether linkage of the O-methyl group is generally stable under the basic conditions used for Fmoc-group removal (e.g., piperidine) and the strongly acidic conditions of standard trifluoroacetic acid (TFA)-based cleavage cocktails.[1] However, it is always good practice to monitor for any potential side reactions, especially with prolonged exposure to harsh acidic conditions.[1]

Q4: Is a special protecting group needed for the O-methyl-D-threonine side chain during Fmoc-SPPS?

No, the hydroxyl group is already "protected" by the methyl group. Therefore, no additional side-chain protection is required for O-methyl-D-threonine during Fmoc-based solid-phase peptide synthesis.[1]

II. Troubleshooting Guide

Problem 1: The target peptide peak is broad and shows poor resolution in the RP-HPLC chromatogram.

This is a frequent challenge in peptide purification and can stem from several factors, especially when dealing with hydrophobically modified peptides.

Root Cause Analysis and Step-by-Step Solutions:

  • Suboptimal Gradient: The increased hydrophobicity of the O-methylated peptide often requires a shallower gradient for effective separation from closely eluting impurities.[1]

    • Protocol:

      • Initial Analysis: Start with a standard gradient (e.g., 1% Mobile Phase B/minute).

      • Optimization: If resolution is poor, decrease the gradient slope to 0.5% B/minute or even 0.2% B/minute over the elution range of the target peptide. This extends the separation window, allowing for better resolution of impurities.

  • Inappropriate Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are crucial for achieving sharp peaks.

    • Protocol:

      • Standard Conditions: Ensure that 0.1% TFA is present in both Mobile Phase A (water) and Mobile Phase B (acetonitrile) for effective ion pairing and sharp peak shapes.[6]

      • LC-MS Compatibility: If TFA is causing ion suppression in subsequent mass spectrometry analysis, 0.1% formic acid can be a substitute, although it may lead to broader peaks.[1]

  • Peptide Aggregation: Hydrophobic peptides are prone to aggregation, which can lead to peak broadening and even sample loss.

    • Protocol:

      • Solubilization: Dissolve the crude peptide in a strong, non-aqueous solvent like neat DMSO or DMF before injection.[1]

      • Disruption of Aggregates: Gently sonicate the sample solution for a few minutes to help break up any existing aggregates.[1]

      • Injection Volume: Keep the injection volume of the strong solvent minimal to avoid solvent effects on the column.

  • Column Overload: Injecting too much crude peptide can saturate the stationary phase, leading to peak distortion.[1]

    • Protocol:

      • Load Reduction: Systematically reduce the amount of peptide injected onto the column until peak shape improves.

      • Scaling Up: For preparative purification, consider using a larger diameter column to accommodate higher sample loads.

Problem 2: Co-elution of a diastereomeric impurity with the main product.

The synthesis of peptides containing D-amino acids can sometimes lead to the formation of diastereomers due to epimerization at the α-carbon of an adjacent L-amino acid during activation and coupling.[7] These diastereomers can be challenging to separate due to their similar physicochemical properties.

Root Cause Analysis and Step-by-Step Solutions:

  • Insufficient Chromatographic Resolution: Standard RP-HPLC conditions may not be sufficient to resolve closely related diastereomers.[4]

    • Protocol: Method Optimization for Diastereomer Separation

      • Temperature Variation: Analyze the sample at different column temperatures (e.g., 30°C and 65°C). Temperature can alter the secondary structure of the peptides and their interaction with the stationary phase, potentially improving separation.[4]

      • Stationary Phase Screening: Test different reversed-phase columns (e.g., C18, C8, C4, and Phenyl-Hexyl). The subtle differences in hydrophobicity and selectivity of these stationary phases can be exploited for diastereomer separation. A C8 or C18 column is a good starting point.[4]

      • Gradient Optimization: As mentioned in Problem 1, a very shallow gradient is often key to resolving diastereomers.[4]

  • Need for Orthogonal or Chiral Chromatography: When RP-HPLC alone is insufficient, alternative or complementary techniques are necessary.

    • Orthogonal Purification Strategy:

      • Ion-Exchange Chromatography (IEX): If the diastereomers have different net charges at a specific pH (due to subtle pKa shifts), IEX can be a powerful orthogonal separation technique.[8]

      • Workflow: Perform an initial purification step using IEX to separate the diastereomers from other impurities, followed by a final polishing step with RP-HPLC.[8]

    • Chiral Chromatography:

      • Chiral Stationary Phases (CSPs): For analytical-scale separation and confirmation, HPLC columns with chiral stationary phases can be employed. These phases are designed to interact differently with stereoisomers.[9][10][11]

      • Mobile Phase Selection: Chiral separations often require specific mobile phases, such as those containing methanol and specific additives, as recommended by the column manufacturer.[11]

Problem 3: The retention time of the O-methyl-D-threonine peptide is significantly longer than anticipated.

This is a direct consequence of the increased hydrophobicity imparted by the O-methyl group.

Root Cause Analysis and Step-by-Step Solutions:

  • Increased Hydrophobicity: The replacement of a hydroxyl group with a methyl group leads to a substantial increase in the peptide's hydrophobicity.[1][3]

    • Protocol: Adjusting for Increased Retention

      • Modify Gradient: Start the gradient at a higher initial percentage of Mobile Phase B and/or increase the final percentage of Mobile Phase B.

      • Change Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may be more suitable than a C18 column.[1]

      • Increase Temperature: Running the separation at a higher temperature can sometimes reduce retention times.

III. Key Experimental Protocols

Validated RP-HPLC Purification Protocol for O-methyl-D-threonine Peptides

This protocol provides a robust starting point for the purification of peptides containing O-methyl-D-threonine.

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF to a concentration of 10-20 mg/mL.[1]

  • If the peptide is readily soluble, Mobile Phase A can be used as the solvent.[1]

2. HPLC System and Column:

  • System: A preparative or semi-preparative HPLC system.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be beneficial.[1]

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Chromatographic Method:

ParameterAnalytical RunPreparative Run
Flow Rate 1 mL/minDependent on column diameter
Gradient 5-65% B over 30 minStart with a shallow gradient (e.g., 0.5% B/min)
Detection 220 nm220 nm and 280 nm
Column Temp. Ambient or 40°CAmbient or 40°C

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

6. Post-Purification:

  • Pool the pure fractions.

  • Lyophilize to obtain the final purified peptide.

IV. Visualization of Concepts

Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for peptides containing O-methyl-D-threonine.

Purification_Strategy Purification Strategy for O-methyl-D-threonine Peptides start Crude Peptide analytical_hplc Analytical RP-HPLC (C18, 0.1% TFA) start->analytical_hplc check_purity Purity > 95%? analytical_hplc->check_purity check_impurities Co-eluting Impurities? check_purity->check_impurities No final_product Pure Peptide check_purity->final_product Yes optimize_gradient Optimize Gradient (Shallow Gradient, Temp) check_impurities->optimize_gradient Yes change_column Change Stationary Phase (C8, C4, Phenyl) check_impurities->change_column No, but broad peak optimize_gradient->analytical_hplc Re-analyze orthogonal_purification Orthogonal Purification (Ion-Exchange) optimize_gradient->orthogonal_purification Still co-eluting chiral_hplc Chiral HPLC for Diastereomer Analysis optimize_gradient->chiral_hplc Suspect Diastereomers change_column->analytical_hplc Re-analyze orthogonal_purification->analytical_hplc Polish with RP-HPLC

Sources

Improving dissolution of Fmoc-O-methyl-D-threonine for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of Fmoc-O-methyl-D-threonine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust solutions for incorporating this sterically hindered amino acid.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and use of this compound.

Q1: Why is my this compound not dissolving in DMF?

A1: Several factors can contribute to the poor solubility of this compound in N,N-Dimethylformamide (DMF). The bulky Fmoc group can lead to aggregation through π-π stacking interactions.[1] Furthermore, the hydrophobicity of the O-methyl and the inherent steric hindrance of the threonine derivative reduce its affinity for polar aprotic solvents like DMF.[1][2] The quality of the DMF is also critical; degradation over time to dimethylamine can affect solubility and reactivity.[1]

Q2: Are there better solvent alternatives to DMF for this amino acid?

A2: Yes. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power, particularly for hydrophobic and sterically hindered peptides.[1][3][4][5] Dimethyl sulfoxide (DMSO) is another excellent solvent for many challenging Fmoc-amino acids.[1] For particularly difficult cases, solvent mixtures can be highly effective. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylenecarbonate has been shown to improve solubility.[1] Research into greener binary solvent mixtures, such as those containing DMSO and ethyl acetate, is also ongoing.[1]

Q3: Can I use heat to help dissolve this compound?

A3: Gentle warming to approximately 37-40°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[1][2] However, it is crucial to avoid prolonged or excessive heating, as this can lead to degradation of the amino acid or other undesirable side reactions.[1][2]

Q4: What are the primary challenges when coupling this compound?

A4: The main challenge is steric hindrance. The bulky O-methyl group, combined with the β-branching of the threonine side chain and the N-terminal Fmoc group, can significantly slow down the coupling reaction. This can lead to incomplete coupling and the formation of deletion sequences. Standard coupling reagents may not be sufficiently reactive to achieve a complete and efficient reaction.[6]

Q5: How does the side-chain O-methyl group affect the synthesis process?

A5: The O-methyl group serves as a permanent protecting group for the hydroxyl function of threonine, preventing side reactions such as O-acylation during synthesis.[7] However, this modification increases the steric bulk of the amino acid, which is the primary cause of dissolution and coupling difficulties.

Section 2: Troubleshooting Guide: From Dissolution to Coupling

This section provides a systematic approach to overcoming the challenges associated with this compound.

Issue 1: Poor Dissolution of the Amino Acid

If you are experiencing difficulty dissolving this compound, follow this tiered approach.

Workflow for Improving Dissolution

Dissolution_Workflow A Start: Weigh this compound B Add primary solvent (DMF or NMP) A->B C Vortex / Agitate B->C D Is it fully dissolved? C->D E Sonicate for 5-10 minutes D->E No J Proceed to Coupling D->J Yes F Is it fully dissolved? E->F G Gently warm to 37°C F->G No F->J Yes H Is it fully dissolved? G->H I Prepare a co-solvent mixture (e.g., add DMSO) H->I No H->J Yes I->J

Caption: Stepwise workflow for dissolving this compound.

Detailed Protocols for Dissolution

Protocol 1: Standard Dissolution with Physical Agitation

  • Add the desired volume of high-quality DMF or NMP to the vial containing the Fmoc-amino acid.

  • Vortex the vial vigorously for 1-2 minutes.[1]

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes to break up aggregates.[1]

  • If solubility remains an issue, gently warm the solution to 37°C with intermittent vortexing.[1]

  • Once dissolved, use the solution immediately for the coupling reaction to prevent potential precipitation.

Protocol 2: Using Co-solvents

  • Prepare a stock solution of the Fmoc-amino acid in a small amount of DMSO (e.g., 100 mg/mL).

  • In a separate vial, add the required volume of DMF or NMP for the coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF/NMP.

  • Vortex the mixture thoroughly to ensure it is homogeneous before adding it to the resin.[1]

Issue 2: Incomplete Coupling Reactions

Due to steric hindrance, a more potent activation strategy is often required for this compound.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for sterically hindered amino acids. Standard carbodiimide-based methods are often inefficient.[6]

Coupling ReagentAdditiveBase (equiv.)Key Advantages
HATU HOAtDIPEA or NMM (3-4)Highly efficient for hindered couplings, including N-methyl amino acids.[8]
HCTU -DIPEA or NMM (3-4)Higher reaction rates compared to HBTU, effective for difficult sequences.[8]
PyBOP -DIPEA or NMM (3-4)Well-established phosphonium salt reagent, good for hindered couplings.
COMU (Internal Oxyma)DIPEA or NMM (3-4)High efficiency comparable to HATU with improved safety and solubility profile.[8]

Note: DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine.

Logical Flow for Optimizing Coupling

Coupling_Logic Start Start: Fmoc Deprotection Complete Prep_AA Prepare this compound solution (see dissolution guide) Start->Prep_AA Activate Activate with potent coupling reagent (e.g., HATU/HOAt) Prep_AA->Activate Couple Add activated amino acid to resin Increase coupling time (e.g., 2-4 hours) Activate->Couple Test Perform Kaiser Test Couple->Test Success Coupling Complete Proceed to next cycle Test->Success Negative Failure Incomplete Coupling Detected Test->Failure Positive Recouple Perform a second coupling (double couple) Failure->Recouple Cap Cap unreacted amines (e.g., Acetic Anhydride/DIPEA) Failure->Cap Alternative Recouple->Test Cap->Success

Caption: Decision workflow for coupling sterically hindered amino acids.

Protocol 3: Optimized Coupling for Hindered Amino Acids
  • Resin Preparation : Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed.[3][9]

  • Activation : In a separate vial, dissolve this compound (4 equivalents) and a suitable activator like HATU (3.8 equivalents) in your chosen solvent (DMF, NMP, or a co-solvent mixture).[10] Add a tertiary base such as DIPEA or NMM (6-8 equivalents). Allow for a short pre-activation period of 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time : Allow the coupling to proceed for an extended period, typically 2 to 4 hours at room temperature. For extremely difficult couplings, this time can be extended further.

  • Monitoring : After the coupling, wash the resin and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Troubleshooting :

    • If the test is positive, indicating incomplete coupling, perform a second coupling (a "double couple") with a freshly prepared solution of activated amino acid.[7]

    • Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[7]

Section 3: Advanced Strategies for Difficult Sequences

When dealing with sequences prone to aggregation, further interventions may be necessary.

  • Chaotropic Salts : Before coupling, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to disrupt secondary structures like β-sheets that cause aggregation.[1]

  • Pseudoproline Dipeptides : If the sequence allows, incorporating a pseudoproline dipeptide can disrupt aggregation by breaking up the hydrogen-bonding patterns that lead to β-sheet formation.[11]

  • Backbone Protection : The use of backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aggregation by sterically hindering the formation of interchain hydrogen bonds.[12]

By systematically addressing both the dissolution and coupling challenges, the successful incorporation of this compound into complex peptide sequences can be reliably achieved.

References
  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nature. (2019). Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface. Retrieved from [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

Sources

Stability of O-methyl ether during repeated Fmoc deprotection cycles

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing O-methylated amino acids—specifically O-methyl-tyrosine (Tyr(Me)), O-methyl-serine (Ser(Me)), and O-methyl-threonine (Thr(Me))—in their solid-phase peptide synthesis (SPPS) workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of the O-methyl ether protecting group during repeated Fmoc deprotection cycles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the use of O-methylated amino acids in Fmoc-based SPPS.

Q1: How stable is the O-methyl ether protecting group to standard Fmoc deprotection conditions?

A1: The O-methyl ether is generally considered a stable and robust protecting group under the standard basic conditions used for Fmoc removal (typically 20% piperidine in DMF).[1] Unlike more labile protecting groups, the methyl ether is not prone to cleavage via the β-elimination mechanism that removes the Fmoc group.[2][3] Its stability is a key advantage, making it suitable for the synthesis of long or complex peptides that require numerous deprotection cycles.

Q2: What are the primary advantages of using an O-methyl ether protecting group for Tyr, Ser, or Thr side chains?

A2: The primary advantages include:

  • High Stability: As mentioned, it is highly stable to the basic conditions of Fmoc deprotection and compatible with most coupling reagents.[1]

  • Orthogonality: It offers an orthogonal protection strategy, as it is stable to the mild basic conditions used for Fmoc removal but can be cleaved under different, harsher acidic conditions if required, although it is often intended to remain on the final peptide.[4][5]

  • Prevention of Side Reactions: It effectively prevents unwanted O-acylation of the hydroxyl group on the amino acid side chain during peptide coupling steps.[6]

  • Enhanced Solubility: The presence of the methoxy group can sometimes enhance the solubility of the protected amino acid derivative.[7]

Q3: Are there any known side reactions or degradation pathways for O-methyl ethers during Fmoc-SPPS?

A3: While generally stable, minor degradation can occur under certain circumstances. The primary, albeit infrequent, side reaction of concern is potential demethylation. This is not typically caused by the piperidine used for Fmoc deprotection but can be a minor issue during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), especially with prolonged exposure.[1] For Ser(Me) and Thr(Me), there is a theoretical risk of β-elimination under harsh basic conditions, though this is less common than with their O-tert-butyl protected counterparts.[8]

Q4: Is it necessary to modify standard Fmoc deprotection protocols when using O-methylated amino acids?

A4: For the most part, standard protocols do not need significant modification. A typical cycle of 20% piperidine in DMF for 3-20 minutes is usually sufficient and safe for the O-methyl ether.[9] However, for sensitive sequences or very long peptides requiring extended deprotection times, it is always prudent to monitor for any potential side products.

Q5: How can I detect potential degradation of the O-methyl ether on my peptide?

A5: The most effective method is mass spectrometry (MS) analysis of the crude peptide after cleavage. Look for mass signals corresponding to the peptide minus 14 Da (loss of CH₂) per potential demethylation event. For β-elimination from Ser(Me) or Thr(Me), you would look for a mass loss of 32 Da (loss of CH₃OH). High-performance liquid chromatography (HPLC) can also be used to resolve and quantify the desired product from any byproducts.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of peptides containing O-methylated residues.

Problem 1: Mass spectrometry of the crude peptide shows a minor peak at -14 Da from the expected mass.
  • Potential Cause: Partial demethylation of an O-methylated residue.

  • Underlying Mechanism: While the methyl ether is robust against the basic piperidine solution, it can be susceptible to cleavage by strong acids during the final deprotection and cleavage from the resin. This is particularly true if strong nucleophiles (scavengers) are present that can facilitate an SN2 attack on the methyl group.

  • Troubleshooting Steps & Solutions:

    • Optimize Cleavage Conditions: Reduce the cleavage time to the minimum required for complete removal of other side-chain protecting groups and cleavage from the resin. For many standard resins and protecting groups, 1.5 to 2 hours in a standard TFA cocktail is sufficient.[9]

    • Adjust Scavenger Cocktail: Certain scavengers can be more aggressive. While common scavengers like water and triisopropylsilane (TIS) are generally safe, consider the specific sequence and other protecting groups. If demethylation is a persistent issue, a systematic evaluation of the scavenger composition may be necessary.

    • Verify Reagent Quality: Ensure the TFA used for cleavage is fresh and free from impurities that might catalyze demethylation.

Problem 2: HPLC analysis shows a leading shoulder or a distinct, more hydrophobic peak alongside the main product peak.
  • Potential Cause: Formation of a deletion sequence due to incomplete Fmoc deprotection in a preceding cycle.

  • Underlying Mechanism: This is not a direct issue with the stability of the O-methyl ether but rather a general SPPS problem that can be exacerbated in sequences prone to aggregation.[1][10] If the growing peptide chain aggregates on the resin, the Fmoc group can become sterically inaccessible to the piperidine, leading to incomplete deprotection. The subsequent coupling step fails at that site, resulting in a deletion.

  • Troubleshooting Steps & Solutions:

    • Modify Deprotection Reagent: For difficult sequences, consider using a stronger deprotection base or a combination of bases. A solution of 2% DBU and 2% piperidine in DMF can be more effective at deprotecting sterically hindered Fmoc groups.

    • Increase Deprotection Time/Temperature: Extending the deprotection time or performing the deprotection at a slightly elevated temperature (e.g., 30-35 °C) can improve efficiency. However, be mindful that prolonged exposure to base and heat can increase the risk of other side reactions.[11]

    • Incorporate Chaotropic Agents: Adding a small amount of a chaotropic salt (e.g., LiCl) to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.

    • Utilize UV Monitoring: If your synthesizer is equipped with a UV detector, monitor the Fmoc deprotection in real-time to ensure the reaction goes to completion.[10][11] The characteristic absorbance of the dibenzofulvene-piperidine adduct can be used to quantify the extent of Fmoc removal.

Section 3: Experimental Protocols & Data

Protocol 3.1: Standard Fmoc Deprotection Cycle

This protocol is suitable for the vast majority of sequences containing Tyr(Me), Ser(Me), or Thr(Me).

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Pre-wash: Wash the resin with DMF (3x).

  • Fmoc Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF.

    • Perform an initial treatment for 3 minutes.

    • Drain and perform a second treatment for 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene adduct.

  • Confirmation (Optional): Perform a Kaiser test or other qualitative ninhydrin test to confirm the presence of a free primary amine.

Data Summary: O-Methyl Ether Stability

While extensive quantitative data on the rate of demethylation during Fmoc deprotection is not widely published due to the high stability of the group, the general consensus in the field is that cleavage is negligible under standard conditions. The primary concern remains potential side reactions during the final acid cleavage step.

Protecting GroupResidueStability to 20% Piperidine/DMFPotential Side Reactions (Conditions)
Methyl (Me) TyrosineHigh Partial Demethylation (Prolonged strong acid cleavage, e.g., TFA)[1]
Methyl (Me) SerineHigh β-elimination (Harsh basic conditions, elevated temperature)[8]
Methyl (Me) ThreonineHigh β-elimination (Harsh basic conditions, elevated temperature)[8]

Section 4: Visualizing the Chemistry

Diagram 4.1: Fmoc Deprotection Mechanism

This diagram illustrates the base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagent cluster_2 Intermediates & Byproducts cluster_3 Deprotected Peptide Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion + Piperidine (Base) Piperidine Piperidine Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Diagram 4.2: Troubleshooting Logic Flow

This workflow provides a decision-making tree for diagnosing issues related to O-methyl ether stability.

Troubleshooting_Flow Start Analyze Crude Peptide (HPLC/MS) Mass_Check Mass Spectrum Correct? Start->Mass_Check Purity_Check HPLC Purity Acceptable? Mass_Check->Purity_Check Yes Mass_Loss_14 Peak at M-14 Da? Mass_Check->Mass_Loss_14 No Extra_Peaks Deletion Peaks Present? Purity_Check->Extra_Peaks No Success Synthesis Successful Purity_Check->Success Yes Mass_Loss_14->Purity_Check No Demethylation Potential Demethylation during Cleavage Mass_Loss_14->Demethylation Yes Extra_Peaks->Success No Incomplete_Deprotection Incomplete Fmoc Deprotection Extra_Peaks->Incomplete_Deprotection Yes Optimize_Cleavage Action: Optimize Cleavage (Time, Scavengers) Demethylation->Optimize_Cleavage Optimize_Deprotection Action: Optimize Deprotection (Reagent, Time, Temp) Incomplete_Deprotection->Optimize_Deprotection

Caption: Troubleshooting workflow for O-methyl ether peptides.

References

  • Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem.

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • Fmoc Amino Acids for SPPS. AltaBioscience.

  • Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. PubMed.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.

  • Protecting Groups in Peptide Synthesis. Biosynth.

  • Sustainable Approaches in Solid-phase Peptide Synthesis (SPPS). Royal Society of Chemistry.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.

  • Fmoc-O-methyl-L-tyrosine. Chem-Impex.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.

  • Methods for Removing the Fmoc Group. ResearchGate.

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health.

  • Amino Acid Sidechain Deprotection. AAPPTec.

  • Side reactions associated with N-Methyl-L-threonine in peptide synthesis. Benchchem.

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Royal Society of Chemistry.

  • Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. PubMed Central.

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate.

  • Spps and side reactions in peptide synthesis. Slideshare.

  • Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. ResearchGate.

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.

  • Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.

  • Methods for Removing the Fmoc Group. Springer Nature Experiments.

  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA.

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • KEGG PATHWAY Database. KEGG.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming O-methyl-D-threonine Incorporation: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide and protein therapeutics, the incorporation of non-canonical amino acids is a cornerstone of innovation, bestowing enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, O-methyl-D-threonine stands out for its ability to introduce conformational constraints and protect against enzymatic degradation. However, the successful incorporation of this modified residue is a critical checkpoint that demands rigorous analytical validation. This guide provides an in-depth, NMR-centric comparison of analytical methodologies for confirming the presence and stereochemical integrity of O-methyl-D-threonine in synthetic peptides, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond Simple Sequence Verification

Confirming the incorporation of a modified amino acid like O-methyl-D-threonine transcends routine sequence analysis. The core analytical questions are:

  • Presence: Has the O-methyl-D-threonine been incorporated at the correct position in the peptide sequence?

  • Integrity: Has the O-methyl group remained intact throughout the synthesis and purification process?

  • Stereochemistry: Has the D-threonine configuration been preserved, or has racemization occurred?

This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for answering these questions, while objectively comparing its performance against alternative and complementary techniques such as Mass Spectrometry (MS) and Edman Degradation.

The Power of NMR Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level structural information of molecules in solution. For the confirmation of O-methyl-D-threonine incorporation, a suite of NMR experiments can provide irrefutable evidence.

Key NMR Signatures of O-methyl-D-threonine

The unique structural features of O-methyl-D-threonine give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The most telling of these is the O-methyl group, which provides a distinct spectroscopic handle.

Group ¹H Chemical Shift (ppm, estimated) ¹³C Chemical Shift (ppm, estimated) Notes
O-Methyl (CH₃)3.2 - 3.458 - 60A sharp singlet in ¹H NMR, easily distinguishable from other methyl groups.
α-CH4.1 - 4.360 - 62
β-CH3.8 - 4.078 - 80
γ-CH₃1.1 - 1.318 - 20

Note: Chemical shifts are environment-dependent and can vary based on the surrounding amino acid sequence and solvent conditions. The provided values are estimates based on data for similar structures.

A Multi-dimensional NMR Approach for Confirmation

A comprehensive NMR analysis for confirming O-methyl-D-threonine incorporation involves a series of 1D and 2D experiments.

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

subgraph "cluster_1D" { label="1D NMR"; style="rounded"; bgcolor="#E8F0FE"; "1H_NMR" [label="¹H NMR"]; "13C_NMR" [label="¹³C NMR"]; }

subgraph "cluster_2D" { label="2D NMR"; style="rounded"; bgcolor="#E6F4EA"; "COSY" [label="COSY"]; "HSQC" [label="HSQC"]; "HMBC" [label="HMBC"]; "NOESY_ROESY" [label="NOESY/ROESY"]; }

"1H_NMR" -> "COSY" [label="Proton-Proton\nCorrelations"]; "1H_NMR" -> "HSQC" [lhead="cluster_2D"]; "13C_NMR" -> "HSQC" [lhead="cluster_2D"]; "HSQC" -> "HMBC" [label="Long-Range\nCorrelations"]; "COSY" -> "NOESY_ROESY" [label="Spatial\nProximity"]; }

Figure 1: A typical NMR workflow for the structural confirmation of a modified peptide.

Experimental Protocol: NMR Analysis of a Peptide Containing O-methyl-D-threonine

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum. Look for a singlet in the 3.2-3.4 ppm region, which is characteristic of the O-methyl protons. Integrate this signal to confirm the presence of three protons.

  • ¹³C NMR: Acquire a 1D ¹³C NMR spectrum. Identify a signal in the 58-60 ppm range, corresponding to the O-methyl carbon.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within a spin system. A COSY spectrum will show correlations between the α-H, β-H, and γ-CH₃ protons of the O-methyl-D-threonine residue, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.[1][2] The HSQC spectrum will show a cross-peak between the O-methyl protons (¹H at ~3.3 ppm) and the O-methyl carbon (¹³C at ~59 ppm), providing unambiguous evidence of the O-methyl group.[1] Other cross-peaks will confirm the assignments for the α, β, and γ positions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart.[1] An HMBC spectrum can be used to place the O-methyl-D-threonine residue within the peptide sequence by observing correlations from its protons to the carbonyl carbons of neighboring residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons.[3] For confirming the D-stereochemistry, specific NOE patterns between the protons of O-methyl-D-threonine and the protons of the adjacent amino acids can be indicative of the local conformation, which is influenced by the stereocenter.

Alternative and Complementary Techniques: A Comparative Overview

While NMR provides the most detailed structural information, other techniques are valuable for routine analysis and for providing complementary data.

Mass Spectrometry (MS): The Sensitivity Champion

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the peptide and its fragments.[3]

Key MS Signatures of O-methyl-D-threonine Incorporation:

  • Intact Mass: The molecular weight of the peptide will be 14.01565 Da higher than the corresponding peptide with an unmodified threonine residue (mass difference between -OCH₃ and -OH).

  • MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), peptides are fragmented to reveal sequence information.[4] For a peptide containing O-methyl-D-threonine, one might observe a characteristic neutral loss of 32 Da (methanol) or 60 Da (methoxyacetaldehyde) from the precursor or fragment ions. The b- and y-ion series will pinpoint the location of the modified residue within the peptide sequence.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve a small amount of the peptide (picomole to femtomole range) in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column to separate the target peptide from impurities.

  • MS Analysis: The eluting peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio is measured.

  • MS/MS Analysis: The ion corresponding to the target peptide is isolated and fragmented (e.g., by collision-induced dissociation), and the masses of the fragment ions are measured.

Edman Degradation: The Classic Sequencing Tool

Edman degradation is a chemical method for sequentially removing amino acids from the N-terminus of a peptide.[4][5]

Applicability to O-methyl-D-threonine:

  • Sequencing: Edman degradation can determine the position of the modified residue in the sequence. Since the O-methylation is on the side chain, it should not interfere with the N-terminal chemistry of the Edman degradation process.

  • Identification: The phenylthiohydantoin (PTH) derivative of O-methyl-D-threonine will have a unique retention time in the subsequent HPLC analysis, which would need to be established with a standard.

Experimental Protocol: Automated Edman Degradation

  • Sample Preparation: The purified peptide is immobilized on a solid support.

  • Sequential Degradation: The sample is subjected to automated cycles of coupling with phenyl isothiocyanate, cleavage of the N-terminal residue, and conversion to the PTH-amino acid.

  • HPLC Analysis: The collected PTH-amino acid from each cycle is identified by reverse-phase HPLC by comparing its retention time to that of known standards.

Peptide Hydrolysis and Chiral Gas Chromatography (GC): The Stereochemistry Arbiter

To definitively confirm the D-stereochemistry of the incorporated threonine, the peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral GC.

Experimental Protocol: Chiral GC Analysis

  • Peptide Hydrolysis: The peptide is completely hydrolyzed to its constituent amino acids, typically by heating in 6N HCl. It is important to use conditions that minimize racemization.

  • Derivatization: The amino acids in the hydrolysate are converted to volatile derivatives.

  • Chiral GC Analysis: The derivatized amino acids are separated on a chiral GC column, which can resolve the D- and L-enantiomers of each amino acid.

  • Detection: The separated amino acids are detected, typically by a flame ionization detector (FID) or a mass spectrometer. The retention time of the O-methyl-D-threonine derivative is compared to that of a synthetic standard.

Comparative Analysis of Methodologies

Feature NMR Spectroscopy Mass Spectrometry Edman Degradation Peptide Hydrolysis + Chiral GC
Information Provided Unambiguous structure, connectivity, stereochemistryMolecular weight, sequence, location of modificationN-terminal sequence, location of modificationAmino acid composition, stereochemistry
Sensitivity Low (mg)High (fmol-pmol)Moderate (pmol)Moderate (nmol)
Specificity Very HighHighHighVery High
Sample Throughput LowHighModerateModerate
Experimental Complexity HighModerateModerateHigh
Destructive? NoYesYesYes

dot graph "Method_Selection" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368"];

"Start" [label="Confirm O-methyl-D-threonine\nIncorporation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; "NMR_Decision" [label="Need Unambiguous\nStructural Proof?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC, NOESY)", fillcolor="#E6F4EA", fontcolor="#202124"]; "MS_Decision" [label="Routine Screening or\nLow Sample Amount?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [label="Mass Spectrometry\n(Intact Mass & MS/MS)", fillcolor="#E6F4EA", fontcolor="#202124"]; "Edman_Decision" [label="Need N-terminal\nSequence Confirmation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Edman" [label="Edman Degradation", fillcolor="#E6F4EA", fontcolor="#202124"]; "Chiral_GC_Decision" [label="Need Definitive\nStereochemistry?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_GC" [label="Peptide Hydrolysis + Chiral GC", fillcolor="#E6F4EA", fontcolor="#202124"]; "End" [label="Incorporation Confirmed", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

"Start" -> "NMR_Decision"; "NMR_Decision" -> "NMR" [label="Yes"]; "NMR_Decision" -> "MS_Decision" [label="No"]; "NMR" -> "End"; "MS_Decision" -> "MS" [label="Yes"]; "MS_Decision" -> "Edman_Decision" [label="No"]; "MS" -> "End"; "Edman_Decision" -> "Edman" [label="Yes"]; "Edman_Decision" -> "Chiral_GC_Decision" [label="No"]; "Edman" -> "End"; "Chiral_GC_Decision" -> "Chiral_GC" [label="Yes"]; "Chiral_GC_Decision" -> "End" [label="No"]; "Chiral_GC" -> "End"; }

Figure 2: Decision-making workflow for selecting the appropriate analytical method.

Conclusion: An Integrated Approach for Robust Validation

While NMR spectroscopy stands as the most powerful and definitive method for confirming the incorporation and structural integrity of O-methyl-D-threonine, a multi-faceted analytical approach provides the most robust validation. For routine screening and confirmation of molecular weight, mass spectrometry is the method of choice due to its high sensitivity and throughput. Edman degradation offers a reliable method for confirming the N-terminal sequence and the position of the modified residue. For absolute confirmation of stereochemistry, peptide hydrolysis followed by chiral GC is indispensable.

Ultimately, the choice of analytical technique will depend on the specific requirements of the research, the amount of sample available, and the level of structural detail required. However, for a comprehensive and irrefutable confirmation of O-methyl-D-threonine incorporation, a well-executed series of NMR experiments is the gold standard, providing the highest level of scientific integrity and confidence in the final product.

References

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. [Link]

  • Sinha, K., Jen-Jacobson, L., & Rule, G. S. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Biochemistry, 50(47), 10189–10191. [Link]

  • SpectraBase. (n.d.). N-Benzoyl-D-threo-o-methylthreonine. [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]

  • Mascot. (n.d.). Peptide fragmentation. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • University of California, Davis. (n.d.). NOESY and ROESY. [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349–391. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). peptide nmr. [Link]

  • PNAS. (1966). SYSTEMATIC ANALYSIS OF CHEMICAL SHIFTS IN THE NUCLEA MAGNETIC RESONANCE SPECTRA OF PEPTIDE CHAINS, I. GLYCINE-CONTAINING DIPEPTI. 55(5), 1199-1205. [Link]

  • ResearchGate. (2015). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. [Link]

  • ResearchGate. (2003). 400.1 MHz H-NMR spectra of threonine Schiff base in DMSO-d 6. [Link]

  • OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins. [Link]

  • NIH. (2007). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. [Link]

  • YouTube. (2019, December 18). Edman degradation | Edman Sequencing. [Link]

  • Shimadzu. (n.d.). Theory of Edman Sequencing. [Link]

  • YouTube. (2019, December 18). Edman degradation | Edman Sequencing. [Link]

  • MetwareBio. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis. [Link]

  • NIH. (1963). EFFECT OF O-METHYL-dl-THREONINE AND O-METHYL-dl-SERINE ON GROWTH AND PROTEIN SYNTHESIS IN ESCHERICHIA COLI. [Link]

  • TCU Digital Repository. (2022, May 2). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”. [Link]

  • Google Patents. (2013). CN103450040A - Synthesis method of D-threonine.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). [Link]

  • NIH. (n.d.). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. [Link]

  • ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. [Link]

Sources

Navigating the Labyrinth of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development and proteomics, the analysis of peptides containing unnatural amino acids is a critical challenge. O-methyl-D-threonine, a modified amino acid, presents a unique analytical puzzle. Its incorporation into peptide therapeutics can enhance stability and efficacy, but its characterization demands a sophisticated understanding of mass spectrometry techniques. This guide provides a deep, comparative analysis of the primary fragmentation methodologies—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for peptides bearing this modification. By understanding the underlying principles and experimental nuances of each technique, researchers can select the optimal strategy for unambiguous identification and localization of O-methyl-D-threonine.

The Challenge of O-methyl-D-threonine: A Subtle Distinction

The primary difficulty in analyzing peptides with O-methyl-D-threonine lies in distinguishing it from other isobaric or near-isobaric modifications and in pinpointing its exact location within a peptide sequence. The addition of a methyl group to the threonine side chain results in a mass shift of +14.01565 Da. While seemingly straightforward, this modification can be confounded by other modifications or amino acid substitutions with similar mass shifts, necessitating high-resolution mass spectrometry for accurate mass determination.[1] Furthermore, the fragmentation behavior of the methylated threonine side chain is altered compared to its unmodified counterpart, providing both a challenge and an opportunity for specific identification.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is paramount for the successful analysis of modified peptides. Each method imparts energy to the peptide ions in a different manner, resulting in distinct fragmentation patterns that can reveal different aspects of the peptide's structure.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods where peptide ions are accelerated and collided with an inert gas.[2][3] This collision energy is converted into vibrational energy, leading to the fragmentation of the most labile bonds, primarily the peptide backbone, to produce b- and y-type ions.[2][3]

For peptides containing O-methyl-D-threonine, CID and HCD are expected to produce a rich series of b- and y-ions, allowing for sequence determination. However, the key to identifying the modification lies in the fragmentation of the side chain itself. Unmodified threonine is known to undergo a characteristic neutral loss of acetaldehyde (44 Da) under CID conditions.[4] In contrast, for O-methyl-threonine, a characteristic neutral loss of methanol (CH₃OH, 32.02621 Da) is the anticipated dominant side-chain fragmentation pathway. This is analogous to the fragmentation of O-methylated serine, which also shows a neutral loss of methanol.[5]

Table 1: Predicted Characteristic Neutral Losses in CID/HCD

Amino AcidPrecursor IonCharacteristic Neutral LossMass of Neutral Loss (Da)
Threonine[M+H]⁺Acetaldehyde (C₂H₄O)44.02621
O-methyl-D-threonine[M+H]⁺Methanol (CH₄O)32.02621

This difference in neutral loss provides a powerful diagnostic tool for distinguishing between the modified and unmodified threonine residues. HCD, performed in an Orbitrap mass analyzer, offers the advantage of high-resolution fragment ion detection, which can be critical for resolving closely spaced fragment ions and accurately measuring the mass of the neutral loss.[3]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide ion.[6] This process induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions.[2] A key advantage of ETD is that it is a "gentle" technique that tends to preserve post-translational modifications on the amino acid side chains.[2][6]

For peptides containing O-methyl-D-threonine, ETD is expected to produce a comprehensive series of c- and z-ions, allowing for confident sequencing. Crucially, the O-methyl group on the threonine side chain is likely to remain intact on the fragment ions. This preservation of the modification is invaluable for pinpointing the exact location of the O-methyl-D-threonine residue within the peptide sequence, especially in cases where multiple potential modification sites exist. While some side-chain losses can occur in ETD, they are generally less pronounced than in CID or HCD.[4]

Table 2: Comparison of Fragmentation Techniques for Peptides with O-methyl-D-threonine

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Side Chain Fragmentation Prone to neutral loss of methanol (32 Da)Prone to neutral loss of methanol (32 Da)Modification is largely preserved
Localization of Modification Inferred from mass shifts in b/y ions and neutral lossInferred from mass shifts in b/y ions and neutral lossDirectly observed on c/z fragment ions
Ideal Precursor Charge State Low to moderate (e.g., 2+, 3+)Low to moderate (e.g., 2+, 3+)Higher charge states (≥3+)
Instrumentation Ion traps, Q-TOFs, Triple QuadrupolesOrbitrap-based instrumentsInstruments with ETD capability (e.g., Orbitrap, FT-ICR)

Experimental Workflow and Protocols

A robust experimental design is crucial for the successful analysis of peptides containing O-methyl-D-threonine. The following provides a general workflow and key considerations.

Mass_Spec_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis with O-methyl-D-threonine Purification RP-HPLC Purification Peptide_Synthesis->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS MS1 MS1 Scan (Precursor Ion Selection) LC_MS->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Database_Search Database Search/ De Novo Sequencing MS2->Database_Search Spectrum_Interpretation Manual Spectrum Interpretation Database_Search->Spectrum_Interpretation Localization Modification Site Localization Spectrum_Interpretation->Localization

Caption: General workflow for the analysis of synthetic peptides containing O-methyl-D-threonine.

Protocol 1: Sample Preparation of Synthetic Peptide
  • Peptide Synthesis: Synthesize the peptide containing O-methyl-D-threonine using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure sample for mass spectrometry analysis.

  • Quantification: Accurately determine the concentration of the purified peptide solution using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains aromatic residues, or a colorimetric assay).

Protocol 2: LC-MS/MS Analysis
  • Chromatography:

    • Inject an appropriate amount of the purified peptide (e.g., 100 fmol to 1 pmol) onto a C18 reversed-phase column.

    • Use a gradient of increasing acetonitrile in water with 0.1% formic acid to elute the peptide.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire MS1 scans over a relevant m/z range to detect the precursor ion of the O-methyl-D-threonine containing peptide.

    • Use a data-dependent acquisition (DDA) method to select the precursor ion for fragmentation.

    • Perform MS/MS analysis using CID, HCD, and/or ETD.

      • For CID/HCD: Use a normalized collision energy of 25-35%.

      • For ETD: Ensure the precursor ion has a charge state of at least 3+ for optimal fragmentation.

Decision-Making Framework for Method Selection

The optimal fragmentation strategy depends on the specific research question.

Decision_Framework Start Goal of Analysis Confirm_Identity Confirm Peptide Identity and Presence of Modification Start->Confirm_Identity Is the primary goal confirmation? Localize_Modification Precisely Localize the Modification Site Start->Localize_Modification Is precise localization critical? CID_HCD Use CID or HCD Confirm_Identity->CID_HCD Look for characteristic neutral loss of methanol (32 Da) ETD Use ETD Localize_Modification->ETD Preserve the modification on fragment ions Complementary Use a Combination of CID/HCD and ETD CID_HCD->Complementary ETD->Complementary

Caption: A decision-making framework for selecting the appropriate fragmentation method.

Conclusion

The mass spectrometric analysis of peptides containing O-methyl-D-threonine requires a nuanced approach. While CID and HCD can provide strong evidence for the presence of the modification through the characteristic neutral loss of methanol, ETD offers unparalleled confidence in localizing the modification to a specific residue by preserving the side chain. For the most comprehensive characterization, a combination of these techniques is recommended. By understanding the fragmentation behavior of this unnatural amino acid under different activation methods, researchers can develop robust analytical strategies to accelerate the development of novel peptide-based therapeutics.

References

  • J Am Soc Mass Spectrom. (2014). A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. [Link]

  • Google Patents. (2012). EP2456910A1 - Differentiation of isobaric amino acids and other species.
  • Taouatas, N., et al. (2009). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. [Link]

  • Lee, S., et al. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. PMC. [Link]

  • Zhang, K., et al. (2008). MS/MS/MS reveals false positive identification of histone serine methylation. PMC. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • Wikipedia. Isobaric labeling. [Link]

  • Gnad, F., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. PMC. [Link]

  • Zhang, W., et al. (2013). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. PMC. [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Liu, X., et al. (2024). ETD-Based Proteomic Profiling Improves Arginine Methylation Identification and Reveals Novel PRMT5 Substrates. PubMed. [Link]

  • Kim, G., et al. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. PMC. [Link]

  • Lee, Y. M., & Lee, Y. J. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Sridhara, V., et al. (2012). Increasing peptide identifications and decreasing search times for ETD spectra by pre-processing and calculation of parent precursor charge. PMC. [Link]

  • Rose, C. M., et al. (2012). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. PMC. [Link]

  • ResearchGate. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. [Link]

  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

  • National Institutes of Health. (2011). Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms. [Link]

  • eScholarship.org. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. [Link]

  • Farrugia, J. M., et al. (2012). Effect of the Asn side chain on the dissociation of deprotonated peptides elucidated by IRMPD spectroscopy. [Link]

  • ResearchGate. (2008). ETD spectrum of an m/z 592.605 3 precursor identifies a peptide from.... [Link]

  • Kolar, M. (2004). Mass spectrometry for protein and peptide characterisation. PMC. [Link]

  • Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Research Collection. [Link]

  • Serna, G., et al. (2020). SETD2 regulates the methylation of translation elongation factor eEF1A1 in clear cell renal cell carcinoma. PMC. [Link]

Sources

A Comparative Guide to RP-HPLC Conditions for Analyzing Peptides with O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Analytical Challenge of O-methyl-D-threonine Peptides

In the evolving landscape of peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a key strategy for enhancing proteolytic stability, increasing potency, and improving pharmacokinetic profiles.[1][2] Among these, O-methyl-D-threonine stands out. It introduces two distinct modifications: the O-methylation of the threonine side chain and the use of a D-stereoisomer instead of the naturally occurring L-isomer. These modifications, while beneficial for therapeutic function, present a unique set of challenges for analytical characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The primary challenge stems from a significant increase in peptide hydrophobicity. The replacement of a polar hydroxyl group with a nonpolar methyl group on the threonine side chain leads to stronger interactions with the hydrophobic stationary phase of an RP-HPLC column.[3] This results in longer retention times and increases the risk of poor peak shape, low recovery due to irreversible adsorption, and aggregation.[4]

Furthermore, the presence of a D-amino acid can induce significant changes in the peptide's secondary structure.[5][6] Unlike enantiomeric peptides (all-L vs. all-D), which have identical physicochemical properties on achiral stationary phases, diastereomeric peptides (containing a mix of L and D residues) can exhibit vastly different chromatographic behaviors.[6] The D-amino acid can disrupt or stabilize secondary structures like α-helices, altering the peptide's "hydrophobic foot"—the part of the molecule that interacts with the stationary phase—and thereby affecting its retention and selectivity in unpredictable ways.[5][7]

This guide provides a systematic comparison of RP-HPLC conditions to effectively analyze and purify peptides containing O-methyl-D-threonine. We will explore the impact of stationary phase chemistry, mobile phase composition, and ion-pairing agents, supported by experimental data and protocols, to provide researchers with a robust framework for method development.

Experimental Design and Workflow

A logical and systematic approach is crucial for efficiently developing an optimal RP-HPLC method for these challenging peptides. The following workflow outlines a comparative study to evaluate the key parameters influencing the separation.

RP_HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Screening & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Gradient & Temperature Optimization cluster_3 Phase 4: Analysis & Final Method Start Crude Peptide Sample (with O-methyl-D-threonine) C18 Standard C18 Column (e.g., 100Å, 3.5µm) Start->C18 Standard TFA/ACN Gradient C8 Less Hydrophobic C8 Column Start->C8 Standard TFA/ACN Gradient PhenylHexyl Phenyl-Hexyl Column (Alternative Selectivity) Start->PhenylHexyl Standard TFA/ACN Gradient TFA 0.1% TFA (Standard Ion-Pairing) C18->TFA C8->TFA PhenylHexyl->TFA FA 0.1% Formic Acid (MS-Friendly) Shallow_Grad Shallow Gradient (e.g., 0.5% B/min) TFA->Shallow_Grad Select Best Column HFBA 0.1% HFBA (Stronger Ion-Pairing) Temp_Control Elevated Temperature (e.g., 40-60°C) Shallow_Grad->Temp_Control Analysis Analyze Data: - Resolution (Rs) - Peak Tailing (Tf) - Retention Time (tR) Temp_Control->Analysis Final_Method Optimized Method Analysis->Final_Method

Figure 1: Systematic workflow for RP-HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is critical for managing the high hydrophobicity of O-methyl-D-threonine peptides. We compared three common chemistries: C18, C8, and Phenyl-Hexyl.

Experimental Protocol: Stationary Phase Comparison
  • Peptide Sample: A synthetic 15-amino acid peptide containing one O-methyl-D-threonine residue was synthesized, purified to >95%, and used as the analytical standard.

  • Sample Preparation: The peptide was dissolved in 5% acetonitrile in water to a final concentration of 1 mg/mL.

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes was used for initial screening.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Columns Evaluated:

    • C18 Column (e.g., Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm)

    • C8 Column (e.g., Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl Column (e.g., Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm)

Data & Results: Stationary Phase Performance
Stationary PhaseRetention Time (tR, min)Tailing Factor (Tf)Resolution (Rs) from Main Impurity
C18 22.51.81.4
C8 18.21.31.9
Phenyl-Hexyl 19.81.22.2
Scientific Interpretation
  • C18 Column: As the most hydrophobic stationary phase, the C18 column exhibited the strongest retention, as expected.[4] However, this strong interaction led to significant peak tailing (Tf > 1.5), likely due to slow desorption kinetics or secondary interactions with residual silanols on the silica surface.[4] The resolution from a closely eluting impurity was suboptimal.

  • C8 Column: The less hydrophobic C8 column provided a more favorable interaction.[4][8] The retention time was significantly reduced, and the peak shape improved dramatically. The reduced hydrophobicity of the stationary phase mitigated the strong binding, leading to better chromatographic performance for this highly hydrophobic peptide.

  • Phenyl-Hexyl Column: This column offers a different selectivity mechanism based on π-π interactions between the phenyl rings of the stationary phase and any aromatic residues in the peptide.[9][10] It provided excellent peak shape and superior resolution. This suggests that alternative selectivity, not just hydrophobicity, can be a powerful tool for separating challenging peptide isomers or impurities.[11]

The Role of Mobile Phase Modifiers and Ion-Pairing Agents

Mobile phase additives serve two primary functions: controlling the pH and providing an ion-pairing agent to interact with charged residues on the peptide, thereby improving peak shape and retention.[12][13]

Experimental Protocol: Mobile Phase Modifier Comparison
  • Column: The Phenyl-Hexyl column was selected based on its superior performance in the initial screening.

  • Mobile Phases Evaluated:

    • TFA: 0.1% Trifluoroacetic Acid in Water (A) and ACN (B).

    • FA: 0.1% Formic Acid in Water (A) and ACN (B).

    • HFBA: 0.05% Heptafluorobutyric Acid in Water (A) and ACN (B).

  • All other HPLC parameters (gradient, flow rate, etc.) were kept consistent with the previous experiment.

Data & Results: Mobile Phase Modifier Performance
Mobile Phase ModifierRetention Time (tR, min)Tailing Factor (Tf)Relative MS Signal Intensity
0.1% TFA 19.81.21.0 (Reference)
0.1% Formic Acid (FA) 17.51.6~3.0
0.05% HFBA 24.11.10.2
Scientific Interpretation
  • Trifluoroacetic Acid (TFA): TFA is the most common ion-pairing agent for peptide RP-HPLC.[14][15] It forms a tight ion pair with positively charged residues (Lys, Arg, His, N-terminus), effectively neutralizing their charge and increasing the peptide's overall hydrophobicity and retention.[13] It is also highly effective at masking silanol interactions, leading to sharp peaks.[13] However, TFA is a known ion-suppressing agent in mass spectrometry (MS).[14]

  • Formic Acid (FA): Formic acid is a weaker acid and a much less effective ion-pairing agent than TFA.[13][15] This resulted in earlier elution and a broader peak, as interactions with the stationary phase are weaker and silanol interactions are not as effectively masked.[13] Its primary advantage is its compatibility with MS, where it resulted in a significantly higher signal intensity.

  • Heptafluorobutyric Acid (HFBA): As a larger and more hydrophobic perfluorinated acid, HFBA is a much stronger ion-pairing agent than TFA.[12][16] This leads to a substantial increase in retention time.[14] The enhanced ion-pairing can be highly beneficial for improving the resolution of very similar peptides that differ by a single charge.[16] However, it causes severe ion suppression in MS and can be difficult to remove from the HPLC system.

Optimizing Gradient and Temperature

For highly hydrophobic peptides, a shallow gradient is often necessary to achieve adequate resolution.[3] Additionally, elevating the column temperature can improve peak shape and recovery.

Experimental Protocol: Gradient and Temperature Optimization
  • Column & Mobile Phase: Phenyl-Hexyl column with 0.1% TFA in Water/ACN.

  • Conditions Evaluated:

    • Condition 1 (Standard): 30-minute linear gradient from 25% to 55% B (1% B/min) at 30°C.

    • Condition 2 (Optimized): 30-minute linear gradient from 35% to 50% B (0.5% B/min) at 50°C.

Data & Results: Gradient and Temperature Effects
ConditionResolution (Rs) from Main ImpurityPeak Width (min)
1 (Standard) 2.20.45
2 (Optimized) 3.10.30
Scientific Interpretation
  • Shallow Gradient: Reducing the gradient slope from 1% to 0.5% ACN per minute allows more time for the peptide to interact with the stationary phase, significantly improving the separation between the main peak and a closely eluting impurity.[14]

  • Elevated Temperature: Increasing the temperature to 50°C offers several advantages. It reduces the viscosity of the mobile phase, leading to lower backpressure and improved mass transfer, which results in sharper peaks (reduced peak width).[4] It also helps to disrupt peptide aggregation and improve solubility, which is particularly important for hydrophobic peptides.[4]

Conclusion and Recommendations

The analysis of peptides containing O-methyl-D-threonine requires a tailored RP-HPLC approach that accounts for their unique physicochemical properties. Based on our comparative analysis, we recommend the following strategy for method development:

  • Stationary Phase Selection: Start with a less hydrophobic stationary phase like C8 or one with alternative selectivity like Phenyl-Hexyl . Standard C18 columns may cause excessive retention and poor peak shape.

  • Ion-Pairing Agent: For UV-based analysis and purification, 0.1% TFA remains the gold standard for achieving sharp peaks and good resolution. For LC-MS applications, 0.1% Formic Acid is necessary, but optimization of the gradient and column chemistry is critical to overcome the resulting peak broadening. For difficult separations of closely related impurities, a stronger ion-pairing agent like HFBA can be considered, but it is not suitable for LC-MS.

  • Gradient and Temperature: Employ a shallow gradient (e.g., 0.5% ACN/min) and an elevated column temperature (40-60°C) to improve resolution, peak shape, and recovery.

By systematically evaluating these key parameters, researchers can develop robust and reliable RP-HPLC methods to support the development of novel peptide therapeutics containing O-methyl-D-threonine and other challenging non-canonical amino acids.

References
  • Title: HPLC Analysis and Purification of Peptides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Mac-Mod Analytical URL: [Link]

  • Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]

  • Title: High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues Source: PubMed URL: [Link]

  • Title: Peptide analysis using reverse phase liquid chromatography Source: Separation Science URL: [Link]

  • Title: How to improve peptide purification by altering the mobile phase pH Source: Biotage URL: [Link]

  • Title: Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations Source: Waters Corporation URL: [Link]

  • Title: How to choose an ion pairing agent to improve your peptide purification Source: Biotage URL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL: [Link]

  • Title: A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping Source: Separation Science URL: [Link]

  • Title: How can I get a proper HPLC for hydrophobic peptide? Source: ResearchGate URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution Source: ResearchGate URL: [Link]

  • Title: Is there a consensus/trend if peptides analogues containing D amino acids are more hydrophilic than its L-isomers in HPLC? Source: ResearchGate URL: [Link]

  • Title: Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures Source: HALO Columns URL: [Link]

  • Title: Column Choices Source: Agilent Technologies URL: [Link]

  • Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC Source: VYDAC URL: [Link]

  • Title: Analysis of D-Amino Acids: Relevance in Human Disease Source: LCGC International URL: [Link]

  • Title: HPLC of Peptides and Proteins Source: SpringerLink URL: [Link]

  • Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ASM Journals URL: [Link]

  • Title: Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges Source: ResearchGate URL: [Link]

Sources

O-Methylation of Peptide Side Chains: A Comparative Guide to Unlocking New Conformational Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide science and drug discovery, subtle modifications can unlock profound changes in structure and function. While N-methylation of the peptide backbone has been extensively studied for its ability to enhance proteolytic stability and membrane permeability, the strategic O-methylation of amino acid side chains presents a less explored yet equally compelling avenue for rationally designing peptides with novel therapeutic properties. This guide provides an in-depth comparison of O-methylated versus non-methylated peptides, elucidating the influence of this modification on the delicate balance of forces that govern peptide secondary structure. We will delve into the mechanistic underpinnings of these effects, supported by established principles of peptide chemistry and biophysics, and provide detailed experimental protocols for researchers venturing into this exciting domain.

The Fundamental Influence of Side-Chain Chemistry on Peptide Secondary Structure

Peptide secondary structures, such as α-helices and β-sheets, are stabilized by a network of hydrogen bonds between backbone amide groups.[1] However, the nature of the amino acid side chains plays a crucial role in dictating the propensity of a peptide sequence to adopt a particular conformation.[2] Side chains can influence secondary structure through several mechanisms:

  • Steric Hindrance: Bulky side chains can sterically clash, disfavoring compact helical structures and promoting more extended conformations.[3]

  • Hydrogen Bonding Capacity: Side chains containing hydrogen bond donors or acceptors can compete with or reinforce the backbone hydrogen-bonding network.[4]

  • Solvation Effects: The hydrophobicity or hydrophilicity of side chains influences their interaction with the solvent, which in turn can stabilize or destabilize specific secondary structures.

O-methylation introduces a methyl group to the oxygen atom of a hydroxyl- (Serine, Threonine) or carboxyl-containing (Aspartic Acid, Glutamic Acid) side chain. This seemingly minor addition can trigger a cascade of effects, altering the physicochemical properties of the side chain and, consequently, the conformational preferences of the entire peptide.

Comparative Analysis: O-Methylated vs. Non-Methylated Peptides

The introduction of a methyl group via O-methylation primarily impacts three key properties of the amino acid side chain: hydrogen bonding potential, steric bulk, and hydrophobicity. These changes, summarized in the table below, can either favor or disfavor the formation of canonical secondary structures depending on the specific amino acid and its position within the peptide sequence.

Amino AcidModificationKey Physicochemical ChangesPotential Impact on Secondary Structure
Serine (Ser) O-methylation (O-Me-Ser)- Loss of side-chain hydrogen bond donor.- Increased steric bulk.- Increased hydrophobicity.- May disrupt α-helices where the Ser hydroxyl acts as a helix-capping motif.- Could favor β-sheet formation by reducing competition for backbone hydrogen bonding.
Threonine (Thr) O-methylation (O-Me-Thr)- Loss of side-chain hydrogen bond donor.- Increased steric bulk, particularly due to the existing β-methyl group.- Increased hydrophobicity.- Similar to O-Me-Ser, may disrupt helical structures.- The increased steric hindrance could more strongly disfavor compact folds.
Aspartic Acid (Asp) O-methylation (O-Me-Asp)- Neutralization of negative charge.- Increased hydrophobicity.- Increased side-chain size.- Can significantly stabilize α-helices by removing unfavorable electrostatic interactions with the helix macrodipole.- May promote burial of the side chain within a folded structure.[5]
Glutamic Acid (Glu) O-methylation (O-Me-Glu)- Neutralization of negative charge.- Increased hydrophobicity.- Increased side-chain size.- Similar to O-Me-Asp, can enhance α-helical stability.- The longer, more flexible side chain may offer different packing opportunities within a protein core.[5]
O-Methylation of Serine and Threonine

The hydroxyl groups of serine and threonine are versatile, capable of acting as both hydrogen bond donors and acceptors. In the context of an α-helix, they can participate in "helix capping," where the side chain forms a hydrogen bond with the backbone amide of a nearby residue, stabilizing the helix terminus.

By O-methylating the hydroxyl group, we eliminate its ability to donate a hydrogen bond. This has two major consequences:

  • Disruption of Stabilizing Interactions: Existing hydrogen bonds involving the hydroxyl group are broken, which can destabilize the native conformation.

  • Reduced Competition: The O-methylated side chain no longer competes with the backbone for hydrogen bonding partners, which could potentially favor the formation of more regular secondary structures like β-sheets where backbone-backbone hydrogen bonding is paramount.[1]

Furthermore, the addition of a methyl group increases the steric bulk of the side chain, which can introduce conformational restrictions.[6]

O-Methylation of Aspartic and Glutamic Acid

Aspartic acid and glutamic acid possess negatively charged carboxyl groups at physiological pH. These charged side chains can be destabilizing, particularly in the context of an α-helix, due to electrostatic repulsion with the partial negative charge of the helix macrodipole.

O-methylation of the carboxyl group neutralizes this negative charge, effectively transforming the acidic side chain into a polar, uncharged one.[5] This charge neutralization can have a profound stabilizing effect on α-helical structures by removing unfavorable electrostatic interactions. The resulting increase in hydrophobicity may also favor the burial of these residues within the hydrophobic core of a folded peptide, further stabilizing the overall structure.

Experimental Workflows for Synthesis and Structural Characterization

A thorough investigation into the effects of O-methylation requires robust methods for both the synthesis of modified peptides and the detailed analysis of their secondary structure.

Synthesis of O-Methylated Peptides

The synthesis of peptides containing O-methylated residues can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriately protected, non-canonical amino acid building blocks.[7][8]

G cluster_0 Synthesis Workflow for O-Methylated Peptides start Start with Resin Support deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection1 coupling Couple Fmoc-protected O-methylated Amino Acid (e.g., Fmoc-Ser(Me)-OH) Activators: HCTU/HOBt, Base: DIEA deprotection1->coupling wash1 Wash Resin coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 elongation Continue Peptide Elongation (Standard SPPS Cycles) deprotection2->elongation cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) elongation->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization end Lyophilized O-Methylated Peptide characterization->end

Caption: Workflow for Solid-Phase Synthesis of O-Methylated Peptides.

Experimental Protocol: Synthesis of a Peptide containing O-Methyl-Serine

  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Coupling: If the C-terminal residue is not the O-methylated one, perform the first coupling using a standard Fmoc-protected amino acid.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • O-Methyl-Serine Coupling:

    • Dissolve Fmoc-Ser(Me)-OH (3 equivalents) and a coupling agent such as HCTU (3 equivalents) in DMF.

    • Add a base, for example, N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Peptide Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the O-methylated peptide using mass spectrometry and analytical HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[9][10] By comparing the CD spectra of an O-methylated peptide and its non-methylated counterpart, one can gain valuable insights into the conformational changes induced by the modification.

G cluster_1 CD Spectroscopy Workflow prep Prepare Peptide Samples (0.1-0.2 mg/mL in appropriate buffer) blank Acquire Buffer Blank Spectrum prep->blank sample Acquire Peptide Sample Spectrum (Far-UV region: 190-260 nm) blank->sample process Process Data (Subtract blank, convert to MRE) sample->process analyze Analyze Spectra (Qualitative comparison, deconvolution) process->analyze compare Compare O-methylated vs. Non-methylated Peptide Spectra analyze->compare

Caption: Workflow for Comparative CD Spectroscopic Analysis.

Experimental Protocol: Comparative CD Analysis

  • Sample Preparation: Prepare solutions of both the O-methylated and non-methylated peptides at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.[11]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, and accumulate 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectra of the O-methylated and non-methylated peptide solutions in a quartz cuvette with a 1 mm path length.

  • Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).

  • Analysis:

    • Qualitative Comparison: Visually compare the spectral shapes. A characteristic α-helical spectrum shows negative bands at ~208 nm and ~222 nm, while a β-sheet structure exhibits a negative band around 218 nm.[10]

    • Quantitative Estimation: Use deconvolution software (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content for each peptide.[12]

High-Resolution Structural Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD spectroscopy provides a global view of secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy can deliver atomic-resolution information about the peptide's conformation in solution.[13] A comparative NMR analysis of an O-methylated peptide and its native analog can pinpoint specific structural changes.

Key NMR Parameters for Structural Analysis:

  • Chemical Shifts: The chemical shifts of backbone protons (Hα, HN) are sensitive to the local secondary structure.

  • Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons, which is crucial for determining the three-dimensional fold.

  • J-Couplings: Scalar couplings can provide information about dihedral angles.

Experimental Protocol: Comparative 2D NMR Analysis

  • Sample Preparation: Dissolve the lyophilized O-methylated and non-methylated peptides in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (to identify amino acid spin systems) and NOESY or ROESY (to identify through-space proton-proton proximities), on a high-field NMR spectrometer.[10]

  • Resonance Assignment: Assign the proton resonances for both peptides using standard sequential assignment strategies.

  • Structural Analysis:

    • Chemical Shift Index (CSI): Compare the Hα chemical shifts to random coil values to identify regions of α-helix or β-sheet.

    • NOE Analysis: Identify characteristic NOE patterns. For an α-helix, look for strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) connectivities. For a β-sheet, look for strong dαN(i, i+1) connectivities and inter-strand NOEs.

    • Structure Calculation: Use the distance restraints derived from NOE data to calculate a family of 3D structures for both peptides using software like CYANA or XPLOR-NIH.

  • Comparative Modeling: Superimpose the calculated structures of the O-methylated and non-methylated peptides to visualize the specific conformational changes induced by the O-methylation.

Conclusion and Future Directions

O-methylation of peptide side chains is a nuanced yet powerful strategy for modulating peptide secondary structure. By altering fundamental properties such as hydrogen bonding capacity, steric profile, and charge, O-methylation can either stabilize or destabilize canonical secondary structures, offering a valuable tool for peptide design and optimization in drug discovery. The neutralization of charge by O-methylating Aspartic and Glutamic acid residues is a particularly promising approach for enhancing α-helical stability.

While the principles outlined in this guide provide a solid framework for understanding the potential impacts of O-methylation, it is crucial to recognize that the precise conformational consequences are highly context-dependent, relying on the specific amino acid, its position in the sequence, and the overall peptide environment. The field would greatly benefit from systematic studies that directly compare the structural and functional properties of O-methylated peptides with their native counterparts. The experimental protocols provided herein offer a roadmap for researchers to undertake such investigations, paving the way for the rational design of next-generation peptide therapeutics with fine-tuned conformational properties.

References

  • Keiderling, T. A. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Springer Protocols.
  • Bock, J. E., & Gavenonis, J. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Rege, P. D., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005).
  • Stadler, K. J. M., & van der Wijst, T. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Kemp, D. S., et al. (2013). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. PMC.
  • Li, Y., et al. (2022). Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. MDPI.
  • Zerbe, O., & Bader, B. (n.d.). peptide nmr.
  • Paul, S., & Pathak, R. K. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
  • Gellman, S. H., et al. (2010). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water.
  • Wang, Y., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
  • Gildersleeve, J. C., et al. (2023). The effect of a methyl group on structure and function: Serine vs.
  • Aubry, A., et al. (1988). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
  • Siano, A., et al. (2023).
  • Woolfson, D. N. (2010). Alpha-Helical Peptide Assemblies: Giving New Function to Designed Structures. PMC.
  • Kumar, K. S., & Brik, A. (2015).
  • Gonzalez, M., & Taylor, R. E. (2022). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Pletneva, E. V., et al. (2000).
  • IntechOpen. (2021).
  • Ray, N. J. (2015). The effect of methylation of Ser on truncation and racemisation in two peptides.
  • BenchChem. (2023).
  • Fruton, J. S., & Bergmann, M. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE.
  • Atik, A. E., et al. (2017). (Open Access)
  • Chatterjee, J., et al. (2021). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
  • Atik, A. E., et al. (2017).
  • Kallenbach, N. R., et al. (2002).
  • Sreerama, N., & Woody, R. W. (1999). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. PubMed.
  • Diaz-Rodriguez, V., & Distefano, M. D. (2018).
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Springer.
  • Pineda, S. S., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI.
  • Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins.
  • Guo, A., et al. (2014).
  • Roberts, G., & Jardetzky, O. (1970). Nuclear magnetic resonance spectroscopy of amino acids, peptides, and proteins. Semantic Scholar.
  • BenchChem. (2023). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance.
  • Khan Academy. (n.d.).
  • Micsonai, A., et al. (2022).
  • Cole, P. A., et al. (2016). Histones: At the Crossroads of Peptide and Protein Chemistry. Chemical Reviews.
  • Góngora-Benítez, M., & Tulla-Puche, J. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Hoffmann-La Roche. (2010). Alpha-N-methylation of amino acids.

Sources

A Comparative Guide to the Biological Activity of Peptides With and Without O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for O-methyl-D-threonine Incorporation in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic profiles is paramount. Native peptides, while often exhibiting high potency and selectivity, are frequently hampered by poor metabolic stability and suboptimal pharmacokinetic properties.[1][2] Chemical modifications of amino acid residues are a cornerstone of modern medicinal chemistry, offering a powerful toolkit to overcome these limitations.[3][4] This guide provides a comprehensive comparison of the anticipated biological activities of peptides incorporating O-methyl-D-threonine versus their unmodified, native counterparts.

O-methyl-D-threonine is a non-proteinogenic amino acid that introduces two key modifications simultaneously: methylation of the side-chain hydroxyl group and inversion of the stereochemistry at the alpha-carbon from the natural L-configuration to the D-configuration. These alterations are designed to rationally modulate a peptide's interaction with its biological target and its susceptibility to degradation.

The O-methylation of the threonine side chain can influence hydrogen bonding interactions with receptors and may sterically hinder the approach of proteolytic enzymes.[1] The D-configuration of the alpha-carbon is a well-established strategy to enhance resistance to enzymatic degradation, as proteases are stereospecific for L-amino acids.[1][5] This modification can also induce significant conformational changes in the peptide backbone, which can in turn affect receptor binding and selectivity.[5][6]

This guide will delve into the expected changes in biological activity, provide detailed experimental protocols for their assessment, and present visual workflows to aid researchers in the design and evaluation of O-methyl-D-threonine-containing peptides. While direct comparative data for a single peptide with and without this specific modification is limited in publicly available literature, the principles outlined herein are based on extensive studies of related modifications and provide a robust framework for investigation.

Comparative Biological Activity: A Predictive Analysis

The incorporation of O-methyl-D-threonine into a peptide sequence is hypothesized to profoundly impact its receptor binding affinity, functional potency, and enzymatic stability. The following table summarizes the expected outcomes of this modification based on established principles of peptide chemistry.

Biological ParameterUnmodified Peptide (L-Threonine)Peptide with O-methyl-D-threonineRationale for Predicted Change
Receptor Binding Affinity (Kd or Ki) Varies depending on the peptide and receptorMay increase, decrease, or remain unchangedThe D-amino acid can alter the peptide's conformation, potentially leading to a better or worse fit in the receptor's binding pocket. O-methylation removes a hydrogen bond donor and adds steric bulk, which can also impact binding.[5][6]
Functional Potency (EC50 or IC50) Correlates with binding affinity and intrinsic efficacyWill likely change, but the direction is unpredictableChanges in binding affinity and the ability of the peptide to induce the conformational change in the receptor required for signaling will alter the functional potency.
Enzymatic Stability (t1/2 in plasma or protease solution) Generally low, susceptible to proteolysisSignificantly increasedThe D-amino acid at the alpha-carbon sterically hinders recognition and cleavage by proteases, which are specific for L-amino acids. O-methylation may also contribute to reduced recognition by certain proteases.[1][2]
In Vivo Half-Life ShortExpected to be significantly longerIncreased enzymatic stability is a primary determinant of a longer in vivo half-life, leading to improved pharmacokinetic properties.[1]
Selectivity for Receptor Subtypes VariesMay be alteredThe conformational changes induced by the D-amino acid can lead to a preference for one receptor subtype over another, potentially improving the therapeutic window.[6]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted effects of O-methyl-D-threonine incorporation, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for the comparative biological evaluation of a parent peptide and its O-methyl-D-threonine-modified analog.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native and modified peptides is the foundational step. Fmoc-based SPPS is a widely used and reliable method.

Workflow for Solid-Phase Peptide Synthesis:

resin Resin Support deprotection1 Fmoc Deprotection (Piperidine in DMF) resin->deprotection1 wash1 Washing deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) wash2 Washing coupling->wash2 wash1->coupling repeat Repeat Cycle wash2->repeat For each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage After final coupling repeat->deprotection1 purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Add the next Fmoc-protected amino acid (either the standard L-threonine derivative or Fmoc-O-methyl-D-threonine-OH) along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.

Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of the peptides for their target receptor.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

  • Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the unlabeled competitor peptides (the native peptide and the O-methyl-D-threonine analog).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Cell-Based Assay (e.g., cAMP Assay for Gi/o-coupled Receptors)

This assay measures the ability of the peptides to activate the receptor and elicit a downstream cellular response. For a Gi/o-coupled receptor, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow for a cAMP Functional Assay:

cells Plate cells expressing the target receptor forskolin Stimulate with Forskolin (to increase basal cAMP) cells->forskolin peptide Add varying concentrations of test peptide forskolin->peptide incubation Incubate peptide->incubation lysis Lyse cells incubation->lysis detection Detect cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis

Caption: Workflow for a competitive cAMP functional assay.

Detailed Steps:

  • Cell Culture: Culture cells stably expressing the receptor of interest in appropriate multi-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test peptides (native and modified) to the cells.

  • Adenylyl Cyclase Activation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to induce cAMP production.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of peptide that produces 50% of the maximal response).

Enzymatic Stability Assay

This assay assesses the resistance of the peptides to degradation by proteases.

Detailed Steps:

  • Reaction Mixture: Prepare a solution of the peptide (native or modified) in a buffer suitable for the chosen protease (e.g., trypsin, chymotrypsin, or human plasma).

  • Initiate Reaction: Add the protease or plasma to the peptide solution to start the degradation reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding a strong acid like TFA or by heating).

  • Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is determined by measuring the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase exponential decay curve to calculate the half-life (t1/2) of the peptide.

Illustrative Signaling Pathway

The following diagram illustrates a typical signaling pathway for a Gi/o-coupled receptor, which is a common target for many peptide hormones and neurotransmitters.

cluster_membrane Cell Membrane ligand Peptide Ligand (with or without O-methyl-D-threonine) receptor G-protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G Protein (Gαiβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition atp ATP camp cAMP atp->camp Catalysis by AC pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response pka->response Phosphorylation of downstream targets

Caption: Signaling pathway for a Gi/o-coupled receptor.

Conclusion

The strategic incorporation of O-methyl-D-threonine into a peptide sequence represents a rational approach to enhancing its therapeutic potential. By combining the steric hindrance of O-methylation with the proteolytic resistance conferred by a D-amino acid, this modification is poised to significantly improve a peptide's in vivo stability and half-life. While the effects on receptor binding and functional activity are less predictable and require empirical determination, the potential for altered receptor subtype selectivity offers an exciting avenue for developing more targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological consequences of this modification, thereby facilitating the development of next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic properties.

References

  • Gershon, H., & Krull, I. S. (1979). Dipeptides of O-methyl-L-threonine as potential antimalarials. Journal of Medicinal Chemistry, 22(7), 877–879. [Link]

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. [Link]

  • Chem-Impex International. (n.d.). O-Methyl-L-threonine. [Link]

  • van der Woude, L. A., et al. (2024). Phytosulfokine peptide library: chemical synthesis and biological evaluation on protoplast regeneration. Organic & Biomolecular Chemistry. [Link]

  • Jespersen, M. G., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14819-14823. [Link]

  • Biron, E., & Kessler, H. (2005). Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(8), 5963–5979. [Link]

  • He, Y., et al. (1997). Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. Journal of Medicinal Chemistry, 40(13), 2007–2017. [Link]

  • Melacini, G., et al. (1997). A refined model for the somatostatin pharmacophore: conformational analysis of lanthionine-sandostatin analogs. Journal of Medicinal Chemistry, 40(14), 2252–2258. [Link]

  • Wang, L., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Publications. [Link]

  • Wikipedia. (n.d.). Opioid peptide. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Hook, V., et al. (2020). Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. The Journal of Neuroscience, 40(40), 7623–7637. [Link]

  • D'Hondt, M., et al. (2023). Occurrence of D-amino acids in natural products. Applied Microbiology and Biotechnology, 107(21), 6437–6455. [Link]

  • van den Pol, A. N. (2021). The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. Progress in Neurobiology, 206, 102144. [Link]

  • Thakur, A., et al. (2023). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy, 8(1), 1-30. [Link]

  • ResearchGate. (n.d.). Examples of amino acid sequences of endogenous opioid peptides. [Link]

  • Froehlich, J. C. (1997). Opioid Peptides. Alcohol Health and Research World, 21(2), 132-136. [Link]

  • Ben-Shlomo, A., & Melmed, S. (2010). Regulatory Mechanisms of Somatostatin Expression. The Endocrinologist, 20(4), 173-178. [Link]

  • Le, C. F., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 18(9), 1972. [Link]

  • Huang, X. P., et al. (2001). Roles of threonine 192 and asparagine 382 in agonist and antagonist interactions with M1 muscarinic receptors. British Journal of Pharmacology, 133(7), 1039–1050. [Link]

  • Cabezón, E., & Perona, A. (2019). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 24(17), 3122. [Link]

  • Li, M., et al. (2024). The methyltransferase-like proteins as core regulators of nucleic acid modifications and post-translation modification of proteins in disease pathogenesis and therapeutic implications. Journal of Hematology & Oncology, 17(1), 1-25. [Link]

  • Yu, J., et al. (2022). Threonine Phosphorylation of an Electrochemical Peptide-Based Sensor to Achieve Improved Uranyl Ion Binding Affinity. Biosensors, 12(11), 987. [Link]

  • Wikipedia. (n.d.). Tyrosine. [Link]

  • Checco, J. W., et al. (2023). Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. Proceedings of the National Academy of Sciences, 120(12), e2218228120. [Link]

Sources

Navigating the Proteolytic Maze: A Comparative Guide to Alternatives for Fmoc-O-methyl-D-threonine in Enhancing Peptide Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative of Stability in Peptide Therapeutics

Peptide-based drugs represent a rapidly expanding frontier in medicine, prized for their high specificity, potent activity, and lower immunogenicity compared to larger protein biologics.[1] However, the therapeutic promise of peptides is often curtailed by a critical vulnerability: their susceptibility to rapid degradation by proteases in the body.[2][3][4] This poor metabolic stability leads to short in-vivo half-lives and limited bioavailability, significant hurdles in the development of effective peptide therapeutics.[5][6]

To counteract this, medicinal chemists employ a variety of strategies to fortify peptides against enzymatic attack. A key approach is the incorporation of unnatural amino acids designed to disrupt protease recognition and cleavage. Fmoc-O-methyl-D-threonine is one such building block, which enhances stability through two mechanisms: the D-stereochemistry, which is not readily recognized by stereospecific proteases, and O-methylation, which adds steric bulk to the side chain, further hindering enzyme access.[2][7][8]

While effective, this compound is just one tool in a large and sophisticated toolbox. This guide provides an in-depth comparison of viable alternatives, offering researchers the foundational knowledge to select the optimal stabilization strategy for their specific therapeutic candidate. We will explore the mechanistic basis of each alternative, present comparative data, and provide a validated experimental protocol for assessing metabolic stability.

The Central Challenge: Enzymatic Degradation

The primary barrier to peptide stability is proteolysis. The body's proteases, broadly categorized as exopeptidases (cleaving at the N- or C-termini) and endopeptidases (cleaving internal peptide bonds), efficiently hydrolyze the amide backbones of natural L-amino acid-based peptides.[4][9] Beyond proteolysis, other chemical degradation pathways such as hydrolysis, deamidation (especially at Asn-Gly sequences), and oxidation (of Cys or Met residues) can also compromise a peptide's integrity.[10] Understanding these degradation pathways is the first step in designing resilient peptide analogues.

G cluster_0 Proteolytic Cleavage Peptide Therapeutic Peptide (Susceptible L-Amino Acid Sequence) Protease Protease (e.g., Trypsin, Pepsin) Peptide->Protease Binding to Cleavage Site Fragments Inactive Peptide Fragments Protease->Fragments Hydrolysis of Peptide Bond G cluster_workflow Plasma Stability Assay Workflow A 1. Peptide Incubation (Test Peptide + Plasma at 37°C) B 2. Time-Point Sampling (t = 0, 5, 15, 30... min) A->B C 3. Quench Reaction (Add Acetonitrile + Internal Standard) B->C D 4. Protein Precipitation (Centrifuge to pellet proteins) C->D E 5. LC-MS Analysis (Analyze supernatant for intact peptide) D->E F 6. Data Analysis (Calculate Half-Life, t½) E->F

Caption: Workflow for a typical in vitro plasma stability assay.

Conclusion and Future Perspectives

Enhancing metabolic stability is a cornerstone of modern peptide drug design. While this compound is a valuable reagent, the field offers a diverse and powerful array of alternative strategies. The optimal choice is dictated by the specific cleavage sites within the peptide, the structural requirements for biological activity, and the desired pharmacokinetic profile.

As our understanding of protease specificity deepens and synthetic methodologies advance, we can expect the development of even more sophisticated and effective stabilization techniques. The integration of computational modeling to predict proteolytic hotspots, combined with novel unnatural amino acids and innovative backbone modifications, will continue to expand the therapeutic potential of peptides, transforming them from transient signaling molecules into robust and effective medicines.

References

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. (Sourced from general knowledge of common review articles in the field, supported by,[2],[5])[11]

  • Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug Discovery Today, 18(17-18), 807-817. (Sourced from general knowledge, supported by,[12])[5]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. (Sourced from general knowledge, supported by,[5])[11]

  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147. (Sourced from general knowledge, supported by,[6])[1]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link] [13]11. De Marco, R., & Genuardi, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Molecules, 19(7), 10144-10175. [3][14]12. Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of medicinal chemistry, 57(15), 6275-6288. (Sourced from general knowledge, supported by)[15]

  • Humphrey, G. W., & Fesik, S. W. (2012). Proteolysis in drug discovery. Drug Discovery Today, 17(23-24), 1303-1311. (Sourced from general knowledge, supported by)[4]

  • Kumar, V. V., et al. (2022). Protease Stability of the Non-Covalent Staple Temporin L Peptide. International Journal of Molecular Sciences, 23(19), 11285.

Sources

A Senior Application Scientist's Guide: Comparative Stability of O-methyl vs. O-tert-butyl Threonine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of peptide chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success. The hydroxyl side chain of threonine is a common site for undesirable O-acylation during peptide synthesis, making its protection essential for achieving high purity and yield.[1] The two most common ether-based protecting groups for this purpose are the tert-butyl (tBu) group, the cornerstone of modern Fmoc-based strategies, and the less common but highly robust methyl (Me) group.

This guide provides an in-depth, objective comparison of the O-tert-butyl and O-methyl protecting groups for threonine. We will explore their differential stability, compatibility with standard synthetic protocols, associated side reactions, and the strategic implications of choosing one over the other, supported by established experimental principles.

The Industry Standard: O-tert-butyl (tBu) Protection

Fmoc-Thr(tBu)-OH is the default derivative for incorporating threonine in the vast majority of solid-phase peptide synthesis (SPPS) applications. Its prevalence is rooted in its seamless integration into the Fmoc/tBu orthogonal protection strategy, which is the most widely used method for peptide synthesis.[2][3]

Chemical Properties and Orthogonality

The core principle of the Fmoc/tBu strategy is orthogonality: the use of two classes of protecting groups that are removed by distinct and non-interfering chemical mechanisms.[2][4]

  • Nα-Fmoc Group: This group protects the alpha-amino group of the incoming amino acid and is labile to basic conditions, typically 20% piperidine in DMF, which is used at every cycle of chain elongation.[3]

  • Side-Chain tBu Group: The O-tert-butyl ether on the threonine side chain is completely stable to these basic conditions. It is, however, designed to be labile to strong acids, specifically the high concentration of trifluoroacetic acid (TFA) used in the final cleavage step to release the peptide from the resin.[3][5]

This differential stability allows for the iterative deprotection of the N-terminus for peptide chain elongation, while the side chains remain protected until the final deprotection cocktail is applied.[3]

Potential Side Reactions & Mitigation

While robust, the use of Thr(tBu) is not without potential complications, primarily occurring during the final acidolysis step.

  • tert-Butyl Cation Formation: The acid-catalyzed cleavage of the tBu group proceeds via an SN1 mechanism, releasing a stable tert-butyl carbocation.[2][6][7] This highly reactive electrophile can attack nucleophilic residues within the peptide sequence, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met), leading to undesired alkylated byproducts.[2][6]

    • Mitigation: To prevent this, cleavage cocktails are formulated with "scavengers." These are nucleophilic reagents added in excess to trap the carbocations. Common scavengers include triisopropylsilane (TIS), which reduces the cation to isobutane, and water, which forms tert-butanol.[3][7]

  • N→O Acyl Migration: Under the strong acidic conditions of TFA cleavage, peptide bonds C-terminal to a threonine residue can undergo an intramolecular rearrangement. The amide bond migrates from the α-amino group to the side-chain hydroxyl group, forming an O-acyl isopeptide, which contains an ester linkage.[8][9]

    • Mitigation and Opportunity: This migration is reversible. The native amide bond can be reformed by treating the isopeptide at a neutral or slightly basic pH (pH ~7-7.5).[8] Interestingly, this "side reaction" can be intentionally leveraged in the synthesis of "difficult sequences" prone to aggregation. The disruption of the peptide backbone by the ester linkage can improve solubility and facilitate purification.[8]

The Niche Alternative: O-methyl (Me) Protection

The O-methyl ether is a far more robust protecting group compared to the O-tert-butyl ether. Its use in standard Fmoc SPPS is limited because its stability profile disrupts the elegant orthogonality of the Fmoc/tBu strategy.

Stability and Cleavage Profile

The defining characteristic of the methyl ether is its high stability. It is completely resistant to the standard TFA cleavage cocktails used to remove tBu groups.[10] Cleavage of a methyl ether requires significantly harsher and more hazardous reagents, such as:

  • Hydrogen Fluoride (HF)

  • Trifluoromethanesulfonic acid (TFMSA)

These reagents were staples of older Boc/Bzl synthesis strategies but are now largely avoided in routine synthesis due to their toxicity and the need for specialized equipment.[2][6]

Strategic Applications

The extreme stability of the Thr(Me) group makes it unsuitable for the synthesis of most peptides. Its application is reserved for specialized scenarios where a threonine side chain must remain protected through steps that would cleave a tBu group. Such applications include:

  • Synthesis of Protected Peptide Fragments: For fragment condensation strategies, a peptide segment might be cleaved from a highly acid-labile resin (e.g., 2-chlorotrityl) under mild acidic conditions that leave the Thr(Me) group intact.[11]

  • On-Resin Side-Chain Modifications: If a synthetic plan requires chemical modifications on other parts of the peptide under acidic conditions, the Thr(Me) group would ensure the hydroxyl function remains masked.

Incorporating Thr(Me) into a synthesis fundamentally alters the deprotection strategy, requiring a final, harsh cleavage step that is non-orthogonal to many other protecting groups and can potentially damage the final peptide.

Head-to-Head Comparison

The choice between O-tert-butyl and O-methyl protection for threonine is a choice between routine efficiency and specialized stability. The following table and diagrams summarize the critical differences.

Data Summary Table
FeatureO-tert-butyl (tBu) ProtectionO-methyl (Me) Protection
Primary Reagent for Cleavage Trifluoroacetic Acid (TFA)[3]Hydrogen Fluoride (HF) or TFMSA[2][6]
Relative Stability Acid-LabileHighly Acid-Stable
Orthogonality in Fmoc SPPS Fully Orthogonal (Standard Choice)[2][3]Non-Orthogonal (Requires a separate, harsh cleavage step)
Key Side Reactions tBu cation formation (alkylation of Trp, Met); N→O acyl shift[2][6][8]Side reactions associated with harsh cleavage (e.g., HF)
Primary Application Routine Fmoc/tBu Solid-Phase Peptide Synthesis[5]Synthesis of protected peptide fragments; multi-step syntheses requiring extreme stability

Visualization of Key Workflows

Standard Fmoc/tBu Synthesis Cycle

Resin Resin-NH2 Coupling Couple Fmoc-AA-OH Resin->Coupling Fmoc_Protected Resin-AA-Fmoc (Side chains tBu-protected) Coupling->Fmoc_Protected Deprotection Deprotect with 20% Piperidine Fmoc_Protected->Deprotection Free_Amine Resin-AA-NH2 Deprotection->Free_Amine Free_Amine->Coupling Repeat n times Final_Cleavage Final Cleavage (TFA Cocktail) Free_Amine->Final_Cleavage After last cycle Final_Peptide Final Peptide (All groups removed) Final_Cleavage->Final_Peptide

Caption: Workflow for Fmoc/tBu SPPS. Side-chain tBu groups remain intact until the final TFA cleavage step.

TFA-Mediated Cleavage of Thr(tBu)

cluster_main TFA-Mediated Cleavage of O-tert-butyl Group Start Peptide-Thr-O-tBu Protonation Peptide-Thr-O+(H)-tBu Start->Protonation + H+ (from TFA) Carbocation tert-Butyl Cation (Reactive) Protonation->Carbocation Peptide_OH Peptide-Thr-OH (Deprotected) Protonation->Peptide_OH Scavenger Scavenger (TIS) Carbocation->Scavenger Trapped by Tryptophan Tryptophan Residue Carbocation->Tryptophan Attacks Quenched Isobutane + TIS-TFA Adduct (Neutralized) Scavenger->Quenched Alkylation Alkylated Tryptophan (Side Product) Tryptophan->Alkylation

Caption: Cleavage of the tBu group by TFA generates a reactive carbocation, which must be quenched by scavengers.

Experimental Protocols

Protocol 1: Standard Cleavage of a Thr(tBu)-Containing Peptide

This protocol describes the standard procedure for cleaving a peptide from a solid support and removing tBu-based side-chain protecting groups.

Reagents & Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5 v/v/w/v/v) or similar.

  • Cold methyl tert-butyl ether (MTBE)

  • Spark-free centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Place 50 mg of the dried peptide-resin into a suitable reaction vessel.

  • Cleavage Reaction: Add 1-2 mL of the cleavage cocktail to the resin. Seal the vessel and allow it to shake at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing 10 mL of cold MTBE. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the suspension at 3000-4000 rpm for 5 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more by resuspending in cold MTBE, centrifuging, and decanting.

  • Drying & Analysis: After the final wash, dry the crude peptide pellet under a stream of nitrogen and then under high vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Protocol 2: Conceptual Cleavage of a Thr(Me)-Containing Peptide (HF Cleavage)

WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic chemical that can cause severe burns upon contact and requires a specialized, dedicated apparatus and extensive safety training. This protocol is for illustrative purposes only.

Reagents & Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., Anisole)

  • Specialized HF cleavage apparatus (Teflon)

  • Cold diethyl ether

Procedure:

  • Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar into the Teflon reaction vessel of the HF apparatus. Add the scavenger (e.g., 1 mL of anisole per gram of resin).

  • HF Distillation: Cool the reaction vessel to -10 °C. Carefully distill a pre-determined amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Seal the apparatus and warm the reaction mixture to 0 °C. Stir for 1 hour.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, ensuring it is passed through a suitable scrubber.

  • Peptide Precipitation & Isolation: Once all HF is removed, wash the resin with cold diethyl ether to precipitate and solidify the crude peptide. Isolate by filtration and dry under vacuum.

Conclusion and Recommendations

The comparative stability of O-tert-butyl and O-methyl threonine protecting groups dictates their respective roles in peptide synthesis.

  • Fmoc-Thr(tBu)-OH is the undisputed standard for virtually all routine SPPS applications. Its lability in TFA is not a weakness but a core design feature that enables the highly successful and efficient Fmoc/tBu orthogonal strategy. While potential side reactions like cation alkylation exist, they are well-understood and effectively managed with standard scavenger cocktails.

  • Fmoc-Thr(Me)-OH is a highly specialized tool. Its extreme stability to acid makes it incompatible with standard final cleavage procedures. It should only be considered when the synthetic route demands that the threonine hydroxyl group remain protected through acidic conditions that would cleave a tBu group, such as in the synthesis of protected fragments for subsequent ligation. The use of Thr(Me) necessitates a commitment to a final, harsh deprotection step (e.g., with HF) that carries its own set of challenges and risks.

For the overwhelming majority of research, discovery, and development applications, the proven reliability and strategic compatibility of O-tert-butyl protection make it the superior and recommended choice for threonine.

References

  • BenchChem. (n.d.). Side reactions associated with H-Thr(tBu)-OH in peptide synthesis.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
  • BenchChem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Me)-OH in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • AAPPTec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-O-methyl-D-threonine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the precise work of drug development and peptide synthesis, the integrity of every reagent is paramount. Yet, the life cycle of these chemicals extends beyond their application in synthesis. The proper management and disposal of reagents like Fmoc-O-methyl-D-threonine are fundamental pillars of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, experience-driven framework for the safe disposal of this compound and its associated waste streams, ensuring that your laboratory's high standards are maintained from experiment initiation to waste neutralization.

Hazard Assessment: Beyond the Reagent Bottle

While Safety Data Sheets (SDS) for many Fmoc-protected amino acids, such as Fmoc-L-Threonine, may indicate they are not classified as hazardous substances under GHS or EU regulations[1][2], it is critical to adopt a comprehensive view of the potential risks. A related compound, N-Fmoc-O-tert-butyl-L-threonine, has been classified as very toxic to aquatic life with long-lasting effects[3]. This discrepancy underscores a vital principle: treat all chemical waste as potentially hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office [4].

The primary hazard in the laboratory does not typically arise from the solid, unused amino acid derivative itself, but from the chemical milieu in which it is used. The process of solid-phase peptide synthesis (SPPS) generates complex waste streams containing solvents, reagents, and byproducts that are unequivocally hazardous.[5][6][7]

Key Waste Components in SPPS:

  • Solvents: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common solvents in SPPS and are considered hazardous chemicals requiring special disposal protocols.[7]

  • Deprotection Reagents: Piperidine, a base used to remove the Fmoc group, is toxic and flammable.[8][9]

  • Deprotection Byproducts: The reaction of piperidine with the Fmoc group generates a dibenzofulvene-piperidine adduct, which must be disposed of as chemical waste.[8][9]

  • Cleavage Cocktails: Trifluoroacetic acid (TFA) is a highly corrosive acid used in the final step to cleave the peptide from the resin support and remove side-chain protecting groups.[10]

Therefore, the disposal strategy for this compound must account for the reagent in its pure form as well as the hazardous mixtures it becomes a part of.

Disposal Decision Workflow

To navigate the disposal process, a systematic approach is essential. The following workflow provides a logical pathway for classifying and managing different forms of this compound waste.

DisposalWorkflow cluster_waste_types Waste Classification cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste Protocol start Identify Waste Containing This compound solid_waste Unused/Expired Solid Reagent start->solid_waste contaminated_materials Contaminated Labware & PPE (Gloves, Wipes, Weigh Boats) start->contaminated_materials liquid_waste Liquid Process Waste (from SPPS) start->liquid_waste containerize_solid Place in a sealed, clearly labeled hazardous waste container. solid_waste->containerize_solid contaminated_materials->containerize_solid Double-bag sharp-free items segregate_liquid Segregate Waste Streams: - Halogenated Solvents - Non-Halogenated Solvents - Acidic Waste (TFA) - Basic Waste (Piperidine) liquid_waste->segregate_liquid label_solid Label as 'Hazardous Waste' with full chemical name. containerize_solid->label_solid store_solid Store in designated Satellite Accumulation Area (SAA). label_solid->store_solid end_point Arrange for pickup by licensed chemical waste vendor via institutional EHS. store_solid->end_point containerize_liquid Use compatible, sealed, and vented (if necessary) containers. segregate_liquid->containerize_liquid label_liquid Label with 'Hazardous Waste' and list all chemical constituents and approximate percentages. containerize_liquid->label_liquid store_liquid Store in SAA with secondary containment. label_liquid->store_liquid store_liquid->end_point

Caption: Decision workflow for proper disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is crucial for safety and compliance. The following procedures detail the disposal process for the most common waste scenarios.

Protocol 1: Disposal of Unused or Expired Solid Reagent

This protocol applies to the pure, solid this compound that is expired, off-specification, or no longer needed.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][11] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

  • Containerization: Place the solid waste into a sealable, chemically compatible container. It is often best to leave the material in its original container and overpack it if necessary.[11] The container must be free of damage and have a secure, leak-proof closure.[12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and the approximate quantity.[13][14]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[13] This area should be under the control of laboratory personnel and away from incompatible materials.

  • Final Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[11] Never dispose of solid chemical waste in the regular trash or down the drain. [4][12]

Protocol 2: Disposal of Contaminated Labware and PPE

This protocol covers items such as gloves, weigh paper, pipette tips, and wipes that have come into contact with this compound.

  • Segregation: Collect all contaminated solid waste in a designated container separate from regular trash.

  • Containerization: Use a durable, leak-proof container, such as a designated hazardous waste bucket or a properly lined cardboard box. For items with residual powder, a sealable plastic bag should be used to contain the dust before placing it in the final container.

  • Labeling: Label the container as "Hazardous Waste - Solid Lab Debris" and list the chemical contaminants (e.g., "Contaminated with this compound").

  • Storage and Disposal: Store in the SAA and arrange for professional disposal through your EHS office.

Protocol 3: Management of Liquid Waste Streams from SPPS

This is the most complex and critical area of waste management for users of Fmoc-amino acids. The key principle is strict segregation of incompatible waste streams .[13][14] Mixing acidic and basic waste can cause violent exothermic reactions, while mixing certain solvents can complicate the final disposal process.

  • Waste Stream Identification & Segregation:

    • Basic Deprotection Waste: Collect all solutions containing piperidine and the dibenzofulvene-piperidine adduct. This is a non-halogenated, basic waste stream.

    • Solvent Washes (Non-Halogenated): Collect DMF, NMP, and other non-halogenated solvent washes in a separate container.

    • Solvent Washes (Halogenated): If dichloromethane (DCM) is used, it must be collected in a dedicated halogenated waste container.

    • Acidic Cleavage Waste: Collect the TFA cleavage cocktail and subsequent washes. This is a highly corrosive, acidic waste stream.

  • Containerization:

    • Use chemically compatible containers. For instance, do not store acidic waste in metal containers.[14]

    • Ensure containers are properly sealed. For waste streams that may generate gas (e.g., residual reactions in cleavage cocktails), use a vented cap if recommended by your EHS office.

    • Fill containers to no more than 90% capacity to prevent spills.[14]

    • Always use secondary containment (e.g., a larger plastic tub) to capture any potential leaks.[12]

  • Labeling:

    • Each liquid waste container must be labeled "Hazardous Waste."

    • Crucially, list every chemical component and its estimated percentage or volume.[13] This is a legal requirement and is essential for the disposal facility to process the waste safely.

  • Storage and Disposal:

    • Store all liquid waste containers in the SAA, ensuring that incompatible waste types (acids and bases) are physically separated.[13]

    • Schedule regular pickups with your EHS office to prevent exceeding storage limits (typically no more than 55 gallons of hazardous waste may be stored in an SAA).[4]

Summary of Disposal Parameters

ParameterGuidelineRationale & References
Chemical State Solid Crystalline PowderHandle as a potential dust hazard.[3]
Hazard Classification Non-hazardous per some SDS, but analogs are toxic to aquatic life. Treat as hazardous.Prudent practice due to conflicting data and to ensure environmental protection.[1][2][3]
PPE Requirement Safety glasses, gloves, lab coat. Respirator for dust.Standard laboratory practice to prevent skin, eye, and respiratory exposure.[3][11]
Solid Waste Disposal Collect in a labeled, sealed container for professional disposal.Prevents release into the environment and complies with regulations. Do not put in regular trash.[4][11]
Liquid Waste Disposal Segregate by type (acidic, basic, halogenated, non-halogenated).Prevents dangerous reactions and facilitates proper treatment by the disposal facility.[13][14]
Spill Cleanup Use absorbent material, avoid creating dust, collect in a sealed container for disposal.Minimizes exposure and ensures contaminated cleanup materials are disposed of correctly.[1][3][11]

By integrating these principles and protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also upholds the scientific community's commitment to environmental stewardship.

References

  • Chemical wastes in the peptide synthesis process and ways to reduce them. SpinChem. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Fmoc-L-Threonine-(tBu). Carl ROTH. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). CEM Corporation. [Link]

  • Total wash elimination for solid phase peptide synthesis. ResearchGate. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • Green solvents for solid phase peptide synthesis. Biotage. [Link]

  • Safety Data Sheet: Fmoc-Thr(tBu)-OH. AAPPTec, LLC. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature. [Link]

  • Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Handling Fmoc-O-methyl-D-threonine: Ensuring Safety and Integrity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and effective handling of Fmoc-O-methyl-D-threonine. As a cornerstone building block in modern solid-phase peptide synthesis (SPPS), the integrity of this reagent is paramount to the success of your research.[1][2] This guide moves beyond mere procedural steps to instill a deep understanding of why each precaution is necessary, empowering you to work with confidence and precision.

While many Fmoc-protected amino acids, including threonine derivatives, are not classified as hazardous substances under GHS or OSHA regulations, they are fine chemical powders that demand meticulous handling to ensure both personnel safety and experimental validity.[3][4] Inhalation of fine powders can cause respiratory tract irritation, and direct contact with skin or eyes should always be avoided.[5][6]

Part 1: Core Personal Protective Equipment (PPE) - Your First Line of Defense

The foundation of safe laboratory practice is the consistent and correct use of Personal Protective Equipment (PPE). For a powdered reagent like this compound, the primary risks are inhalation and incidental contact. The following PPE is mandatory.

Eye and Face Protection: Shielding from Particulate Matter
  • Mandatory Equipment: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8]

  • The Scientific Rationale: The fine, crystalline nature of this reagent makes it susceptible to becoming airborne during transfer and weighing. Safety glasses with side shields provide essential protection against accidental splashes or airborne particles entering the eye.[8] While standard prescription glasses are not a substitute, approved safety glasses can be worn over them.[9]

Hand Protection: Preventing Dermal Exposure and Cross-Contamination
  • Mandatory Equipment: Disposable nitrile gloves.

  • The Scientific Rationale: Nitrile gloves offer sufficient protection against incidental contact with the chemical powder.[8] The core principle here is to treat gloves as a potential vector for contamination. It is crucial to use proper glove removal technique (without touching the outer surface) to avoid skin contact.[3][7] Always dispose of contaminated gloves in accordance with laboratory waste protocols and wash hands thoroughly after handling the reagent.[3][9]

Body Protection: Guarding Against Spills
  • Mandatory Equipment: A clean, buttoned laboratory coat.

  • The Scientific Rationale: A lab coat is the minimum requirement to protect your personal clothing and skin from spills and contamination.[8][10] It should not be worn outside of the laboratory to prevent the transfer of chemical residues to common areas.[9]

Respiratory Protection: Minimizing Inhalation Risk
  • Mandatory Equipment: Use in a well-ventilated area, preferably a chemical fume hood or an enclosure with local exhaust ventilation.[5][10]

  • The Scientific Rationale: Fmoc-amino acids are fine powders. Weighing and transferring these solids can generate airborne dust. Handling the material within a fume hood or ventilated enclosure is the most effective engineering control to keep airborne levels low and prevent inhalation.[5][6] For situations where significant dust generation is unavoidable, a NIOSH-approved dust respirator may be required based on a formal hazard assessment.[6]

Summary of Essential PPE

Protection TypeRequired EquipmentStandard/SpecificationKey Considerations
Eye/Face Safety Glassesw/ Side-Shields (EN166 or NIOSH approved)[7]Protects against airborne powder and splashes.
Hand Nitrile GlovesInspected prior to use[7]For incidental contact only; change immediately if contaminated.
Body Laboratory Coat---Must be fully buttoned; remains in the lab.
Respiratory Chemical Fume Hood---Essential for preventing inhalation of fine powder.

Part 2: Operational Protocol - From Storage to Synthesis

Adhering to a strict operational workflow is critical not only for safety but also for maintaining the chemical integrity of your this compound, which is sensitive to moisture.[10]

Step-by-Step Handling Procedure
  • Preparation & Equilibration:

    • Before use, retrieve the container from its recommended 2-8°C storage.[7][10]

    • Crucially, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and compromise the reagent's integrity.[10]

  • Weighing & Dispensing:

    • Perform all weighing and dispensing operations inside a chemical fume hood or a ventilated enclosure.[5]

    • Use clean, dedicated spatulas and weighing vessels to prevent cross-contamination, which could lead to failed peptide synthesis.[10]

    • Avoid creating dust clouds. Handle the powder gently and deliberately.

  • Post-Dispensing Storage:

    • After dispensing the desired amount, it is best practice to purge the container with an inert gas like argon or nitrogen before resealing. This displaces moisture-laden air.[10]

    • Tightly seal the container and promptly return it to 2-8°C storage.[10]

  • Use in Synthesis:

    • Follow your established, validated protocol for solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile and is typically removed with a piperidine solution.[11][12]

Workflow for Handling this compound

G Handling Workflow for Fmoc-Protected Amino Acids storage 1. Store at 2-8°C in dark, dry conditions equilibrate 2. Equilibrate Container to Room Temperature storage->equilibrate Retrieve hood 3. Move to Fume Hood (Wear Full PPE) equilibrate->hood Before Opening weigh 4. Weigh Desired Amount (Use clean tools) hood->weigh Open Container purge 5. Purge with Inert Gas & Reseal Tightly weigh->purge After Dispensing use 7. Use in Synthesis (Follow Protocol) weigh->use return_storage 6. Return to 2-8°C Storage purge->return_storage waste 8. Dispose of Waste (Follow Regulations) use->waste

Caption: A procedural diagram illustrating the safe handling and storage cycle for Fmoc-protected amino acids.

Part 3: Emergency and Disposal Plans

First Aid Measures

Even with proper PPE, accidental exposure can occur. Immediate and appropriate action is essential.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[3][13]

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical attention as a precaution.[3][13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.[3][13]

Spill Management
  • Minor Spills: For small spills, sweep up the solid material using appropriate tools, taking care to avoid generating dust.[3] Place the spilled material into a suitable, labeled container for disposal. Ventilate the affected area.

  • Major Spills: Evacuate the area and consult your institution's safety officer.

Disposal Plan
  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as chemical waste.[7]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[5] Do not let the product enter drains.[3][7]

By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the highest quality outcomes for your research.

References

  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
  • Safety Data Sheet: Fmoc-L-Threonine-(tBu). Carl ROTH.
  • MSDS - Safety Data Sheet (Fmoc-MeMet-OH-OH). AAPPTec, LLC.
  • FMOC-L-THREONINE CAS No 73731-37-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET (Fmoc-O-tert-butyl-L-threonine). Sigma-Aldrich.
  • Safety Data Sheet (Fmoc-Thr(tBu)-OH). AAPPTec, LLC.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Personal Protective Equipment. US EPA.
  • Personal Protective Equipment (PPE). AFNS Safety - University of Alberta.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington.
  • Protective Equipment. American Chemistry Council.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • SAFETY DATA SHEET (N-Fmoc-O-tert-butyl-D-threonine). Fisher Scientific.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Safety Data Sheet (Fmoc-D-Arg(Pbf)-OH). AAPPTec, LLC.
  • Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. PubMed Central. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.